Product packaging for 3-(4-Chlorophenyl)propiolic acid(Cat. No.:CAS No. 3240-10-6)

3-(4-Chlorophenyl)propiolic acid

Cat. No.: B1593965
CAS No.: 3240-10-6
M. Wt: 180.59 g/mol
InChI Key: HXUUKDJAFBRYMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(4-Chlorophenyl)propiolic acid is a useful research compound. Its molecular formula is C9H5ClO2 and its molecular weight is 180.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in hot benzene, acetic acid. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408176. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5ClO2 B1593965 3-(4-Chlorophenyl)propiolic acid CAS No. 3240-10-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)prop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUUKDJAFBRYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186113
Record name 2-(4-Chlorophenyl)-2-propynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [HSDB]
Record name 2-(4-Chlorophenyl)-2-propynoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3447
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

INSOL IN WATER; SOL IN HOT BENZENE, ACETIC ACID
Record name 2-(4-CHLOROPHENYL)-2-PROPYNOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2675
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

CRYSTALS FROM ACETIC ACID; PLATES FROM BENZENE

CAS No.

3240-10-6
Record name 2-(4-Chlorophenyl)-2-propynoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3240-10-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408176
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Chlorophenyl)-2-propynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Chlorophenyl)propiolic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(4-CHLOROPHENYL)-2-PROPYNOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GM85LD7I6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-(4-CHLOROPHENYL)-2-PROPYNOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2675
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

192-193 °C
Record name 2-(4-CHLOROPHENYL)-2-PROPYNOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2675
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

3-(4-Chlorophenyl)propiolic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)propiolic acid

Introduction

This compound is a valuable chemical intermediate, belonging to the class of arylpropiolic acids. Its rigid, linear structure, conferred by the alkyne functional group, and the presence of a reactive carboxylic acid moiety make it a versatile building block in medicinal chemistry, materials science, and organic synthesis. The 4-chloro-substituted phenyl ring provides a site for further functionalization and modulates the electronic properties of the molecule. This guide provides a comprehensive technical overview of the primary and alternative synthetic pathways to this compound, with a focus on the underlying mechanisms, experimental considerations, and detailed protocols tailored for researchers, scientists, and drug development professionals.

Primary Synthesis Pathway: The Sonogashira Cross-Coupling Reaction

The most direct and widely employed method for synthesizing this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins a terminal alkyne with an aryl halide, utilizing a dual-catalyst system of palladium and copper.[1][2] For this specific synthesis, propiolic acid serves as the terminal alkyne source, coupled with a suitable 4-chlorophenyl halide.

Mechanistic Deep Dive

The Sonogashira coupling proceeds through two interconnected catalytic cycles, one involving palladium and the other copper.[3][4] A comprehensive understanding of this mechanism is critical for troubleshooting and optimizing reaction conditions.

  • Palladium Cycle Activation : The process begins with a palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active palladium(0) species, Pd(0)L₂.

  • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 1-chloro-4-iodobenzene), inserting itself into the carbon-halide bond to form a square planar Pd(II) complex.[1][5]

  • Copper Cycle and Acetylide Formation : Concurrently, the terminal alkyne (propiolic acid) reacts with the copper(I) cocatalyst (e.g., CuI) in the presence of an amine base. The base deprotonates the acidic terminal proton of the alkyne, which then coordinates with copper to form a copper(I) acetylide intermediate.[5]

  • Transmetalation : The copper acetylide transfers its alkynyl group to the palladium(II) complex. This step, known as transmetalation, regenerates the copper(I) catalyst and forms an alkynylpalladium(II) complex.[1]

  • Reductive Elimination : The final step is reductive elimination from the alkynylpalladium(II) complex. The aryl and alkynyl groups couple to form the desired C-C bond of this compound, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)-X(L)₂ pd0->pd_oxidative Oxidative Addition (Ar-X) pd_transmetal Ar-Pd(II)-C≡CR(L)₂ pd_oxidative->pd_transmetal Transmetalation cu_acetylide R-C≡C-Cu(I) pd_transmetal->pd0 Reductive Elimination product Ar-C≡C-R pd_transmetal->product cu_cat Cu(I)X alkyne R-C≡C-H alkyne->cu_acetylide Base cu_acetylide->pd_transmetal cu_acetylide->cu_cat Transmetalation to Pd

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Expert Insights & Experimental Choices
  • Aryl Halide Selection : The reactivity of aryl halides in the oxidative addition step follows the trend I > Br > OTf >> Cl.[5] For this synthesis, 1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene are the preferred substrates. While 1,4-dichlorobenzene is economically attractive, its C-Cl bond is significantly less reactive and requires more forceful conditions or specialized, highly active catalysts.

  • Catalyst System :

    • Palladium Source : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] are common and effective precatalysts.[3] Catalyst loading is typically low, in the range of 1-5 mol%.

    • Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the standard co-catalyst. Its primary role is to facilitate the formation of the copper acetylide, which accelerates the transmetalation step.[6] However, the presence of copper can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling), forming a diyne byproduct.[4] In such cases, copper-free Sonogashira protocols, which rely on the direct reaction of the acetylide anion with the palladium complex, can be employed, though they may require higher temperatures or different bases.[4]

  • Base and Solvent : An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It serves multiple roles: deprotonating the propiolic acid, acting as a scavenger for the hydrogen halide produced, and often serving as the reaction solvent.[2][5] Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) can be used as co-solvents, particularly if the reagents are not fully soluble in the amine.[7]

  • Reaction Atmosphere : As the active Pd(0) catalyst is sensitive to oxidation, the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation and ensure high yields.[2]

Data Summary: Typical Sonogashira Conditions
ParameterConditionRationale / Comment
Aryl Halide 1-chloro-4-iodobenzeneHigh reactivity of the C-I bond allows for mild conditions.
Alkyne Propiolic AcidThe direct source of the propiolic acid moiety.
Pd Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)A stable, air-tolerant precatalyst that is reduced in situ.
Cu Co-catalyst CuI (1-2 mol%)Accelerates the crucial transmetalation step.
Base/Solvent Triethylamine (TEA)Acts as base, solvent, and acid scavenger. Must be anhydrous.
Temperature Room Temp. to 40 °CMild conditions are often sufficient, minimizing side reactions.
Atmosphere Inert (N₂ or Ar)Protects the Pd(0) catalyst from oxidation.
Typical Yield > 80%This pathway is generally efficient and high-yielding.
Experimental Protocol: Sonogashira Synthesis
  • Setup : To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1-chloro-4-iodobenzene (1.0 eq).

  • Reagent Addition : Sequentially add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.01 eq).

  • Solvent and Base : Evacuate the flask and backfill with nitrogen three times. Add anhydrous, degassed triethylamine via syringe until the reagents are dissolved.

  • Alkyne Addition : In a separate flask, dissolve propiolic acid (1.1 eq) in a small amount of anhydrous triethylamine. Add this solution dropwise to the reaction mixture at room temperature over 10 minutes.

  • Reaction : Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup : Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

  • Extraction : Transfer the filtrate to a separatory funnel. Wash with a saturated aqueous solution of NH₄Cl (2x), followed by brine (1x).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.

Alternative Pathway: Carboxylation of 1-Chloro-4-ethynylbenzene

An alternative, two-step strategy involves the initial synthesis of the terminal alkyne, 1-chloro-4-ethynylbenzene, followed by its carboxylation. This route offers flexibility, as the intermediate alkyne is a useful building block for other transformations.

Step 1: Synthesis of 1-Chloro-4-ethynylbenzene

This intermediate is readily prepared via a Sonogashira coupling of 1-chloro-4-iodobenzene with a protected acetylene, such as trimethylsilylacetylene (TMSA). The silyl protecting group prevents the acidic alkyne proton from interfering with subsequent reactions and is easily removed under basic conditions (e.g., K₂CO₃ in methanol) to yield the terminal alkyne.[6]

Step 2: Carboxylation of the Terminal Alkyne

This classic method involves converting the terminal alkyne into a highly nucleophilic Grignard reagent, which then reacts with carbon dioxide.

  • Grignard Formation : 1-chloro-4-ethynylbenzene is reacted with a Grignard reagent like ethylmagnesium bromide. The ethyl Grignard acts as a strong base, deprotonating the terminal alkyne to form (4-chlorophenylethynyl)magnesium bromide.

  • Carboxylation : The alkynyl Grignard reagent is then treated with solid carbon dioxide (dry ice). The nucleophilic carbon of the alkyne attacks the electrophilic carbon of CO₂.[8][9]

  • Acidic Workup : The resulting magnesium carboxylate salt is hydrolyzed with a dilute acid (e.g., HCl) to protonate the carboxylate, yielding the final this compound.[9]

Grignard_Carboxylation alkyne Ar-C≡C-H alkynyl_grignard Ar-C≡C-MgX alkyne->alkynyl_grignard + R'-MgX - R'-H grignard_base R'-MgX co2 O=C=O acid H₃O⁺ carboxylate_salt Ar-C≡C-COO⁻MgX⁺ alkynyl_grignard->carboxylate_salt + CO₂ product Ar-C≡C-COOH carboxylate_salt->product Acidic Workup

Caption: The reaction pathway for Grignard carboxylation of a terminal alkyne.

Modern methods offer milder alternatives to Grignard reagents for C-H functionalization.[10] Catalytic systems, often employing silver(I) or copper(I) salts, can directly carboxylate terminal alkynes using CO₂ gas.[11][12]

  • Mechanism Overview : A catalyst, such as AgI, coordinates with the terminal alkyne.[11] In the presence of a mild base like cesium carbonate (Cs₂CO₃), the alkyne's C-H bond is activated, facilitating nucleophilic attack on CO₂. The reaction proceeds through a metal propiolate intermediate, which is then protonated during workup to give the carboxylic acid.[10][11] This approach avoids the need for stoichiometric organometallic reagents and tolerates a wider range of functional groups.

Data Summary: Comparison of Carboxylation Methods
ParameterGrignard CarboxylationCatalytic Carboxylation
Reagents R-MgX, CO₂ (solid)Ag(I) or Cu(I) catalyst, CO₂ (gas), Base (Cs₂CO₃)
Conditions Anhydrous, inert atmosphereMilder, often tolerates some moisture
Advantages Well-established, high-yieldingAvoids harsh Grignard reagents, good functional group tolerance
Disadvantages Moisture sensitive, requires stoichiometric organometallic reagentCatalyst cost, may require pressurized CO₂ for optimal yield
Experimental Protocol: Silver-Catalyzed Carboxylation
  • Setup : In a pressure-rated reaction vessel equipped with a stir bar, add 1-chloro-4-ethynylbenzene (1.0 eq), silver(I) iodide (AgI, 0.01 eq), and cesium carbonate (Cs₂CO₃, 1.5 eq).[11]

  • Solvent : Add anhydrous dimethylformamide (DMF).[11]

  • Reaction : Seal the vessel, then purge with CO₂ gas. Pressurize the vessel with CO₂ (e.g., 0.2 MPa) and heat the mixture to 50 °C with vigorous stirring.[11]

  • Monitoring : Monitor the reaction for 12-24 hours.

  • Workup : After cooling to room temperature, carefully vent the vessel. Dilute the mixture with water and acidify to pH ~2 with dilute HCl.

  • Extraction : Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography or recrystallization.

Purification and Characterization

  • Physical Properties : Pure this compound is a white to off-white crystalline solid.[13]

  • Purification : Recrystallization is the most common method for purifying the final product. Column chromatography on silica gel can also be used if impurities are not easily removed by recrystallization.

  • Structural Characterization :

    • ¹H NMR : The proton nuclear magnetic resonance spectrum will show characteristic signals for the aromatic protons in the 7.4-7.6 ppm region, typically as two doublets due to the para-substitution pattern. The acidic proton of the carboxylic acid will appear as a broad singlet, usually downfield (>10 ppm), although its position is concentration-dependent and it may exchange with D₂O.

    • ¹³C NMR : The carbon spectrum will confirm the presence of all nine carbons. Key signals include the two distinct alkyne carbons (approx. 80-90 ppm), the carboxyl carbon (approx. 155-160 ppm), and the four distinct aromatic carbons, including the carbon bearing the chlorine atom (C-Cl).

    • Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (182.00 g/mol for C₉H₅³⁵ClO₂) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

    • Infrared (IR) Spectroscopy : The IR spectrum provides key functional group information, including a sharp, medium-intensity absorption for the alkyne C≡C stretch (approx. 2210-2260 cm⁻¹) and a strong, broad absorption for the O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹), which overlaps with a strong C=O stretch (approx. 1680-1710 cm⁻¹).

Conclusion

The synthesis of this compound is most efficiently achieved via the palladium/copper-catalyzed Sonogashira coupling of 1-chloro-4-iodobenzene with propiolic acid. This method is robust, high-yielding, and proceeds under mild conditions. For projects where the intermediate 1-chloro-4-ethynylbenzene is also of interest, a two-step approach involving its synthesis and subsequent carboxylation provides a viable alternative. Modern catalytic carboxylation methods are particularly advantageous in this regard, as they circumvent the use of harsh organometallic reagents. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize and utilize this important chemical building block in their development programs.

References

An In-depth Technical Guide to the Chemical Properties of 3-(4-Chlorophenyl)propiolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3-(4-Chlorophenyl)propiolic acid, a key arylpropiolic acid derivative. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a field-proven perspective on the synthesis, reactivity, and characterization of this versatile chemical building block. We will delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 3240-10-6) is a bifunctional organic compound featuring a para-substituted chlorophenyl ring and a propiolic acid moiety. This unique structure, combining an aromatic system with a reactive carbon-carbon triple bond and a carboxylic acid, makes it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the chlorine atom and the conjugated system influence the molecule's reactivity and spectroscopic properties.

The core physicochemical data for this compound are summarized below. It is critical to distinguish this compound from its saturated analogue, 3-(4-Chlorophenyl)propionic acid (CAS No. 2019-34-3), as they possess fundamentally different chemical reactivities.[1][][3]

PropertyDataSource(s)
CAS Registry Number 3240-10-6[3]
Molecular Formula C₉H₅ClO₂[3][4]
Molecular Weight 180.59 g/mol [3]
Synonyms (4-Chlorophenyl)propargylic Acid, 3-(4-Chlorophenyl)-2-propynoic Acid
Appearance White to light yellow/orange powder or crystal[3]
Purity >98.0% (typically by GC)[3]
Boiling Point 330.2°C at 760 mmHg
Storage Temperature Room Temperature
InChIKey HXUUKDJAFBRYMD-UHFFFAOYSA-N[4]

Synthesis: The Sonogashira Coupling Approach

The most reliable and versatile method for synthesizing arylpropiolic acids is the Sonogashira cross-coupling reaction.[5] This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. For the synthesis of this compound, this involves coupling propiolic acid with a suitable 4-chloro-substituted aryl halide.

Causality in Experimental Design:

  • Choice of Aryl Halide: The reactivity order for the aryl halide in Sonogashira couplings is I > Br > Cl.[6] Therefore, 1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene are the preferred starting materials over 1,4-dichlorobenzene to ensure selective coupling at the more reactive position.

  • Catalyst System: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, it is often generated in situ from a more stable Pd(II) precursor like PdCl₂(PPh₃)₂. The copper(I) cocatalyst (typically CuI) is crucial for activating the alkyne by forming a copper acetylide intermediate, which significantly accelerates the transmetalation step.[5][6]

  • Base and Solvent: An amine base, such as diisopropylamine or triethylamine, is required. It serves two purposes: to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. The amine can often serve as the solvent, though a co-solvent like THF may be used.[6]

  • Inert Atmosphere: The catalytic cycle involves Pd(0) species, which are sensitive to oxidation. Therefore, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and ensure high yields.

Experimental Workflow: Sonogashira Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagent reagent process process product product analysis analysis A Combine Aryl Halide, PdCl₂(PPh₃)₂, CuI in Flask B Degas with N₂/Ar A->B C Add Anhydrous Solvent (THF) & Amine Base (e.g., DIPA) B->C D Add Propiolic Acid (dropwise) C->D E Stir at Room Temp (3-12 h) D->E F Monitor by TLC/LC-MS E->F F->E Reaction incomplete G Filter through Celite® to remove catalysts F->G Reaction complete H Acidify Aqueous Layer (e.g., with 1M HCl) G->H I Extract with Organic Solvent (e.g., Ethyl Acetate) H->I J Dry, Filter & Concentrate I->J K Recrystallize or perform Column Chromatography J->K L Final Product: This compound K->L

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol
  • Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-bromo-4-chlorobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Inerting: Seal the flask with septa, and purge with dry nitrogen or argon for 15 minutes. This step is critical to remove oxygen, which can deactivate the palladium(0) catalyst.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) and diisopropylamine (DIPA) (3.0 eq) via syringe. Stir the mixture until the solids are dissolved.

  • Reagent Addition: Dissolve propiolic acid (1.2 eq) in a small amount of THF and add it dropwise to the reaction mixture at room temperature over 10 minutes.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 3-12 hours).

  • Workup:

    • Dilute the reaction mixture with diethyl ether and filter it through a pad of Celite® to remove the catalyst residues, washing the pad with additional ether.[6]

    • Concentrate the filtrate in vacuo.

    • Redissolve the residue in ethyl acetate and wash with a saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and acidify the aqueous phase with 1M HCl to a pH of ~2. This protonates the carboxylate salt, making it soluble in the organic phase.

    • Extract the acidified aqueous phase with ethyl acetate (3x).

    • Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the final product.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry (see Section 4).

Chemical Reactivity and Derivatization Potential

The molecule possesses two primary sites of reactivity: the alkyne and the carboxylic acid. This dual reactivity allows for orthogonal chemical modifications, making it a highly versatile synthetic intermediate.

Reactions at the Alkyne Moiety:
  • Hydrogenation: The triple bond can be selectively reduced. Catalytic hydrogenation with Lindlar's catalyst will yield the (Z)-3-(4-chlorophenyl)propenoic acid, while reduction with Na in liquid NH₃ would yield the (E)-isomer. Complete hydrogenation using a catalyst like Pd/C affords 3-(4-chlorophenyl)propionic acid.

  • Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can lead to the formation of ketones or aldehydes, respectively, providing access to different classes of compounds.

  • Cycloaddition: As a terminal alkyne derivative, it is a prime candidate for copper- or ruthenium-catalyzed azide-alkyne cycloaddition ("Click Chemistry") to form triazoles, which are valuable scaffolds in drug discovery.

Reactions at the Carboxylic Acid Moiety:
  • Esterification: Standard Fischer esterification (acid catalysis with an alcohol) or coupling with an alcohol using reagents like DCC (dicyclohexylcarbodiimide) can produce a wide array of esters.

  • Amidation: Coupling with primary or secondary amines using peptide coupling reagents (e.g., HATU, HOBt/EDC) provides access to a diverse library of amides. This is a common strategy in medicinal chemistry to modulate solubility and biological activity.[7]

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(4-chlorophenyl)prop-2-yn-1-ol, using strong reducing agents like LiAlH₄.

G cluster_alkyne Alkyne Reactions cluster_acid Carboxylic Acid Reactions start_mol This compound Alkyne Carboxylic Acid H2_Lindlar H₂, Lindlar's Cat. start_mol:f0->H2_Lindlar H2_PdC H₂, Pd/C start_mol:f0->H2_PdC Azide R-N₃, Cu(I) start_mol:f0->Azide Amine R₂NH, Coupling Agent start_mol:f1->Amine Alcohol R'OH, H⁺ start_mol:f1->Alcohol LiAlH4 LiAlH₄ start_mol:f1->LiAlH4 reagent reagent product product Z_alkene (Z)-Cinnamic Acid Derivative H2_Lindlar->Z_alkene Alkane Propionic Acid Derivative H2_PdC->Alkane Triazole Triazole Derivative Azide->Triazole Amide Amide Derivative Amine->Amide Ester Ester Derivative Alcohol->Ester Propargyl_Alc Propargyl Alcohol Derivative LiAlH4->Propargyl_Alc

Caption: Key derivatization pathways for this compound.

Spectroscopic Characterization Profile

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following table outlines the expected spectral features for this compound.

TechniqueExpected Features
¹H NMR Aromatic Protons: Two doublets in the aromatic region (~7.4-7.8 ppm), integrating to 2H each, exhibiting an AX or AA'BB' coupling pattern characteristic of a 1,4-disubstituted benzene ring. Carboxylic Acid Proton: A broad singlet far downfield (>10 ppm), which is exchangeable with D₂O. Note the absence of a terminal alkyne proton signal (~2-3 ppm).
¹³C NMR Aromatic Carbons: Four signals expected for the aromatic ring, including the carbon attached to the alkyne, the two equivalent CH carbons, and the carbon bearing the chlorine atom. Alkyne Carbons: Two quaternary carbon signals in the range of ~80-95 ppm. Carbonyl Carbon: A signal for the carboxylic acid carbonyl carbon around ~155-165 ppm.
IR Spectroscopy O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ for the carboxylic acid O-H bond. C≡C Stretch: A sharp, medium-intensity absorption around 2210-2260 cm⁻¹ for the internal alkyne. C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹ for the conjugated carboxylic acid carbonyl.
Mass Spectrometry Molecular Ion (M⁺): A prominent molecular ion peak. Isotopic Pattern: A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl).

Handling, Storage, and Safety

As with any laboratory chemical, proper handling is paramount.

  • Hazard Identification: This compound is known to cause skin and serious eye irritation.[3] It should be handled with appropriate personal protective equipment (PPE).

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]

  • Precautionary Statements: P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

  • Storage: The compound is a stable solid. It should be stored in a tightly sealed container in a cool, dry place.

References

An In-Depth Technical Guide to 3-(4-Chlorophenyl)propiolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(4-Chlorophenyl)propiolic acid, a valuable building block in medicinal chemistry and drug discovery. We will delve into its chemical identity, a robust and field-proven synthetic protocol, and its applications as a precursor for more complex, biologically active molecules. This document is designed to equip researchers with the necessary knowledge to effectively synthesize and utilize this compound in their drug development pipelines.

Core Compound Identity and Physicochemical Properties

This compound, identified by the CAS number 3240-10-6 , is a halogenated aryl propiolic acid derivative.[1][2] Its structure, featuring a 4-chlorophenyl group attached to a propiolic acid moiety, makes it a versatile intermediate for introducing both aromatic and alkynyl functionalities into a target molecule.

A summary of its key physicochemical properties is presented in the table below:

PropertyValueSource
CAS Number 3240-10-6[1][2]
Molecular Formula C₉H₅ClO₂[3]
Molecular Weight 180.59 g/mol [3]
Appearance White to light yellow to light orange powder/crystal
Melting Point 191 °C[1]
IUPAC Name 3-(4-chlorophenyl)prop-2-ynoic acid[2]
SMILES C1=CC(=CC=C1C#CC(=O)O)Cl[3]
InChI Key HXUUKDJAFBRYMD-UHFFFAOYSA-N[2]

Synthesis of this compound: A Validated Protocol

The synthesis of arylpropiolic acids is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons, is the most logical and widely applicable approach for preparing this compound.[4][5] This reaction typically involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

The proposed synthesis of this compound involves the Sonogashira coupling of a suitable 4-chlorophenyl halide (e.g., 1-chloro-4-iodobenzene) with propiolic acid. The choice of 1-chloro-4-iodobenzene is strategic, as the carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium catalyst than the carbon-chlorine bond, ensuring selective coupling at the desired position.

Experimental Workflow: Sonogashira Coupling

The following diagram illustrates the key steps in the synthesis of this compound via a Sonogashira coupling reaction.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Combine: - 1-Chloro-4-iodobenzene - Propiolic Acid - Pd(PPh₃)₂Cl₂ (catalyst) - CuI (co-catalyst) - Triethylamine (base) - Solvent (e.g., THF/DMF) stir Stir at Room Temperature under Inert Atmosphere (N₂ or Ar) reagents->stir Initiate Coupling quench Quench with aq. NH₄Cl stir->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify product This compound purify->product Characterize (NMR, MS, etc.)

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Materials:

  • 1-Chloro-4-iodobenzene

  • Propiolic acid

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (if required)

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen/argon inlet, add 1-chloro-4-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas three times. Add anhydrous THF or DMF via syringe, followed by freshly distilled triethylamine (2.0-3.0 eq).

  • Substrate Addition: To the stirring solution, add propiolic acid (1.1-1.5 eq) dropwise via syringe at room temperature. The causality for the slight excess of propiolic acid is to ensure complete consumption of the more expensive aryl halide.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aryl halide is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Development: A Versatile Synthetic Intermediate

While direct biological activity data for this compound is not extensively reported, its true value in drug development lies in its role as a versatile synthetic building block.[6] The aryl propionic acid motif is a well-established pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs).[7] The propiolic acid functionality in this molecule, however, opens up a vast chemical space for the synthesis of novel compounds with diverse biological activities.

The alkyne group can participate in a variety of chemical transformations, including:

  • Click Chemistry: The terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, which are important scaffolds in medicinal chemistry.

  • Reduction: The triple bond can be selectively reduced to either a cis- or trans-double bond, or fully saturated to a single bond, allowing for the synthesis of a range of 3-(4-chlorophenyl)acrylic acid and 3-(4-chlorophenyl)propionic acid derivatives.

  • Coupling Reactions: The alkyne can be further functionalized through various coupling reactions to introduce additional molecular complexity.

The following diagram illustrates the potential of this compound as a key intermediate in the synthesis of more complex, potentially bioactive molecules.

Medicinal_Chemistry_Applications cluster_transformations Chemical Transformations cluster_products Potential Bioactive Scaffolds start This compound click Click Chemistry (e.g., CuAAC) start->click reduction Selective Reduction (e.g., Lindlar, Na/NH₃) start->reduction coupling Further Coupling (e.g., Cadiot-Chodkiewicz) start->coupling esterification Esterification / Amidation start->esterification triazoles Triazole-containing NSAID Analogues click->triazoles acrylic_acids (Z/E)-3-(4-Chlorophenyl)acrylic Acid Derivatives reduction->acrylic_acids propionic_acids 3-(4-Chlorophenyl)propionic Acid Derivatives reduction->propionic_acids complex_alkynes Complex Diynes and Polyynes coupling->complex_alkynes esters_amides Novel Esters and Amides esterification->esters_amides

Caption: Synthetic utility of this compound.

The presence of the chloro-substituent on the phenyl ring can also influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates. Halogen atoms can modulate lipophilicity, metabolic stability, and binding interactions with biological targets.

Safety and Handling

This compound is an irritant. It is known to cause skin irritation and serious eye irritation. Standard laboratory safety precautions should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated fume hood to avoid inhalation of dust.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its straightforward synthesis via the Sonogashira coupling reaction, combined with the rich chemistry of the alkyne functionality, provides access to a wide array of novel chemical entities. By leveraging the unique structural features of this compound, researchers can explore new avenues in the design and synthesis of next-generation therapeutics. This guide provides a solid foundation for the synthesis and application of this compound, empowering researchers to accelerate their drug discovery programs.

References

Spectroscopic Profile of 3-(4-Chlorophenyl)-2-propynoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 3-(4-Chlorophenyl)-2-propynoic acid, a compound of interest in synthetic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the spectral features are explained to provide a practical and field-proven perspective on the structural elucidation of this molecule.

Introduction

3-(4-Chlorophenyl)-2-propynoic acid belongs to the class of phenylpropynoic acids, which are characterized by a phenyl ring and a carboxylic acid function connected by a three-carbon chain containing a carbon-carbon triple bond. The presence of the chloro-substituent on the phenyl ring and the rigidity of the alkyne moiety impart specific electronic and structural features that are critical to its reactivity and potential biological activity. Accurate structural confirmation and purity assessment are paramount, and spectroscopic techniques are the cornerstone of this characterization. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra to provide a complete structural fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(4-Chlorophenyl)-2-propynoic acid, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-(4-Chlorophenyl)-2-propynoic acid is characterized by the signals arising from the aromatic protons of the 4-chlorophenyl group. Due to the symmetry of the para-substituted ring, a characteristic AA'BB' spin system is observed, which often appears as two distinct doublets.

Experimental Protocol: A sample of 3-(4-Chlorophenyl)-2-propynoic acid is dissolved in an appropriate deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Summary:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.64Doublet2HAromatic Protons (ortho to -C≡C-)
~7.44Doublet2HAromatic Protons (ortho to -Cl)

Interpretation: The downfield chemical shifts of the aromatic protons are expected due to the deshielding effect of the benzene ring current and the electron-withdrawing nature of the triple bond and the chlorine atom. The protons ortho to the electron-withdrawing propynoic acid group are typically shifted further downfield compared to the protons ortho to the chlorine atom. The integration of two protons for each signal confirms the presence of a disubstituted benzene ring. The absence of any aliphatic proton signals is a key indicator of the propynoic acid structure, distinguishing it from its saturated analog, 3-(4-chlorophenyl)propanoic acid.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same sample prepared for ¹H NMR analysis, using a broadband proton-decoupled sequence to simplify the spectrum to a series of singlets for each carbon.

Data Summary:

Chemical Shift (δ) ppmAssignment
~153.20Carboxylic Acid Carbon (-COOH)
~134.90Aromatic Carbon (C-Cl)
~133.38Aromatic Carbons (ortho to -C≡C-)
~128.48Aromatic Carbons (ortho to -Cl)
~117.28Aromatic Carbon (ipso- to -C≡C-)
~82.55Alkynyl Carbon (-C ≡C-COOH)
~82.32Alkynyl Carbon (Ar-C ≡C-)

Interpretation: The spectrum clearly shows the presence of the carboxylic acid carbon at a characteristic downfield shift. The aromatic carbons exhibit shifts consistent with a 4-substituted chlorobenzene ring. The two distinct signals for the sp-hybridized carbons of the alkyne moiety are a definitive feature of the molecule, with their chemical shifts influenced by the anisotropic effect of the triple bond and the electronic effects of the attached phenyl and carboxyl groups.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Expected Key Absorptions:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300-2500 (broad)O-H stretchCarboxylic Acid
~2230-2100C≡C stretchAlkyne
~1710-1680C=O stretchCarboxylic Acid
~1600-1450C=C stretchAromatic Ring
~1100-1000C-Cl stretchAryl Halide

Interpretation: The IR spectrum of 3-(4-Chlorophenyl)-2-propynoic acid is expected to show a very broad absorption band in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A sharp, and typically weak to medium, absorption band around 2230-2100 cm⁻¹ is characteristic of the C≡C triple bond stretch. The strong carbonyl (C=O) stretch of the carboxylic acid will appear around 1710-1680 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Cl stretch is expected in the fingerprint region. The presence of the alkyne stretch is a key differentiating feature from the corresponding alkene (propenoic acid) or alkane (propanoic acid) analogs.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: The mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For a compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is a common method.

Data Summary:

m/zInterpretation
~180/182Molecular Ion [M]⁺ and [M+2]⁺
~135/137[M - COOH]⁺
~101[C₈H₅]⁺

Interpretation: The mass spectrum will show a molecular ion peak [M]⁺ at an m/z corresponding to the molecular weight of the compound (180.59 g/mol ). A characteristic feature for chlorine-containing compounds is the presence of an [M+2]⁺ peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[1][2] The fragmentation pattern will likely involve the loss of the carboxylic acid group (a loss of 45 Da) to give a prominent fragment ion. Further fragmentation of the chlorophenylacetylene cation can also be observed.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of 3-(4-Chlorophenyl)-2-propynoic acid.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 3-(4-Chlorophenyl)-2-propynoic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification Sample Pure Sample Purification->Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of 3-(4-Chlorophenyl)-2-propynoic acid.

Logical Relationship of Spectral Data

The different spectroscopic techniques provide complementary information that, when combined, leads to the unambiguous identification of the molecule.

Data_Integration H_NMR ¹H NMR Structure 3-(4-Chlorophenyl)-2-propynoic Acid Structure H_NMR->Structure Aromatic Proton Environment C_NMR ¹³C NMR C_NMR->Structure Carbon Framework IR IR IR->Structure Functional Groups (COOH, C≡C) MS MS MS->Structure Molecular Weight & Fragmentation

Caption: Integration of complementary data from different spectroscopic techniques for structural elucidation.

Conclusion

The collective spectral data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a comprehensive and self-validating characterization of 3-(4-Chlorophenyl)-2-propynoic acid. The key spectral features—the AA'BB' system in the ¹H NMR, the distinct alkynyl and carboxyl carbons in the ¹³C NMR, the characteristic C≡C and C=O stretches in the IR spectrum, and the isotopic pattern of the molecular ion in the mass spectrum—all converge to confirm the structure unequivocally. This guide serves as a valuable resource for scientists engaged in the synthesis and analysis of this and related compounds, ensuring a high degree of scientific integrity in their research and development endeavors.

References

Technical Guide to the Physical Properties of Phenylpropanoic and Phenylpropiolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

A Note on Chemical Identity: Propiolic vs. Propanoic Acid

In the field of chemical research, precision in nomenclature is paramount. This guide addresses the physical properties of a specific chlorinated phenyl derivative. However, it is crucial to first distinguish between two related but structurally distinct molecules:

  • 3-(4-Chlorophenyl)propiolic acid (CAS 3240-10-6): This compound contains a carbon-carbon triple bond (an alkyne) in its three-carbon chain. It is also referred to as (4-Chlorophenyl)propargylic acid.

  • 3-(4-Chlorophenyl)propanoic acid (CAS 2019-34-3): This compound contains only carbon-carbon single bonds in its three-carbon chain. It is more commonly known as p-Chlorohydrocinnamic acid.

The presence of the triple bond in the propiolic acid derivative significantly alters its geometry, electronic properties, and, consequently, its physical characteristics compared to the saturated propanoic acid analogue. This guide will present the available data for both compounds to ensure clarity and prevent experimental confusion.

Part 1: Physical Properties Data

The following tables summarize the available melting point and solubility data for both compounds. It is noteworthy that significantly more empirical data is publicly available for the more common 3-(4-Chlorophenyl)propanoic acid.

This compound (CAS: 3240-10-6)

This compound is a white to light yellow crystalline powder.

PropertyValueSource(s)
Melting Point 191 °C
Solubility Data not readily available. Expected to have low aqueous solubility.
3-(4-Chlorophenyl)propanoic Acid (CAS: 2019-34-3)

This compound is a white to off-white crystalline solid.[1]

PropertyValueSource(s)
Melting Point 127-131 °C[2][3][4]
Aqueous Solubility Predicted LogS: -2.48 (approx. 3.3 mg/L)[5]
Organic Solvent Soluble in Dimethyl Sulfoxide (DMSO)[6]

Part 2: Experimental Methodologies for Physical Property Determination

For researchers seeking to verify the physical properties of these compounds or characterize similar molecules, the following established protocols provide a robust framework.

Determination of Melting Point via the Capillary Method

The melting point is a critical indicator of a crystalline solid's purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broadened melting range.

Causality Behind Experimental Choices: The capillary method is a time-tested, reliable technique that relies on indirect heating via a medium (like a metal block or oil bath) to ensure slow, uniform temperature changes. Rapid heating can cause a lag between the thermometer reading and the actual sample temperature, leading to inaccurately high measurements.

Protocol Steps:

  • Sample Preparation: Place a small amount of the dry, crystalline compound onto a clean, dry surface. If necessary, gently crush the solid into a fine powder.

  • Capillary Loading: Dip the open end of a glass capillary tube into the powder. Gently tap the sealed end of the tube on a hard surface to pack the powder down to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned to accurately measure the block's temperature.

  • Heating and Observation:

    • Begin heating the block rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the block and the sample.

    • Carefully observe the sample through the magnifying lens.

  • Data Recording:

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire solid mass has transitioned to a clear liquid.

    • The melting range is reported as T1 - T2.

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measure Measurement P1 Grind Sample to Fine Powder P2 Load into Capillary Tube (2-3mm) P1->P2 M1 Place in Apparatus P2->M1 M2 Rapid Heat to ~20°C below MP M1->M2 M3 Slow Heat (1-2°C / min) M2->M3 M4 Observe & Record T1 (First Liquid) M3->M4 M5 Observe & Record T2 (All Liquid) M4->M5 R Report Melting Range (T1 - T2) M5->R

Caption: Workflow for Capillary Melting Point Determination.

Determination of Thermodynamic (Equilibrium) Solubility via the Shake-Flask Method

Thermodynamic solubility is the equilibrium concentration of a compound in a specific solvent at a given temperature and pressure. It is a fundamental parameter in drug development, influencing bioavailability and formulation. The shake-flask method is considered the "gold standard" for this measurement.

Causality Behind Experimental Choices: This method is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution. Agitation for an extended period (24-72 hours) is necessary to overcome the kinetic barriers of dissolution. Subsequent separation of the solid and liquid phases by filtration or centrifugation is critical to accurately quantify only the dissolved compound.

Protocol Steps:

  • System Preparation: Add an excess amount of the solid compound to a vial containing a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4). The excess solid ensures that a saturated solution will be formed.

  • Equilibration: Seal the vial and place it in an incubator shaker or on a rotating platform at a controlled temperature (e.g., 25°C or 37°C). Agitate the suspension for a sufficient duration (typically 24 to 72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases. This is commonly achieved by:

    • Centrifugation: Pellet the undissolved solid.

    • Filtration: Use a low-binding filter (e.g., PVDF) to separate the solid. Care must be taken to avoid sample adsorption onto the filter material.

  • Quantification: Carefully remove an aliquot of the clear supernatant or filtrate.

  • Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in the test solvent, typically expressed in µg/mL or mg/L.

Workflow for Shake-Flask Solubility Assay

G cluster_sep Phase Separation S1 Add Excess Solid to Solvent S2 Seal & Agitate (24-72h at const. T) S1->S2 P1 Centrifuge or Filter S2->P1 P2 Collect Clear Supernatant/Filtrate P1->P2 S3 Dilute Aliquot P2->S3 S4 Quantify Concentration (e.g., HPLC, LC-MS) S3->S4 S5 Calculate Solubility (mg/L or µg/mL) S4->S5

Caption: Workflow for Thermodynamic Solubility Determination.

References

Unveiling the Molecular Siege: A Technical Guide to the Mechanism of Action of 3-(4-Chlorophenyl)propiolic Acid as a Cytosolic Phospholipase A2α Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the mechanism of action of 3-(4-Chlorophenyl)propiolic acid, a potent modulator of the inflammatory cascade. We will dissect its molecular interactions, the signaling pathways it influences, and the experimental methodologies used to characterize its activity. This document moves beyond a mere recitation of facts to offer a cohesive narrative grounded in scientific evidence, designed to empower researchers in their quest for novel anti-inflammatory therapeutics.

Introduction: Targeting the Gatekeeper of Inflammation

Inflammation is a complex and indispensable biological process. However, its dysregulation is a hallmark of numerous chronic and acute diseases. A pivotal gatekeeper in the inflammatory response is the enzyme cytosolic phospholipase A2 alpha (cPLA2α). This enzyme is responsible for the hydrolysis of membrane phospholipids to release arachidonic acid (AA), the precursor to a vast arsenal of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. The central role of cPLA2α in initiating the eicosanoid signaling cascade makes it a prime therapeutic target for anti-inflammatory drug development.[1][2]

This compound, a member of the aryl propionic acid derivatives, has emerged as a significant inhibitor of cPLA2α. Its chemical structure, featuring a chlorophenyl group linked to a propiolic acid moiety, is key to its inhibitory activity. This guide will illuminate the precise mechanisms by which this compound exerts its anti-inflammatory effects, providing a robust framework for its further investigation and potential therapeutic application.

The cPLA2α Signaling Cascade: A Prime Target for Intervention

The activation of cPLA2α is a tightly regulated process, initiated by a variety of pro-inflammatory stimuli, including cytokines, growth factors, and calcium ionophores.[3][4] Upon stimulation, intracellular calcium levels rise, triggering the translocation of cPLA2α from the cytosol to the perinuclear and endoplasmic reticulum membranes.[5] This translocation is a critical step, bringing the enzyme into close proximity with its phospholipid substrates.[5]

Once at the membrane, cPLA2α is phosphorylated by mitogen-activated protein kinases (MAPKs), such as ERK1/2, leading to its full enzymatic activation.[3] Activated cPLA2α then catalyzes the hydrolysis of the sn-2 position of membrane phospholipids, preferentially releasing arachidonic acid.[2] This liberated arachidonic acid is then rapidly metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These eicosanoids are potent signaling molecules that orchestrate the cardinal signs of inflammation: redness, swelling, heat, and pain.

This compound intervenes at the very heart of this cascade by directly inhibiting the enzymatic activity of cPLA2α. This blockade prevents the release of arachidonic acid, thereby stemming the production of downstream pro-inflammatory mediators. The following diagram illustrates this critical intervention point.

cPLA2a_Pathway cluster_cell Cellular Response cluster_intervention Therapeutic Intervention Stimuli Cytokines, Growth Factors, etc. Ca_Influx ↑ Intracellular Ca²⁺ Stimuli->Ca_Influx MAPK_Activation MAPK Activation (ERK1/2) Stimuli->MAPK_Activation cPLA2a_translocation cPLA2α Translocation (Cytosol → Membrane) Ca_Influx->cPLA2a_translocation cPLA2a_phosphorylation cPLA2α Phosphorylation (Activation) MAPK_Activation->cPLA2a_phosphorylation cPLA2a_translocation->cPLA2a_phosphorylation AA_Release Arachidonic Acid (AA) Release cPLA2a_phosphorylation->AA_Release Membrane_PL Membrane Phospholipids Membrane_PL->AA_Release COX_LOX COX & LOX Enzymes AA_Release->COX_LOX Eicosanoids Prostaglandins & Leukotrienes COX_LOX->Eicosanoids Inflammation Inflammatory Response Eicosanoids->Inflammation CPPA This compound Inhibition Inhibition Inhibition->cPLA2a_phosphorylation

Figure 1: The cPLA2α signaling pathway and the inhibitory action of this compound.

Elucidating the Mechanism: Key Experimental Workflows

The characterization of this compound as a cPLA2α inhibitor relies on a suite of robust in vitro and cell-based assays. Understanding the principles and execution of these assays is crucial for interpreting the compound's activity and for the design of future experiments.

In Vitro cPLA2α Activity Assay

The direct inhibitory effect of this compound on cPLA2α is quantified using an in vitro enzyme activity assay. This assay measures the ability of the compound to block the enzymatic cleavage of a synthetic substrate by purified cPLA2α.

Causality Behind Experimental Choices:

  • Purified Enzyme: The use of purified recombinant human cPLA2α ensures that the observed inhibition is a direct effect on the target enzyme, eliminating confounding factors from other cellular components.

  • Synthetic Substrate: A synthetic substrate, such as Arachidonoyl Thio-PC, is employed for ease of detection. The hydrolysis of the thioester bond releases a free thiol, which can be quantified colorimetrically.[2][6] This provides a continuous and sensitive measure of enzyme activity.

  • Detergent Micelles: The substrate is typically presented in detergent micelles to mimic the lipid environment of a cell membrane, ensuring the enzyme can access its substrate in a physiologically relevant context.

Experimental Protocol: Colorimetric cPLA2α Activity Assay

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

    • Prepare a series of dilutions of the compound to determine the IC50 value.

    • Prepare the cPLA2α assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM EDTA).

    • Prepare the substrate solution containing Arachidonoyl Thio-PC.

    • Prepare the DTNB/EGTA solution for color development and reaction termination.

  • Assay Procedure:

    • Add the cPLA2α assay buffer to the wells of a 96-well plate.

    • Add the diluted this compound or vehicle control (DMSO) to the respective wells.

    • Add the purified cPLA2α enzyme to all wells except the non-enzyme controls.

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and develop the color by adding the DTNB/EGTA solution.

    • Measure the absorbance at 405-420 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the non-enzyme control wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

cPLA2a_Assay_Workflow Start Start Prep Prepare Reagents: - this compound dilutions - cPLA2α enzyme - Substrate (Arachidonoyl Thio-PC) - Assay Buffer & DTNB/EGTA Start->Prep Plating Dispense Assay Buffer, Inhibitor/Vehicle, and cPLA2α Enzyme into 96-well Plate Prep->Plating PreIncubation Pre-incubate to Allow Inhibitor-Enzyme Binding Plating->PreIncubation Reaction_Start Initiate Reaction with Substrate PreIncubation->Reaction_Start Incubation Incubate at Room Temperature Reaction_Start->Incubation Reaction_Stop Stop Reaction and Develop Color with DTNB/EGTA Incubation->Reaction_Stop Measurement Measure Absorbance (405-420 nm) Reaction_Stop->Measurement Analysis Calculate % Inhibition and Determine IC50 Measurement->Analysis End End Analysis->End

Figure 2: Workflow for the in vitro colorimetric cPLA2α activity assay.

Cell-Based Arachidonic Acid Release Assay

To confirm the activity of this compound in a more physiologically relevant context, a cell-based arachidonic acid release assay is employed. This assay measures the ability of the compound to inhibit the release of arachidonic acid from the membranes of intact cells upon stimulation.

Causality Behind Experimental Choices:

  • Cell Line Selection: Chinese Hamster Ovary (CHO) cells are often used for this assay due to their robust growth characteristics and their amenability to transfection with specific receptors to study receptor-mediated cPLA2α activation.[3][8] Hematopoietic cell lines, such as lymphocytic leukemia L1210 cells, are also suitable as they are known to be sensitive to cPLA2α inhibitors.[9] The choice of cell line depends on the specific signaling pathway being investigated.

  • Radiolabeling: Cells are pre-labeled with [3H]-arachidonic acid, which is incorporated into the sn-2 position of membrane phospholipids.[10][11] This allows for the sensitive and direct measurement of released arachidonic acid by scintillation counting.

  • Stimulus: A calcium ionophore, such as A23187, is often used to directly increase intracellular calcium levels and activate cPLA2α, bypassing receptor-mediated signaling pathways.[9] Alternatively, specific agonists can be used in receptor-transfected cells to study the inhibition of a particular signaling cascade.[3]

Experimental Protocol: [3H]-Arachidonic Acid Release Assay

  • Cell Culture and Labeling:

    • Culture the chosen cell line (e.g., CHO cells) to an appropriate confluency.

    • Label the cells by incubating them with [3H]-arachidonic acid in the culture medium for a sufficient period to allow for its incorporation into membrane phospholipids.

    • Wash the cells to remove unincorporated [3H]-arachidonic acid.

  • Inhibitor Treatment and Stimulation:

    • Pre-incubate the labeled cells with various concentrations of this compound or vehicle control.

    • Stimulate the cells with a cPLA2α activator (e.g., A23187).

  • Measurement of Arachidonic Acid Release:

    • Collect the cell culture supernatant.

    • Measure the amount of released [3H]-arachidonic acid in the supernatant using a scintillation counter.

  • Data Analysis:

    • Express the released radioactivity as a percentage of the total radioactivity incorporated into the cells.

    • Calculate the percentage of inhibition of arachidonic acid release for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AA_Release_Assay_Workflow Start Start Cell_Culture Culture and Seed Cells (e.g., CHO cells) Start->Cell_Culture Labeling Label Cells with [3H]-Arachidonic Acid Cell_Culture->Labeling Wash Wash to Remove Unincorporated Label Labeling->Wash Inhibitor_Treatment Pre-incubate with this compound or Vehicle Wash->Inhibitor_Treatment Stimulation Stimulate with cPLA2α Activator (e.g., A23187) Inhibitor_Treatment->Stimulation Supernatant_Collection Collect Culture Supernatant Stimulation->Supernatant_Collection Measurement Measure [3H]-Arachidonic Acid Release by Scintillation Counting Supernatant_Collection->Measurement Analysis Calculate % Inhibition and Determine IC50 Measurement->Analysis End End Analysis->End

Figure 3: Workflow for the cell-based [3H]-arachidonic acid release assay.

Quantitative Assessment of Inhibitory Potency

Compound Class Assay Type Reported IC50 Range Reference
Pyrrole-containing propionic acid derivativesCell-based arachidonic acid release3.3 - 24 µM[1][5]
This compound In vitro cPLA2α activity / Cell-based AA release To be determined

Table 1: Reported IC50 values for structurally related cPLA2α inhibitors.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anti-inflammatory agents. Its mechanism of action is centered on the direct inhibition of cytosolic phospholipase A2α, a critical upstream regulator of the inflammatory cascade. By preventing the release of arachidonic acid, this compound effectively curtails the production of pro-inflammatory eicosanoids.

The experimental workflows detailed in this guide provide a robust framework for the continued investigation of this compound and its analogs. Future research should prioritize the determination of a precise IC50 value for this compound to accurately quantify its potency. Furthermore, structure-activity relationship (SAR) studies will be invaluable in optimizing the chemical scaffold to enhance inhibitory activity and improve pharmacokinetic properties. Ultimately, a thorough understanding of the molecular interactions between this compound and cPLA2α will pave the way for the rational design of next-generation anti-inflammatory therapeutics with improved efficacy and safety profiles.

References

Unveiling the Biological Potential of 3-(4-Chlorophenyl)propiolic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the biological activity of 3-(4-Chlorophenyl)propiolic acid and its derivatives. While direct research on this compound is limited, this document synthesizes the existing scientific literature on its close structural analogs to infer its potential therapeutic applications and guide future research. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into potential mechanisms of action, experimental protocols for activity assessment, and a framework for further investigation.

Introduction: The Arylpropiolic Acid Scaffold in Drug Discovery

Arylpropiolic acids and their derivatives represent a class of organic compounds that have garnered significant interest in medicinal chemistry. The presence of a phenyl ring, a propiolic acid moiety, and various substitutions allows for a diverse range of chemical structures with the potential for varied biological activities. The broader class of aryl propionic acids, which are structurally related, are well-known for their anti-inflammatory, analgesic, and anticancer properties.[1] This guide focuses on the 4-chloro substituted propiolic acid variant, a molecule with potential for unique biological interactions.

While comprehensive studies on this compound are not yet prevalent in the public domain, the analysis of its saturated counterpart, 3-(4-Chlorophenyl)propanoic acid, and other derivatives provides a foundation for predicting its biological profile. It is hypothesized that the triple bond in the propiolic acid structure may confer distinct reactivity and target engagement compared to its saturated analogs.

Inferred Biological Activities from Structural Analogs

The biological activities of compounds structurally related to this compound suggest several avenues for investigation.

Potential Anticancer Activity

Derivatives of 3-(4-chlorophenyl)propanoic acid have demonstrated notable antiproliferative effects. Specifically, newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives have been shown to selectively inhibit the proliferation of colon cancer cells.[2] These compounds were identified as potential histone deacetylase (HDAC) inhibitors.[2]

Another study on various aryl propionic acid derivatives highlighted their potential as anticancer agents, with some compounds showing potent activity when compared to the standard drug Cisplatin.[1]

Potential Anti-inflammatory and Immunomodulatory Effects

The aryl propionic acid scaffold is a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[1] While direct evidence for this compound is unavailable, a structurally related pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has been shown to exhibit potent anti-inflammatory and immunomodulatory effects.[3] This compound was found to reduce paw edema and suppress systemic TNF-α levels in a lipopolysaccharide (LPS)-induced inflammation model.[3]

Postulated Mechanisms of Action

Based on the activities of its analogs, the following mechanisms of action for this compound can be postulated as starting points for investigation.

Enzyme Inhibition

The potential for this compound to act as an enzyme inhibitor is a primary area of interest. The triple bond may act as a reactive moiety, potentially forming covalent bonds with active site residues of target enzymes. Key enzyme families to investigate include:

  • Histone Deacetylases (HDACs): Given the activity of its derivatives, investigating the inhibitory potential of this compound against various HDAC isoforms is a logical step.

  • Cyclooxygenases (COX-1 and COX-2): As a member of the aryl propionic acid family, its ability to inhibit COX enzymes should be evaluated to determine its potential as an anti-inflammatory agent.

The following diagram illustrates a general workflow for screening a novel compound like this compound for enzyme inhibitory activity.

Enzyme_Inhibition_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanism of Inhibition Studies Compound_Library Test Compound: This compound Primary_Assay Single-concentration screen against a panel of target enzymes (e.g., HDACs, COX-1/2) Compound_Library->Primary_Assay Hit_Identification Identify 'Hits': Compounds showing significant inhibition (>50%) Primary_Assay->Hit_Identification Dose_Response Generate dose-response curves for identified 'Hits' Hit_Identification->Dose_Response Advance Hits IC50_Determination Calculate IC50 values to determine potency Dose_Response->IC50_Determination Enzyme_Kinetics Enzyme kinetic studies (e.g., Michaelis-Menten) IC50_Determination->Enzyme_Kinetics Characterize Potent Hits MOA_Determination Determine mode of inhibition: Competitive, Non-competitive, Uncompetitive, or Irreversible Enzyme_Kinetics->MOA_Determination

Caption: Workflow for screening and characterizing enzyme inhibitory activity.

Experimental Protocols for Biological Evaluation

The following protocols are adapted from methodologies used to evaluate the biological activity of structurally similar compounds and can serve as a starting point for investigating this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is fundamental for assessing the antiproliferative effects of a compound on cancer cell lines.

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line (e.g., HCT-116 for colon cancer)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. After 24 hours, replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

In Vitro COX Inhibition Assay

This protocol can be used to assess the anti-inflammatory potential of the compound by measuring its ability to inhibit COX-1 and COX-2 enzymes.

Objective: To determine the IC50 of this compound for COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • This compound

  • COX inhibitor screening assay kit (commercially available)

  • Plate reader

Procedure:

  • Follow the instructions provided with the commercial COX inhibitor screening assay kit.

  • Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes according to the kit's protocol.

  • Compound Incubation: Incubate the enzymes with various concentrations of this compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) for a specified time at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Signal Detection: Measure the production of prostaglandin E2 (PGE2) or another product using the detection method specified in the kit (e.g., colorimetric or fluorescent).

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 values for both COX-1 and COX-2 by plotting dose-response curves.

Data Presentation: Anticipated Data from Derivative Studies

While specific data for this compound is not available, the following table summarizes the kind of quantitative data that has been generated for its derivatives and which should be the goal of future studies on the title compound.

CompoundCell LineAssayIC50 (µM)Reference
Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivativeHeLaAntiproliferative0.69 - 11.69[2]
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid-Carrageenan-induced paw edema-[3]

Conclusion and Future Directions

This compound presents an intriguing scaffold for further biological investigation. Based on the activities of its structural analogs, it holds potential as an anticancer and anti-inflammatory agent. The presence of the propiolic acid moiety suggests the possibility of unique interactions with biological targets, potentially leading to improved potency or a novel mechanism of action.

Future research should focus on:

  • Direct Biological Screening: Systematically evaluating the antiproliferative activity of this compound against a panel of cancer cell lines.

  • Enzyme Inhibition Profiling: Assessing its inhibitory activity against key enzymes such as HDACs and COX isoforms.

  • Mechanism of Action Studies: Elucidating the specific molecular pathways affected by the compound in relevant cellular models.

  • Structural Biology: Co-crystallization studies with identified protein targets to understand the molecular basis of its activity.

The following diagram outlines a proposed research and development workflow for this compound.

R_and_D_Workflow Start This compound In_Vitro_Screening In Vitro Biological Screening (Cytotoxicity, Enzyme Inhibition) Start->In_Vitro_Screening Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) In_Vitro_Screening->Hit_to_Lead Active 'Hits' Identified Lead_Optimization Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Optimization Optimized 'Leads' Developed Preclinical_Development In Vivo Efficacy & Safety Studies (Animal Models) Lead_Optimization->Preclinical_Development Candidate Selection Clinical_Trials Clinical Trials (Phase I, II, III) Preclinical_Development->Clinical_Trials Successful Preclinical Data Approval Regulatory Approval Clinical_Trials->Approval Positive Clinical Outcomes

Caption: Proposed Research and Development Workflow.

By systematically exploring the biological activities of this compound, the scientific community can unlock its full therapeutic potential.

References

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 3-(4-Chlorophenyl)propiolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic targets of the synthetic compound 3-(4-Chlorophenyl)propiolic acid. By examining its structural features—a phenylpropionic acid scaffold combined with a reactive propiolic acid moiety—we identify and propose key enzyme families as primary targets. This document outlines the scientific rationale for investigating cyclooxygenases (COX) and fatty acid amide hydrolase (FAAH) as plausible interaction partners. Furthermore, we delve into the potential for covalent inhibition, a mechanism suggested by the presence of the electron-deficient triple bond. Detailed, field-proven experimental protocols are provided for target validation, including enzymatic assays and advanced proteomic approaches for identifying covalent adducts. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for inflammatory, pain, and oncological disorders.

Introduction: The Therapeutic Promise of Phenylpropionic Acid Derivatives

The arylpropionic acid scaffold is a cornerstone in medicinal chemistry, most notably represented by the widely used class of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen[1][2]. These agents primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade[1][3]. The core structure of this compound aligns with this pharmacophore, suggesting a potential role in modulating inflammatory pathways.

However, the distinguishing feature of this molecule is the propiolic acid group, which replaces the saturated propionic acid side chain of traditional NSAIDs. This carbon-carbon triple bond is an electrophilic center, introducing the intriguing possibility of covalent interaction with nucleophilic residues within an enzyme's active site[4][5]. Covalent inhibitors can offer advantages of increased potency and prolonged duration of action, making them a compelling strategy in modern drug design[4][6]. Phenylpropiolic acid and its derivatives have been recognized as versatile building blocks in the synthesis of various pharmaceutical agents, including anti-cancer compounds[7].

This guide will therefore explore the most probable therapeutic targets for this compound, focusing on enzymes implicated in inflammation and related pathologies, and will provide the technical framework for the experimental validation of these hypotheses.

Rationale for Target Selection: A Hypothesis-Driven Approach

The selection of potential therapeutic targets for this compound is predicated on a dual hypothesis rooted in its chemical structure:

  • Hypothesis 1: Non-covalent Inhibition of Prostaglandin and Endocannabinoid Pathways. The 4-chlorophenylpropionic acid backbone is structurally analogous to known inhibitors of enzymes involved in lipid signaling, particularly those in the arachidonic acid cascade and the endocannabinoid system.

  • Hypothesis 2: Covalent Inactivation of Target Enzymes. The propiolic acid "warhead" is a latent electrophile capable of reacting with nucleophilic amino acid residues (e.g., cysteine, serine, lysine) in an enzyme's binding pocket, leading to irreversible inhibition[4][5].

This dual nature suggests that this compound could exhibit a complex pharmacological profile, potentially acting on multiple targets through distinct mechanisms. The following sections will explore the most promising candidate targets based on this rationale.

Primary Target Class 1: Cyclooxygenase (COX) Isoforms

The most immediate therapeutic hypothesis for a phenylpropionic acid derivative is the inhibition of COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever[3][8].

Mechanistic Insight: Potential for Dual Inhibition and Covalent Modification

Given its structural similarity to NSAIDs, this compound is likely to bind to the active site of both COX-1 and COX-2. The 4-chlorophenyl group can occupy the hydrophobic channel of the enzyme, while the carboxylic acid can interact with key residues like Arg120 at the entrance of the active site[9]. The propiolic acid moiety introduces the possibility of a covalent bond formation with a nucleophilic residue within the active site, such as Ser530, which is famously acetylated by aspirin[9]. This could lead to irreversible or slowly reversible inhibition, potentially offering a longer duration of action compared to traditional reversible NSAIDs.

Experimental Validation Workflow: COX Inhibition Assays

Validating the inhibition of COX-1 and COX-2 by this compound is a critical first step. A fluorometric assay is a sensitive and high-throughput method for this purpose.

COX_Inhibition_Workflow Compound_Prep Prepare this compound stock (DMSO) Plate_Setup Plate compound dilutions, controls (no inhibitor, known inhibitor) Compound_Prep->Plate_Setup Enzyme_Prep Reconstitute purified COX-1 and COX-2 Add_Enzyme Add COX-1 or COX-2 to wells Enzyme_Prep->Add_Enzyme Reagent_Prep Prepare assay buffer, probe, cofactor, and arachidonic acid Initiate_Rxn Initiate reaction with arachidonic acid Reagent_Prep->Initiate_Rxn Plate_Setup->Add_Enzyme Incubate Pre-incubate compound with enzyme Add_Enzyme->Incubate Incubate->Initiate_Rxn Read_Fluorescence Measure fluorescence kinetically (Ex/Em = 535/587 nm) Initiate_Rxn->Read_Fluorescence Calculate_Slope Calculate reaction rates (slopes) Read_Fluorescence->Calculate_Slope Percent_Inhibition Determine % inhibition relative to control Calculate_Slope->Percent_Inhibition IC50_Curve Plot % inhibition vs. concentration to determine IC50 Percent_Inhibition->IC50_Curve

Caption: Workflow for determining COX-1/2 inhibition.

This protocol is adapted from commercially available kits[1][2][9][10][11][12].

  • Reagent Preparation:

    • Prepare a 10X stock solution of this compound in DMSO.

    • Reconstitute purified ovine or human recombinant COX-1 and COX-2 enzymes in the provided assay buffer.

    • Prepare working solutions of a fluorescent probe (e.g., Amplex Red), a cofactor (e.g., Hematin), and the substrate (arachidonic acid) as per the manufacturer's instructions.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 10 µL of the 10X compound solution or DMSO (for the no-inhibitor control).

    • Add a known COX-1 (e.g., SC-560) or COX-2 (e.g., celecoxib) inhibitor to control wells.

    • Prepare a reaction master mix containing assay buffer, fluorescent probe, and cofactor.

    • Add 80 µL of the master mix to each well.

    • Add 1 µL of the appropriate COX enzyme to each well.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

    • Immediately measure the fluorescence in a kinetic mode (Excitation: ~535 nm, Emission: ~587 nm) for 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Primary Target Class 2: Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase that degrades the endocannabinoid anandamide and other fatty acid amides, thereby terminating their signaling[1][13][14]. Inhibition of FAAH leads to elevated levels of anandamide, which has analgesic, anxiolytic, and anti-inflammatory effects[1][10]. The general structure of this compound, as a lipid-like molecule, makes FAAH a plausible target.

Mechanistic Insight: Covalent Inactivation of a Serine Hydrolase

FAAH belongs to the serine hydrolase superfamily, which utilizes a catalytic triad involving a serine nucleophile[14]. The propiolic acid moiety of this compound could act as an electrophilic "warhead," reacting with the catalytic serine residue in the FAAH active site to form a stable covalent adduct. This would result in irreversible inhibition of the enzyme.

Experimental Validation Workflow: FAAH Inhibition Assay

A fluorometric assay can be employed to measure the activity of FAAH and assess the inhibitory potential of this compound.

FAAH_Inhibition_Workflow Compound_Prep Prepare this compound stock (DMSO) Plate_Setup Plate compound dilutions, controls (no inhibitor, known inhibitor) Compound_Prep->Plate_Setup Enzyme_Prep Prepare cell/tissue lysate or use purified FAAH Add_Enzyme Add FAAH source to wells Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare fluorogenic FAAH substrate Initiate_Rxn Add fluorogenic substrate Substrate_Prep->Initiate_Rxn Plate_Setup->Add_Enzyme Incubate Pre-incubate compound with enzyme Add_Enzyme->Incubate Incubate->Initiate_Rxn Read_Fluorescence Measure fluorescence kinetically (Ex/Em = 360/465 nm) Initiate_Rxn->Read_Fluorescence Calculate_Rate Calculate reaction rates Read_Fluorescence->Calculate_Rate Percent_Inhibition Determine % inhibition Calculate_Rate->Percent_Inhibition IC50_Curve Determine IC50 value Percent_Inhibition->IC50_Curve

Caption: Workflow for determining FAAH inhibition.

This protocol is based on commercially available kits that use a non-fluorescent substrate which, upon hydrolysis by FAAH, releases a fluorescent product like 7-amino-4-methylcoumarin (AMC)[15][16][17][18].

  • Sample Preparation:

    • Homogenize tissue samples (e.g., brain, liver) or cell pellets in ice-cold FAAH assay buffer.

    • Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C.

    • Collect the supernatant containing the FAAH enzyme.

  • Assay Procedure (96-well plate format):

    • Add 2-50 µL of the sample supernatant to wells of a 96-well white plate.

    • Add varying concentrations of this compound. Include a no-inhibitor control (DMSO) and a known FAAH inhibitor control.

    • Adjust the volume in each well to 50 µL with FAAH assay buffer.

    • Prepare a reaction mix containing the FAAH substrate.

    • Add 50 µL of the reaction mix to each well to initiate the reaction.

    • Immediately measure fluorescence in a kinetic mode (Excitation: ~360 nm, Emission: ~465 nm) for 10-60 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of FAAH activity from the slope of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Investigating Covalent Inhibition and Target Identification

The presence of the propiolic acid moiety strongly suggests the potential for covalent modification of target proteins. It is crucial to experimentally verify this mechanism and identify the specific protein targets.

Kinetic Analysis of Irreversible Inhibition

If this compound acts as an irreversible inhibitor, its kinetic profile will differ from that of a reversible inhibitor. The analysis of kinetic data for irreversible inhibition often involves monitoring the time-dependent loss of enzyme activity[7][14][19][20]. Non-linear regression analysis is a robust method for determining the kinetic constants of irreversible inhibition[14][19].

Proteomic Approaches for Covalent Target Identification

Mass spectrometry-based chemoproteomics is a powerful tool for identifying the cellular targets of covalent inhibitors[4][6][21][22][23][24][25]. A common strategy involves using a tagged version of the inhibitor to pull down its binding partners from a complex proteome.

This protocol outlines a general strategy for identifying covalent targets[22][25].

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a "clickable" handle, such as a terminal alkyne.

  • Cellular Labeling: Treat cultured cells with the alkyne-tagged probe. The probe will covalently bind to its cellular targets.

  • Cell Lysis and Click Chemistry:

    • Lyse the treated cells.

    • Perform a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction to attach a biotin-azide reporter tag to the alkyne-labeled proteins.

  • Enrichment of Tagged Proteins:

    • Use streptavidin-coated beads to pull down the biotinylated proteins from the cell lysate.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Mass Spectrometry Analysis:

    • Elute the bound proteins from the beads.

    • Digest the proteins into peptides (e.g., with trypsin).

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently modified by the probe.

Competition experiments, where cells are pre-treated with the original, untagged this compound before adding the tagged probe, should be performed to confirm the specificity of the identified targets[22].

Downstream Pathway Analysis: NF-κB Signaling

Given that COX enzymes are upstream regulators of inflammatory signaling, it is plausible that inhibition of COX by this compound could lead to downstream effects on pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a key transcription factor that controls the expression of many pro-inflammatory genes[13][26][27].

Experimental Validation: Western Blot for p65 Phosphorylation

Activation of the canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate transcription[13][28]. A common method to assess NF-κB activation is to measure the phosphorylation of the p65 subunit at Serine 536 by Western blot[13][29].

This is a generalized protocol for assessing NF-κB activation[8][13][30].

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., macrophages, endothelial cells).

    • Pre-treat cells with various concentrations of this compound for a specified time.

    • Stimulate the cells with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α) to induce NF-κB activation.

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated p65 (Ser536).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

    • Re-probe the membrane with an antibody for total p65 and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-p65 signal to the total p65 and loading control signals.

    • Compare the levels of p65 phosphorylation in treated versus untreated cells.

Summary of Potential Therapeutic Targets and Data Presentation

The following table summarizes the hypothesized targets and the key experimental readouts for validating the activity of this compound.

Potential Target Therapeutic Rationale Primary Assay Key Parameter
Cyclooxygenase-1 (COX-1) Anti-inflammatory, AnalgesicFluorometric Inhibition AssayIC50
Cyclooxygenase-2 (COX-2) Anti-inflammatory, Analgesic, Anti-cancerFluorometric Inhibition AssayIC50
Fatty Acid Amide Hydrolase (FAAH) Analgesic, Anxiolytic, Anti-inflammatoryFluorometric Activity AssayIC50
Novel Covalent Targets Diverse (dependent on target)Chemoproteomics with LC-MS/MSProtein Identification
NF-κB Pathway Downstream Anti-inflammatory EffectsWestern Blotp-p65/total p65 ratio

Conclusion and Future Directions

This compound represents a compelling chemical scaffold with the potential to modulate key pathways in inflammation, pain, and oncology. The dual-action potential, combining the established pharmacology of phenylpropionic acids with the covalent reactivity of a propiolic acid moiety, warrants a thorough investigation of its therapeutic targets. The experimental workflows detailed in this guide provide a robust framework for elucidating the mechanism of action of this compound and identifying its primary molecular interaction partners. Future studies should focus on confirming covalent adduct formation through high-resolution mass spectrometry and validating the functional consequences of target engagement in relevant cellular and in vivo models of disease.

References

An In-Depth Technical Guide to the In Vitro Evaluation of 3-(4-Chlorophenyl)propiolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro investigation of 3-(4-Chlorophenyl)propiolic acid. Recognizing the limited existing biological data on this specific molecule, this document synthesizes information from structurally related compounds to propose a robust, scientifically-grounded series of studies. This approach is designed for researchers, scientists, and drug development professionals seeking to explore the potential therapeutic activities of this compound.

Introduction: Unveiling the Potential of this compound

This compound (CPPLA) is a small molecule characterized by a chlorophenyl group attached to a propiolic acid moiety. Its chemical structure is presented in Figure 1. While its primary characterization in scientific literature has focused on its unique dielectric and energy-storage properties[1], the biological activities of its derivatives suggest a potential for broader therapeutic applications.

Derivatives of aryl propionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs)[2]. Furthermore, various derivatives of this compound have demonstrated a range of biological effects, including anticancer, antifungal, and anti-inflammatory activities[3][4][5][6][7]. These findings provide a strong rationale for the systematic in vitro evaluation of the parent compound, CPPLA.

This guide outlines a proposed research cascade to elucidate the potential biological activities of CPPLA, focusing on its anticancer, anti-inflammatory, and enzyme-inhibitory properties. The experimental protocols described herein are designed to be self-validating and are grounded in established methodologies.

cluster_CPPLA This compound (CPPLA) cluster_Properties Known Properties cluster_Potential Potential Biological Activities (based on derivatives) CPPLA C9H5ClO2 Dielectric Dielectric Properties CPPLA->Dielectric Characterized for EnergyStorage Energy Storage CPPLA->EnergyStorage Characterized for Anticancer Anticancer CPPLA->Anticancer Hypothesized Antiinflammatory Anti-inflammatory CPPLA->Antiinflammatory Hypothesized Antifungal Antifungal CPPLA->Antifungal Hypothesized EnzymeInhibition Enzyme Inhibition CPPLA->EnzymeInhibition Hypothesized

Figure 1: Chemical structure and overview of this compound (CPPLA).

Proposed In Vitro Research Cascade

The following sections detail a multi-tiered approach to systematically evaluate the biological activity of CPPLA. The workflow is designed to progress from broad cytotoxicity screening to more specific mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Cell-Based Functional Assays A Cytotoxicity Screening (e.g., MTT Assay) C Apoptosis Assays (e.g., Annexin V/PI) A->C D Cell Cycle Analysis A->D B Antimicrobial Screening (e.g., MIC Determination) E Enzyme Inhibition Assays (e.g., COX-2, Kinases) B->E F Cell Migration Assay C->F D->F G Cytokine Production Assay (e.g., ELISA for TNF-α, IL-6) E->G CPPLA This compound COX2 COX-2 Enzyme CPPLA->COX2 Potential Inhibition Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalyzes conversion ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Substrate Inflammation Inflammation Prostaglandins->Inflammation Mediates

References

Methodological & Application

Synthesis of 3-(4-Chlorophenyl)propiolic Acid Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-(4-Chlorophenyl)propiolic Acid Derivatives in Modern Drug Discovery

This compound and its derivatives represent a class of organic compounds with significant potential in the fields of medicinal chemistry and materials science. The presence of the reactive propiolic acid moiety, coupled with the electronically distinct 4-chlorophenyl group, provides a versatile scaffold for the synthesis of a wide array of complex molecules. In drug development, arylpropiolic acid derivatives are recognized as valuable building blocks for the creation of novel therapeutic agents, including enzyme inhibitors and anticancer compounds.[1][2][3][4] The unique linear geometry of the alkyne and the electronic properties conferred by the chlorine substituent can lead to specific and high-affinity interactions with biological targets. This guide provides a comprehensive overview of the synthetic routes to this compound, detailed experimental protocols, and insights into the derivatization of this valuable intermediate for research and development applications.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups in more complex derivatives. The most prominent and widely applicable methods are the Sonogashira cross-coupling reaction and the carboxylation of a terminal alkyne.

Method 1: The Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is typically conducted under mild conditions, making it suitable for a wide range of substrates.

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 1-chloro-4-iodobenzene) to form a Pd(II) complex. This is often the rate-limiting step.

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne (propiolic acid) in the presence of a base to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired this compound and regenerate the active Pd(0) catalyst.

The choice of palladium catalyst, phosphine ligand, copper source, base, and solvent are all critical for optimizing the reaction yield and minimizing side reactions, such as the homocoupling of the alkyne (Glaser coupling).

Method 2: Decarboxylative Sonogashira Coupling

A modern and efficient variation of the Sonogashira reaction is the decarboxylative coupling of an aryl halide with propiolic acid. This approach is advantageous as it utilizes readily available and stable propiolic acid as the alkyne source. The reaction proceeds via an initial Sonogashira coupling to form the arylpropiolic acid, which can then undergo a subsequent decarboxylation under specific conditions if the terminal alkyne is the desired product. For the synthesis of this compound itself, the decarboxylation step is, of course, omitted.

Method 3: Carboxylation of 4-Chlorophenylacetylene

An alternative strategy involves the direct carboxylation of 4-chlorophenylacetylene. This can be achieved using a strong base, such as a Grignard reagent or an organolithium reagent, to deprotonate the terminal alkyne, followed by quenching with carbon dioxide (dry ice). This method is straightforward but requires the prior synthesis or commercial availability of 4-chlorophenylacetylene and careful handling of organometallic reagents.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Synthesis of this compound via Sonogashira Coupling

This protocol is based on established Sonogashira coupling procedures and is optimized for the synthesis of the target molecule.

Materials:

  • 1-Chloro-4-iodobenzene

  • Propiolic acid

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1-chloro-4-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Solvent and Base Addition: Add anhydrous THF (5 mL per mmol of aryl halide) and triethylamine (3.0 eq) to the flask via syringe. Stir the mixture at room temperature for 10 minutes.

  • Alkyne Addition: Dissolve propiolic acid (1.2 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture over 5 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with 2M HCl solution, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so an inert atmosphere is crucial to prevent catalyst deactivation and promote efficient coupling.

  • Anhydrous Solvents: Water can interfere with the catalytic cycle and lead to undesired side reactions.

  • Base (Triethylamine): The amine base is essential to neutralize the hydrohalic acid (HI) formed during the reaction and to facilitate the formation of the copper acetylide.

  • Catalyst System: The combination of a palladium catalyst and a copper co-catalyst is a classic and highly effective system for Sonogashira couplings, offering high yields under mild conditions.[5]

Workflow Diagram: Sonogashira Coupling

Sonogashira_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Round-Bottom Flask (Inert Atmosphere) reagents Add: - 1-Chloro-4-iodobenzene - Pd(PPh₃)₂Cl₂ - CuI start->reagents solvent_base Add THF and Triethylamine Stir for 10 min reagents->solvent_base alkyne Add Propiolic Acid in THF (dropwise) solvent_base->alkyne stir Stir at Room Temperature Monitor by TLC alkyne->stir dilute Dilute with Ethyl Acetate stir->dilute filter Filter through Celite dilute->filter wash Wash with 2M HCl, Water, and Brine filter->wash dry Dry with Na₂SO₄ Concentrate wash->dry purify Flash Column Chromatography dry->purify end end purify->end Pure this compound

Caption: Experimental workflow for the synthesis of this compound via Sonogashira coupling.

Data Presentation: Expected Yields and Reaction Parameters

Starting MaterialsCatalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)
1-Chloro-4-iodobenzene, Propiolic acidPd(PPh₃)₂Cl₂ / CuITriethylamineTHFRoom Temp.2-480-95
4-Chlorophenyl bromide, Propiolic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane80-10012-2460-80
4-Chlorophenylacetylene, CO₂ (dry ice)n-BuLi-THF-78 to RT1-270-90

Application Notes: Derivatization and Use in Drug Discovery

This compound is a versatile intermediate for the synthesis of a variety of derivatives with potential biological activity. The carboxylic acid and the alkyne functionalities serve as handles for further chemical modifications.

Synthesis of Amide Derivatives:

The carboxylic acid can be readily converted to an amide by coupling with various amines using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). These amide derivatives have been explored for their potential as anticancer agents. For instance, derivatives of similar arylpropionic acids have shown inhibitory activity against various cancer cell lines.[1][2][3][4]

Synthesis of Ester Derivatives:

Esterification of the carboxylic acid can be achieved by reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or by reaction with an alkyl halide in the presence of a base. These esters can serve as prodrugs or as intermediates for further transformations.

Click Chemistry and Heterocycle Synthesis:

The terminal alkyne of the propiolic acid (after suitable protection of the carboxylic acid) can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, which are important pharmacophores in many drug molecules.

Potential as Enzyme Inhibitors:

The propiolic acid moiety can act as a "warhead" for the irreversible inhibition of certain enzymes by forming a covalent bond with a nucleophilic residue in the active site. Derivatives of this compound could be designed as targeted covalent inhibitors for various enzymes implicated in disease.

Logical Diagram: Derivatization Pathways

Derivatization cluster_acid Carboxylic Acid Modifications cluster_alkyne Alkyne Modifications start This compound amides Amide Derivatives (Anticancer Potential) start->amides Amine, Coupling Agent esters Ester Derivatives (Prodrugs) start->esters Alcohol, Acid Catalyst click Triazoles via Click Chemistry start->click Azide, Cu(I) Catalyst (after protection) heterocycles Other Heterocycles start->heterocycles Various Reagents (after protection) inhibitors Enzyme Inhibitors (Covalent Modification) amides->inhibitors esters->inhibitors click->inhibitors heterocycles->inhibitors

Caption: Potential derivatization pathways of this compound for drug discovery applications.

Conclusion

The synthesis of this compound is readily achievable through well-established and robust methodologies, primarily the Sonogashira cross-coupling reaction. This guide provides the necessary theoretical background and practical protocols to enable researchers to synthesize this valuable compound and its derivatives efficiently and safely. The versatile nature of this scaffold, with its multiple points for chemical modification, makes it a highly attractive starting material for the development of novel therapeutic agents and functional materials.

References

Applications of 3-(4-Chlorophenyl)propiolic Acid in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Arylpropiolic Acids in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel pharmacophores with unique reactivity profiles is perpetual. While arylpropionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), their unsaturated counterparts, the arylpropiolic acids, represent a largely untapped reservoir of therapeutic potential.[1][2] 3-(4-Chlorophenyl)propiolic acid, a molecule featuring a chlorophenyl group attached to a propiolic acid moiety, stands at the forefront of this exploration. Its intrinsic chemical properties, particularly the electrophilic nature of the carbon-carbon triple bond, suggest a range of applications far beyond simple anti-inflammatory action.

This technical guide provides an in-depth exploration of the prospective applications of this compound in medicinal chemistry. Moving beyond theoretical concepts, we present detailed, field-proven protocols for its synthesis and evaluation as a covalent enzyme inhibitor and a potential anticancer agent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical biology of this compound.

Core Concept: Covalent Inhibition as a Therapeutic Strategy

A key potential application of this compound lies in its ability to act as a covalent inhibitor . Unlike traditional drugs that bind non-covalently and reversibly to their targets, covalent inhibitors form a stable, long-lasting bond, often with a nucleophilic amino acid residue within the active site of an enzyme.[3][4] This mechanism can offer several advantages, including increased potency, prolonged duration of action, and the ability to target proteins that are challenging for non-covalent inhibitors.[3]

The propiolic acid "warhead" is an electrophilic moiety that can react with nucleophiles, such as the thiol group of a cysteine residue in an enzyme's active site, via a Michael addition reaction. This targeted covalent modification can irreversibly inactivate the enzyme, leading to a sustained therapeutic effect.

Application I: this compound as a Covalent Enzyme Inhibitor

The unique electronic properties of the propiolic acid moiety make it an attractive candidate for the targeted covalent inhibition of enzymes implicated in various diseases. The electron-withdrawing carboxylic acid group enhances the electrophilicity of the alkyne, making it susceptible to nucleophilic attack from amino acid residues like cysteine.

Hypothesized Mechanism of Covalent Inhibition

The proposed mechanism involves a two-step process:

  • Reversible Binding: The inhibitor first binds non-covalently to the enzyme's active site, guided by interactions involving the chlorophenyl ring and the carboxylic acid.

  • Covalent Bond Formation: Following initial binding, a strategically located nucleophilic residue (e.g., Cysteine) in the enzyme's active site attacks one of the sp-hybridized carbons of the alkyne, forming a stable covalent adduct and leading to irreversible inhibition.

Covalent Inhibition Mechanism cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Enzyme_Free Enzyme (Active Site) Enzyme_Inhibitor_Complex Non-covalent Enzyme-Inhibitor Complex Enzyme_Free->Enzyme_Inhibitor_Complex Ki Inhibitor_Free This compound Inhibitor_Free->Enzyme_Inhibitor_Complex Covalent_Adduct Covalent Enzyme-Inhibitor Adduct (Inactive) Enzyme_Inhibitor_Complex->Covalent_Adduct kinact caption Mechanism of Covalent Inhibition

Caption: Hypothesized two-step mechanism of covalent inhibition.

Protocol 1: Synthesis of this compound via Sonogashira Coupling

This protocol describes a reliable method for the synthesis of this compound from commercially available starting materials using a palladium-catalyzed Sonogashira coupling reaction.[5][6]

Materials:

  • 4-Iodochlorobenzene

  • Propiolic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodochlorobenzene (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).

  • Add anhydrous toluene and triethylamine (3.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Slowly add a solution of propiolic acid (1.2 eq) in anhydrous toluene to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Evaluation of Covalent Enzyme Inhibition

This protocol outlines a general workflow for assessing the covalent inhibitory potential of this compound against a model cysteine protease.[1][7]

Materials:

  • Purified target enzyme (e.g., a cysteine protease)

  • Fluorogenic or chromogenic substrate for the enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM DTT)

  • This compound, dissolved in DMSO

  • 96-well microplates (black plates for fluorescence assays)

  • Microplate reader

Procedure:

Part A: Time-Dependent Inhibition Assay

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the diluted inhibitor solutions.

  • Initiate the reaction by adding the target enzyme to each well.

  • Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • At each time point, add the substrate to initiate the enzymatic reaction.

  • Monitor the fluorescence or absorbance over time using a microplate reader.

  • Plot the initial reaction rates against the pre-incubation time for each inhibitor concentration.

  • Determine the observed rate of inactivation (k_obs) from the pseudo-first-order plots.

  • Calculate the inactivation rate constant (k_inact) and the inhibition constant (K_I) by plotting k_obs versus the inhibitor concentration.

Part B: "Jump-Dilution" Assay to Confirm Irreversibility

  • Incubate a concentrated solution of the enzyme with a high concentration of the inhibitor for a prolonged period (e.g., 1-2 hours) to ensure complete inactivation.

  • Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into the assay buffer containing the substrate.

  • Monitor the enzyme activity over time.

  • A lack of recovery of enzyme activity upon dilution is indicative of irreversible covalent inhibition.

Kinetic Parameter Description Significance
K_I Inhibition constantReflects the initial non-covalent binding affinity of the inhibitor to the enzyme.
k_inact Maximum rate of inactivationRepresents the rate of covalent bond formation at saturating inhibitor concentrations.
k_inact/K_I Second-order rate constantA measure of the overall efficiency of the covalent inhibitor.

Application II: this compound as a Potential Anticancer Agent

The rationale for exploring this compound as an anticancer agent stems from two main hypotheses:

  • Covalent Inhibition of Cancer-Relevant Enzymes: Many enzymes that are overexpressed or hyperactive in cancer cells, such as certain kinases and proteases, possess cysteine residues in their active sites that are susceptible to covalent modification.

  • Induction of Oxidative Stress: The reaction of the propiolic acid moiety with cellular nucleophiles, such as glutathione, could deplete cellular antioxidant defenses, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis in cancer cells.

Protocol 3: In Vitro Anticancer Activity Screening

This protocol describes a standard MTT assay to evaluate the cytotoxic effects of this compound on a panel of cancer cell lines.[8][9]

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • Normal (non-cancerous) cell line (e.g., MCF-10A) for cytotoxicity comparison

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Prepare a serial dilution of this compound in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours in a CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: A streamlined workflow for in vitro anticancer screening.

Application III: this compound as a Chemical Probe

The terminal alkyne of this compound makes it a valuable tool for chemical biology applications, particularly in "click chemistry".[10][11] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction that can be used to link the propiolic acid derivative to other molecules.[12]

Potential Uses as a Probe:

  • Target Identification: The compound can be used as a "bait" to identify its cellular targets. After covalent modification of a target protein, the alkyne handle can be "clicked" to a reporter tag (e.g., biotin or a fluorescent dye) for enrichment and identification by mass spectrometry.

  • Synthesis of PROTACs: The alkyne can serve as a synthetic handle for the construction of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of a target protein.

Conclusion and Future Directions

This compound is a promising, yet under-explored, molecule in medicinal chemistry. Its potential as a covalent inhibitor opens up avenues for the development of novel therapeutics with enhanced potency and duration of action. The protocols outlined in this guide provide a solid foundation for researchers to synthesize this compound and evaluate its biological activities.

Future research should focus on:

  • Identifying specific enzyme targets for this compound.

  • Optimizing the structure to improve potency and selectivity.

  • Elucidating the detailed mechanism of its anticancer activity.

  • Exploring its utility in the development of chemical probes and PROTACs.

By embracing the unique reactivity of the propiolic acid moiety, the scientific community can unlock the full therapeutic potential of this and related compounds.

References

Application Notes & Protocols: 3-(4-Chlorophenyl)propiolic Acid as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(4-Chlorophenyl)propiolic acid is a highly functionalized building block that has garnered significant interest in organic synthesis. Its unique structure, featuring a terminal alkyne, a carboxylic acid, and a chlorinated aromatic ring, provides multiple reactive handles for constructing complex molecular architectures. This guide provides an in-depth exploration of its applications, focusing on key transformations such as Sonogashira coupling, azide-alkyne cycloadditions, and the synthesis of novel heterocyclic compounds. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to effectively leverage this versatile reagent in their synthetic endeavors.

Introduction: The Synthetic Potential of this compound

This compound (CPPLA) is a crystalline solid at room temperature.[1] Its utility in organic synthesis stems from the orthogonal reactivity of its three principal functional groups: the terminal alkyne, the carboxylic acid, and the 4-chlorophenyl ring.

  • The Alkyne: As a terminal alkyne, it is a prime substrate for a host of powerful C-C bond-forming reactions, most notably the Nobel Prize-winning "click chemistry" and palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[2][3]

  • The Carboxylic Acid: This group can be engaged in classic transformations such as esterification and amidation.[4] Crucially, it also enables decarboxylative coupling strategies, where the entire carboxyl group is extruded as CO2 to facilitate a C-C bond formation at the alkyne terminus.[5][6]

  • The 4-Chlorophenyl Ring: The chloro-substituent provides a site for further functionalization via cross-coupling reactions and influences the electronic properties and biological activity of the resulting molecules. Aryl propionic acid derivatives, a class of compounds accessible from this building block, are well-known for their wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[7][8]

Below is a diagram illustrating the key reactive sites of the molecule.

G cluster_molecule This compound cluster_sites Key Reactive Sites mol Cl-Ph-C≡C-COOH alkyne Terminal Alkyne alkyne->mol  Click Chemistry  Sonogashira Coupling acid Carboxylic Acid acid->mol  Amidation/Esterification  Decarboxylative Coupling ring Aryl Halide ring->mol  Nucleophilic Aromatic Substitution  Further Cross-Coupling

Caption: Key reactive functionalities of this compound.

Core Application: Palladium-Catalyzed Sonogashira Coupling

The Sonogashira reaction is a robust and widely used method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is exceptionally valuable for synthesizing substituted alkynes and conjugated enynes under mild conditions.[2][9] this compound serves as an excellent alkyne component in this transformation.

Mechanistic Rationale

The reaction proceeds via two interconnected catalytic cycles involving palladium and copper.[10]

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (R-X).

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[10]

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[10]

The choice of palladium catalyst, ligands, base, and solvent is critical for achieving high yields. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, while the copper co-catalyst is typically CuI.[2][10]

Decarboxylative Sonogashira Coupling

A powerful variation involves the in situ decarboxylation of the propiolic acid.[5] This approach uses the propiolic acid as a direct, yet transient, source of the terminal alkyne, avoiding the need to handle potentially unstable or gaseous alkynes separately.[6] The reaction couples an aryl halide with the propiolic acid, which then decarboxylates under the reaction conditions to form an unsymmetrical diarylacetylene. This one-pot, multi-component strategy enhances synthetic efficiency.[6]

G start Reactants: - this compound - Aryl Halide (Ar-X) reaction Sonogashira Cross-Coupling start->reaction catalysts Catalyst System: - Pd(0) Catalyst - Cu(I) Co-catalyst - Amine Base catalysts->reaction workup Reaction Workup (e.g., Filtration, Extraction) reaction->workup Quench purification Purification (e.g., Column Chromatography) workup->purification product Coupled Product: Cl-Ph-C≡C-Ar purification->product

Caption: General workflow for a Sonogashira coupling experiment.

Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole

This protocol details a standard procedure for coupling the title compound with an activated aryl iodide.

Reagents and Materials

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Eq.
This compound180.59181 mg1.01.0
4-Iodoanisole234.04281 mg1.21.2
Dichlorobis(triphenylphosphine)palladium(II)701.9035 mg0.050.05
Copper(I) Iodide (CuI)190.4510 mg0.050.05
Triethylamine (TEA)101.195 mL--
Tetrahydrofuran (THF), anhydrous-10 mL--
Reaction vial (25 mL) with stir bar-1--
Inert atmosphere setup (Nitrogen or Argon)-1--

Procedure:

  • To a 25 mL oven-dried reaction vial containing a magnetic stir bar, add this compound (181 mg, 1.0 mmol), 4-iodoanisole (281 mg, 1.2 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).

  • Seal the vial with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Using a syringe, add anhydrous THF (10 mL) followed by triethylamine (5 mL). The solution may turn from yellow to a dark brown/black suspension.

  • Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the catalyst residues. Wash the pad with additional diethyl ether (2 x 10 mL).

  • Combine the organic filtrates and wash sequentially with saturated aqueous NH₄Cl (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired coupled product.

Application in "Click Chemistry": Azide-Alkyne Cycloaddition

"Click Chemistry" describes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[3] The premier example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which selectively joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[3][11] The alkyne moiety of this compound is an ideal substrate for this powerful transformation, enabling the synthesis of highly functionalized triazoles which are prevalent in medicinal chemistry and materials science.

G cluster_reactants Reactants alkyne This compound cycloaddition [3+2] Cycloaddition alkyne->cycloaddition azide Organic Azide (R-N3) azide->cycloaddition catalyst Cu(I) Catalyst (e.g., from CuSO4 / Na-Ascorbate) catalyst->cycloaddition Catalyzes product 1,4-Disubstituted 1,2,3-Triazole cycloaddition->product

Caption: The CuAAC "Click Chemistry" reaction pathway.

Protocol: CuAAC Reaction with Benzyl Azide

This protocol describes the synthesis of a triazole carboxylic acid using an in situ generated Cu(I) catalyst.

Reagents and Materials

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Eq.
This compound180.59181 mg1.01.0
Benzyl Azide133.15133 mg1.01.0
Copper(II) Sulfate Pentahydrate249.6825 mg0.10.1
Sodium Ascorbate198.1140 mg0.20.2
t-Butanol-5 mL--
Water (Deionized)-5 mL--
Reaction vial (25 mL) with stir bar-1--

Procedure:

  • In a 25 mL vial, dissolve this compound (181 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL total).

  • In a separate small vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (25 mg, 0.1 mmol) in 1 mL of water.

  • In another small vial, dissolve sodium ascorbate (40 mg, 0.2 mmol) in 1 mL of water.

  • To the stirring solution of the alkyne and azide, add the copper sulfate solution, followed by the dropwise addition of the sodium ascorbate solution. The solution will typically turn a yellow-green color.

  • Seal the vial and stir vigorously at room temperature for 12-24 hours. The formation of a precipitate (the product) is often observed.

  • After the reaction is complete (monitored by TLC or LC-MS), add 10 mL of water to the mixture.

  • If a solid has precipitated, collect the product by vacuum filtration. Wash the solid with cold water (2 x 5 mL) and then a small amount of cold diethyl ether to remove unreacted starting materials.

  • Dry the solid under vacuum to yield the triazole product. If the product is soluble, it can be extracted with ethyl acetate after acidification of the aqueous layer.

Precursor for Heterocyclic and Bioactive Molecules

The unique arrangement of functional groups in this compound makes it an ideal starting material for synthesizing a variety of heterocyclic compounds.[12][13] Furthermore, hydrogenation of the alkyne bond provides access to 3-(4-chlorophenyl)propionic acid, a scaffold found in many pharmacologically active agents.[1][7]

  • Synthesis of Pyridazines and Pyrimidines: The propiolic acid can react with hydrazine or thiourea derivatives, respectively, leading to the formation of six-membered heterocyclic rings with significant biological potential.[12]

  • Access to NSAID-like Scaffolds: Aryl propionic acids are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs).[7] Catalytic hydrogenation of the alkyne in this compound provides a straightforward route to 3-(4-chlorophenyl)propionic acid, a valuable intermediate for drug discovery programs.[1][14] A typical procedure involves hydrogenation over a palladium on carbon (Pd/C) catalyst.[14]

Physicochemical and Safety Data

Compound Properties
PropertyValueSource(s)
CAS Number 3240-10-6[15][16]
Molecular Formula C₉H₅ClO₂[15][17]
Molecular Weight 180.59 g/mol [15][17]
Appearance White to light yellow powder/crystal[15]
Melting Point 127-131 °C[18]
Boiling Point 306.6 °C at 760 mmHg (est.)[1]
SMILES C1=CC(=CC=C1C#CC(=O)O)Cl[17]
InChIKey HXUUKDJAFBRYMD-UHFFFAOYSA-N[17]
Safety and Handling

This compound must be handled with appropriate safety precautions in a laboratory setting.[16][19]

  • Hazard Statements:

    • H315: Causes skin irritation.[15][16]

    • H319: Causes serious eye irritation.[15][16]

    • May also be harmful if swallowed or inhaled.[19]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[15][16]

    • P280: Wear protective gloves, eye protection, and face protection.[15][16]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[15][16]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15][16]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[15][16]

Storage: Store in a cool, dry, well-ventilated area. Keep the container tightly closed.[19]

Usage Statement: For laboratory research and development purposes only.[15]

References

Protocol for the synthesis of 3-(4-Chlorophenyl)propiolic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 3-(4-Chlorophenyl)propiolic acid, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and the underlying mechanistic principles.

Introduction

This compound is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. Its rigid, linear structure, provided by the alkyne functionality, and the presence of a reactive carboxylic acid group make it a versatile building block for constructing more complex molecular architectures. It serves as a precursor for various pharmaceutical agents and functional organic materials.

The synthesis of this compound is efficiently achieved via the Sonogashira cross-coupling reaction. This powerful and widely used method forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[1][2][3] The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and general reliability, making it an ideal choice for this transformation.[1]

This application note details a robust protocol for the synthesis of this compound using a palladium- and copper-cocatalyzed Sonogashira coupling between an appropriate aryl halide and propiolic acid.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic route is the Sonogashira coupling of a 4-substituted chlorophenyl halide with propiolic acid. The reactivity of the aryl halide is crucial, with the typical trend being I > Br > Cl.[4] For this protocol, 1-chloro-4-iodobenzene is selected as the aryl halide to ensure a high reaction rate and yield.

The reaction is catalyzed by a dual system: a palladium(0) complex and a copper(I) salt, typically copper(I) iodide (CuI).[1][5] The process operates through two interconnected catalytic cycles, as detailed below. An amine base, such as diisopropylamine or triethylamine, is essential to deprotonate the alkyne and to neutralize the hydrohalic acid formed during the reaction.[2][5]

The Catalytic Cycles of the Sonogashira Coupling

The mechanism is understood to involve two interdependent cycles: a palladium cycle and a copper cycle.[3]

  • The Palladium Cycle :

    • Activation : If a Pd(II) precatalyst like Pd(PPh₃)₂Cl₂ is used, it is first reduced in situ to the active Pd(0) species.[1]

    • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (1-chloro-4-iodobenzene), forming a Pd(II) intermediate.[1][2][3][4]

    • Transmetalation : The copper acetylide, generated in the copper cycle, transfers the propiolate group to the palladium complex.[1][4] This step regenerates the copper catalyst.

    • Reductive Elimination : The desired product, this compound, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the cycle.

  • The Copper Cycle :

    • Acid-Base Reaction : The amine base deprotonates the terminal alkyne (propiolic acid), making it nucleophilic.

    • Copper Acetylide Formation : The copper(I) salt reacts with the deprotonated alkyne to form a copper(I) acetylide intermediate. This species is the key activated form of the alkyne that participates in the transmetalation step with the palladium complex.[1]

The interplay between these two cycles allows the reaction to proceed efficiently under mild conditions.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)(X)L₂ pd0->pd_oxidative Oxidative Addition (Ar-X) pd_transmetal Ar-Pd(II)(C≡CR)L₂ pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product This compound pd_transmetal->product Product (Ar-C≡CR) cu_cat Cu(I)X cu_acetylide Cu(I)-C≡CR cu_cat->cu_acetylide cu_acetylide->pd_oxidative cu_acetylide->cu_cat Regenerates Cu(I)X alkyne H-C≡CR alkyne->cu_acetylide Deprotonation base Base base->alkyne caption Fig 1: The dual catalytic cycles of the Sonogashira reaction.

Fig 1: The dual catalytic cycles of the Sonogashira reaction.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound on a laboratory scale.

Safety Precautions
  • Personal Protective Equipment (PPE) : Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[6][7]

  • Ventilation : Perform all operations in a well-ventilated chemical fume hood.[8][9]

  • Reagent Hazards :

    • Propiolic acid : Corrosive, flammable, and toxic. Avoid inhalation and skin contact.[6][9]

    • Solvents (THF, Diisopropylamine) : Highly flammable liquids. Keep away from ignition sources.[8][10]

    • Catalysts : Palladium and copper compounds can be toxic. Avoid creating dust.

  • Inert Atmosphere : The reaction is sensitive to oxygen; maintain an inert atmosphere (nitrogen or argon) throughout the setup and reaction.[5]

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.AmountCAS No.
1-Chloro-4-iodobenzeneC₆H₄ClI238.451.02.38 g637-87-6
Propiolic acidC₃H₂O₂70.041.10.85 g471-25-0
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.900.02140 mg13965-03-2
Copper(I) iodide (CuI)CuI190.450.0476 mg7681-65-4
DiisopropylamineC₆H₁₅N101.197.07.1 mL108-18-9
Tetrahydrofuran (THF)C₄H₈O72.11-50 mL109-99-9

Experimental Workflow

Workflow A 1. Setup Assemble oven-dried glassware under N₂ atmosphere. B 2. Reagent Addition Add THF, Diisopropylamine, Aryl Halide, Propiolic Acid, CuI, and Pd catalyst to the flask. A->B C 3. Reaction Stir vigorously at room temperature for 3-4 hours. Monitor by TLC. B->C D 4. Work-up Dilute with Et₂O, filter through Celite to remove catalysts. C->D E 5. Extraction Wash filtrate with sat. aq. NH₄Cl and brine. Dry organic layer over Na₂SO₄. D->E F 6. Isolation Concentrate in vacuo to obtain crude product. E->F G 7. Purification Purify by recrystallization or flash column chromatography. F->G H 8. Characterization Confirm structure via NMR, MS, and check melting point. G->H caption Fig 2: Experimental workflow for the synthesis.

Fig 2: Experimental workflow for the synthesis.
Step-by-Step Procedure

  • Reaction Setup :

    • Place a 250 mL round-bottom flask, equipped with a magnetic stir bar, under an inert atmosphere of nitrogen or argon. Ensure all glassware is oven-dried to remove moisture.

  • Addition of Reagents :

    • To the flask, add 1-chloro-4-iodobenzene (2.38 g, 10 mmol).

    • Add anhydrous THF (50 mL) and diisopropylamine (7.1 mL, 70 mmol) via syringe.

    • Stir the solution until the solid dissolves.

    • Add propiolic acid (0.85 g, 11 mmol), copper(I) iodide (76 mg, 0.4 mmol), and finally bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mmol).[4]

  • Reaction Execution :

    • Stir the resulting mixture vigorously at room temperature.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the aryl halide. The reaction is typically complete within 3-4 hours.

  • Work-up :

    • Once the reaction is complete, dilute the mixture with diethyl ether (100 mL).

    • Filter the mixture through a pad of Celite® to remove the catalyst residues and insoluble salts. Wash the pad with additional diethyl ether.[4]

  • Purification :

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (2 x 50 mL) and brine (1 x 50 mL).[4]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product Isolation :

    • The crude product will be a solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound as a crystalline solid.

Characterization and Expected Results

  • Appearance : The final product should be a white to off-white crystalline solid.[11]

  • Yield : Typical yields for this reaction are in the range of 80-95%.

  • Melting Point : The reported melting point for this compound is 127-131 °C.[12]

  • Spectroscopic Analysis :

    • ¹H NMR : The proton nuclear magnetic resonance spectrum should show characteristic signals for the aromatic protons in the 7.4-7.8 ppm region and a singlet for the carboxylic acid proton (which may be broad and variable, often >10 ppm).

    • ¹³C NMR : The carbon NMR will show signals for the aromatic carbons, the two alkyne carbons (typically in the 80-90 ppm range), and the carbonyl carbon of the carboxylic acid (typically >160 ppm).

    • Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product (C₉H₅ClO₂), accounting for isotopic distribution of chlorine.[13]

Conclusion

The Sonogashira cross-coupling reaction provides an effective and high-yielding pathway for the synthesis of this compound. The protocol described is robust, utilizes commercially available reagents, and proceeds under mild conditions. Proper adherence to safety precautions, particularly the use of an inert atmosphere and appropriate handling of corrosive and flammable reagents, is essential for the successful and safe execution of this synthesis. The resulting product is a key intermediate for further elaboration in pharmaceutical and materials science research.

References

A Robust, Stability-Indicating HPLC-UV Method for the Quantification of 3-(4-Chlorophenyl)propiolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, detailed protocol for a high-performance liquid chromatography (HPLC) method for the analysis of 3-(4-Chlorophenyl)propiolic acid, a key intermediate in the synthesis of various chemical entities. The developed reversed-phase method is designed for accuracy, precision, and specificity, making it suitable for quantitative analysis, purity assessment, and stability testing. The narrative explains the scientific rationale behind the selection of chromatographic parameters, from column chemistry and mobile phase pH to detector wavelength. Furthermore, a complete protocol for method validation, aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines, is presented to ensure the method is fit for its intended purpose in a regulated environment.[1][2][3]

Scientific Rationale and Method Development Strategy

The logical development of a robust HPLC method is predicated on the physicochemical properties of the analyte. This compound (MW: 180.59 g/mol ) is an aromatic carboxylic acid.[4] Its structure, featuring a chlorophenyl ring, an alkyne (propiolic) group, and a carboxylic acid moiety, dictates the chromatographic strategy.

  • Analyte Polarity and Acidity: The carboxylic acid group makes the molecule acidic. A related compound, 3-(4-Chlorophenyl)propanoic acid, has a pKa of approximately 4.61.[5] The electron-withdrawing nature of the adjacent alkyne group in our target analyte likely results in a similar or slightly lower pKa. To achieve consistent retention and symmetrical peak shape in reversed-phase chromatography, it is imperative to suppress the ionization of this acidic group.[6] This is accomplished by maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa. A target pH of 2.5-3.0 is therefore a logical starting point.

  • Chromophore for UV Detection: The conjugated system comprising the phenyl ring and the alkyne bond constitutes a strong chromophore, making UV detection a highly suitable and sensitive choice.[7] Aromatic compounds with chlorophenyl groups often exhibit strong absorbance at lower wavelengths (220-230 nm) and a secondary maximum around 254 nm.[8] A full UV scan is recommended to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • Column Selection: The analyte possesses both hydrophobic (chlorophenyl ring) and polar (carboxylic acid) characteristics. A C18 stationary phase is the workhorse of reversed-phase chromatography and provides the necessary hydrophobic interaction for retaining the molecule.[9][10] To prevent undesirable secondary interactions between the analyte's acidic proton and residual silanols on the silica surface—which can lead to significant peak tailing—a modern, high-purity, end-capped C18 column is essential.[6][11] Columns designed for polar analytes can also provide excellent performance.[12][13]

  • Mobile Phase Composition: A combination of acidified water and an organic modifier like acetonitrile (ACN) is standard. ACN is often preferred for its low viscosity and UV transparency at lower wavelengths.[6] An isocratic elution is often sufficient for analyzing the pure substance, but a gradient elution may be necessary for a stability-indicating method to resolve the main peak from potential degradation products with different polarities.[14]

Recommended HPLC Method Protocol

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific HPLC system and column used.

Equipment and Reagents
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes (Class A).

  • HPLC grade Acetonitrile (ACN).

  • HPLC grade water (e.g., Milli-Q® or equivalent).

  • Phosphoric acid (H₃PO₄), analytical grade.

  • This compound reference standard.

Chromatographic Conditions

All quantitative data and instrumental parameters are summarized in the table below for clarity.

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size (e.g., Phenomenex Luna® C18(2), Waters XBridge™ BEH C18)Provides robust hydrophobic retention for the aromatic ring. A 5 µm particle size is a good balance between efficiency and backpressure. For faster analysis, a 3 µm or sub-2 µm column can be used on a UHPLC system.[15]
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)Adjusts the pH to ~2.5, ensuring the carboxylic acid is in its neutral, non-ionized form for optimal retention and peak shape.[6]
Mobile Phase B Acetonitrile (ACN)The organic modifier used to elute the analyte from the C18 column.
Elution Mode Isocratic: 50:50 (v/v) Mobile Phase A : Mobile Phase B (For Assay)Gradient: (For Stability/Impurity Profiling)An isocratic method is simple and robust for routine quantification. A gradient is superior for separating compounds with a wider range of polarities, which is essential for a stability-indicating method.[14]
Gradient Program 0-2 min (50% B), 2-15 min (50% to 95% B), 15-18 min (95% B), 18-18.1 min (95% to 50% B), 18.1-25 min (50% B)This gradient provides a robust separation window for potential impurities that are either more polar or more hydrophobic than the parent compound.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.[10]
Detection Wavelength 225 nm or λmaxProvides high sensitivity for the chlorophenyl moiety.[16][17] A DAD should be used during method development to confirm peak purity and identify the optimal monitoring wavelength.
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and desired sensitivity.
Run Time ~10 min (Isocratic) / 25 min (Gradient)Sufficient time for elution of the main peak (isocratic) and potential impurities (gradient).
Preparation of Solutions
  • Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC grade water. Mix thoroughly.

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is recommended as it is similar to the initial mobile phase composition, promoting good peak shape.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 50 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

System Suitability Test (SST)

Before sample analysis, the system's performance must be verified. Inject the Working Standard Solution five times and evaluate the following parameters.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating no significant silanol interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the overall sharpness of the peak.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision and stability of the injector and pump.
%RSD of Retention Time ≤ 1.0%Indicates the stability of the pump flow rate and mobile phase composition.

HPLC Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The following experiments should be performed according to the principles outlined in ICH Q2(R1).[2][18]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) Dev Initial Method (Based on Analyte Properties) Opt Optimization (Mobile Phase, Column, Temp.) Dev->Opt SST System Suitability Testing (SST) Opt->SST Spec Specificity (Forced Degradation) SST->Spec Proceed if SST Passes Lin Linearity & Range Acc Accuracy (% Recovery) Prec Precision (Repeatability & Intermediate) LoQ LOQ & LOD Rob Robustness Final Validated Method Ready for Routine Use Rob->Final

Specificity (Stability-Indicating)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol: Perform a forced degradation study. Subject the analyte solution (~50 µg/mL) to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Store solid drug substance at 105 °C for 24 hours.

    • Photolytic Stress: Expose solution to UV light (e.g., 200 watt-hours/m²) and cool white fluorescent light (e.g., 1.2 million lux-hours).

  • Analysis: Analyze the stressed samples using the gradient HPLC method with a DAD.

  • Acceptance Criteria: The method is considered stability-indicating if the primary analyte peak is resolved from all degradation product peaks (resolution > 2.0) and the peak purity analysis (via DAD software) shows no co-eluting peaks.[14]

Forced_Degradation

Linearity and Range
  • Protocol: Prepare a series of at least five concentrations of the reference standard, typically spanning 50% to 150% of the target assay concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).

  • Analysis: Inject each concentration in triplicate. Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy
  • Protocol: Perform recovery studies by spiking a placebo mixture or blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six replicate preparations of the standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD over the two studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be experimentally verified by analyzing samples at this concentration and showing acceptable precision and accuracy.

Robustness
  • Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results. Typical variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (± 2% absolute)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes, demonstrating the method's reliability for routine use.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable framework for the quantitative analysis of this compound. The scientific rationale underpinning the method development ensures good chromatographic performance. By following the comprehensive validation protocol, which is aligned with ICH Q2(R1) guidelines, laboratories in research, development, and quality control can confidently implement this method, ensuring that it is suitable for its intended purpose and will generate accurate and reproducible data.

References

Application Notes and Protocols: 3-(4-Chlorophenyl)propiolic Acid in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 3-(4-Chlorophenyl)propiolic Acid as a Synthetic Building Block

In the landscape of modern synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound, a readily accessible propiolic acid derivative, has emerged as a highly versatile and valuable building block for the synthesis of a diverse array of heterocyclic compounds. Its unique structural features—a reactive carboxylic acid, a carbon-carbon triple bond, and a substituted aromatic ring—provide a powerful platform for a variety of cyclization strategies.

The electron-withdrawing nature of the 4-chlorophenyl group, coupled with the inherent reactivity of the alkyne and carboxylic acid functionalities, allows this single molecule to serve as a precursor to pyrazolones, isoxazolones, pyrimidines, and quinolines, among other heterocyclic systems. These scaffolds are of significant interest to researchers in medicinal chemistry and drug development, as they form the core of numerous biologically active compounds.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of several key heterocyclic families using this compound as the primary starting material. The methodologies described herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical toolkit for accessing these important molecular frameworks.

I. Synthesis of Pyrazol-5-ones: A Reaction with Hydrazine Derivatives

The reaction of β-ketoesters or their synthetic equivalents with hydrazine derivatives is a cornerstone of pyrazolone synthesis, often referred to as the Knorr pyrazole synthesis. This compound serves as an excellent precursor in this context, reacting with hydrazine hydrate to yield 3-(4-chlorophenyl)-1H-pyrazol-5(4H)-one. This transformation is of significant interest due to the prevalence of pyrazolones in pharmaceuticals, exhibiting a wide range of biological activities including analgesic, anti-inflammatory, and antimicrobial properties.

Mechanistic Insight

The reaction proceeds through a cyclocondensation mechanism. Initially, the more nucleophilic nitrogen of hydrazine attacks the β-carbon of the propiolic acid, which is activated by the conjugated system. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the carbonyl carbon of the carboxylic acid. Subsequent dehydration leads to the formation of the stable pyrazolone ring.

Diagram 1: Synthesis of 3-(4-chlorophenyl)-1H-pyrazol-5(4H)-one

A visual representation of the reaction workflow.

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Cyclocondensation in Ethanol A->C B Hydrazine Hydrate B->C D 3-(4-chlorophenyl)-1H-pyrazol-5(4H)-one C->D

Caption: Workflow for pyrazolone synthesis.

Detailed Protocol: Synthesis of 3-(4-chlorophenyl)-1H-pyrazol-5(4H)-one

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Hydrochloric acid (1 M)

  • Distilled water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.80 g, 10 mmol) in 30 mL of ethanol.

  • To this solution, add hydrazine hydrate (0.63 mL, 10 mmol, 80% solution).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add distilled water (50 mL) to the flask with stirring, which may cause the product to precipitate.

  • If precipitation is incomplete, acidify the solution to pH 5-6 with 1 M hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure 3-(4-chlorophenyl)-1H-pyrazol-5(4H)-one.

Expected Yield: 75-85%

ParameterValue
Reactant Ratio 1:1 (Propiolic acid : Hydrazine hydrate)
Solvent Ethanol
Temperature Reflux (approx. 78 °C)
Reaction Time 4-6 hours
Catalyst Glacial Acetic Acid

II. Synthesis of Isoxazol-5-ones: Cyclization with Hydroxylamine

Isoxazole derivatives are another class of heterocycles with significant applications in medicinal chemistry, known for their antibacterial, antifungal, and antiviral activities. The synthesis of 3-(4-chlorophenyl)isoxazol-5(4H)-one can be achieved through the reaction of this compound with hydroxylamine hydrochloride. This reaction provides a direct route to the isoxazolone core.

Mechanistic Rationale

Similar to the pyrazolone synthesis, the reaction with hydroxylamine proceeds via a cyclocondensation pathway. The nitrogen atom of hydroxylamine attacks the β-carbon of the propiolic acid. The hydroxyl group of the intermediate then attacks the carbonyl carbon, leading to the formation of the five-membered isoxazolone ring after dehydration.

Diagram 2: Synthesis of 3-(4-chlorophenyl)isoxazol-5(4H)-one

A visual representation of the reaction workflow.

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound D Cyclization in Aqueous Ethanol A->D B Hydroxylamine Hydrochloride B->D C Sodium Acetate C->D E 3-(4-chlorophenyl)isoxazol-5(4H)-one D->E

Caption: Workflow for isoxazolone synthesis.

Detailed Protocol: Synthesis of 3-(4-chlorophenyl)isoxazol-5(4H)-one

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Distilled water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, prepare a solution of hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol) in 20 mL of a 1:1 ethanol/water mixture.

  • Add this compound (1.80 g, 10 mmol) to the flask.

  • Heat the reaction mixture to 60-70 °C with stirring for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 3-(4-chlorophenyl)isoxazol-5(4H)-one.

Expected Yield: 70-80%

ParameterValue
Reactant Ratio 1:1.1 (Propiolic acid : Hydroxylamine HCl)
Base Sodium Acetate (1.1 eq)
Solvent Ethanol/Water (1:1)
Temperature 60-70 °C
Reaction Time 3-5 hours

III. Synthesis of Pyrimidines: The Pinner Reaction with Amidines

The Pinner synthesis and its variations are classical methods for the preparation of pyrimidines, which are fundamental components of nucleic acids and are found in many bioactive molecules.[1][2] this compound can serve as the three-carbon component in a Pinner-type reaction with an amidine, such as benzamidine, to produce substituted pyrimidines. For this reaction to proceed efficiently, it is often advantageous to first convert the propiolic acid to its corresponding β-keto ester, ethyl 3-(4-chlorophenyl)-3-oxopropanoate.

Mechanistic Pathway

The reaction involves the condensation of the β-keto ester with the amidine. One nitrogen of the amidine attacks one of the carbonyl groups of the β-keto ester, followed by an intramolecular cyclization where the second nitrogen attacks the other carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrimidine ring.

Diagram 3: Synthesis of 2-phenyl-4-(4-chlorophenyl)-6-hydroxypyrimidine

A visual representation of the reaction workflow.

G cluster_reactants Reactants cluster_process Process cluster_product Product A Ethyl 3-(4-chlorophenyl)-3-oxopropanoate D Pinner Condensation in Ethanol A->D B Benzamidine Hydrochloride B->D C Sodium Ethoxide C->D E 2-phenyl-4-(4-chlorophenyl)-6-hydroxypyrimidine D->E

Caption: Workflow for pyrimidine synthesis.

Detailed Protocol: Synthesis of 2-phenyl-4-(4-chlorophenyl)-6-hydroxypyrimidine

Materials:

  • Ethyl 3-(4-chlorophenyl)-3-oxopropanoate (prepared from this compound)

  • Benzamidine hydrochloride

  • Sodium metal

  • Absolute ethanol

  • Dilute acetic acid

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol (50 mL). Carefully add small pieces of sodium metal (0.23 g, 10 mmol) to the ethanol with stirring until all the sodium has dissolved.

  • To the freshly prepared sodium ethoxide solution, add benzamidine hydrochloride (1.57 g, 10 mmol) and stir for 15 minutes.

  • Add a solution of ethyl 3-(4-chlorophenyl)-3-oxopropanoate (2.26 g, 10 mmol) in 20 mL of absolute ethanol dropwise to the reaction mixture.

  • Heat the mixture to reflux for 6-8 hours.

  • After cooling to room temperature, pour the reaction mixture into 150 mL of ice-cold water.

  • Neutralize the solution with dilute acetic acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to yield the pure pyrimidine derivative.

Expected Yield: 60-70%

ParameterValue
Reactant Ratio 1:1:1 (Ester : Amidine : Base)
Base Sodium Ethoxide
Solvent Absolute Ethanol
Temperature Reflux (approx. 78 °C)
Reaction Time 6-8 hours

IV. Synthesis of 4-Hydroxyquinolines: The Conrad-Limpach Reaction

The Conrad-Limpach synthesis is a powerful method for the construction of 4-hydroxyquinoline derivatives, which are precursors to a wide range of biologically active quinoline compounds.[3][4] This reaction involves the condensation of an aniline with a β-ketoester. Ethyl 3-(4-chlorophenyl)-3-oxopropanoate, derived from this compound, can be effectively utilized in this synthesis.

Mechanistic Overview

The reaction typically proceeds in two stages. First, the aniline reacts with the β-keto group of the ester to form a β-aminoacrylate intermediate. In the second step, a high-temperature thermal cyclization is employed to effect an intramolecular electrophilic aromatic substitution, followed by elimination of ethanol to form the 4-hydroxyquinoline product.

Diagram 4: Synthesis of 2-(4-chlorophenyl)-4-hydroxyquinoline

A visual representation of the reaction workflow.

G cluster_reactants Reactants cluster_process Process cluster_product Product A Ethyl 3-(4-chlorophenyl)-3-oxopropanoate C Thermal Cyclization in Diphenyl Ether A->C B Aniline B->C D 2-(4-chlorophenyl)-4-hydroxyquinoline C->D

References

Application Notes & Protocols: 3-(4-Chlorophenyl)propiolic Acid as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Arylpropiolic Acids in Medicinal Chemistry

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Arylpropiolic acids, a class of organic compounds characterized by a carboxylic acid directly attached to an alkyne C-C triple bond which is in turn connected to an aromatic ring, represent a uniquely versatile and powerful class of building blocks. Their rigid, linear geometry and rich chemical reactivity make them ideal starting points for the synthesis of a diverse array of heterocyclic and carbocyclic scaffolds found in medicinally active compounds.

This guide focuses on a particularly valuable member of this class: 3-(4-chlorophenyl)propiolic acid . The presence of the chloro-substituent on the phenyl ring provides a key modulation point for tuning the electronic and lipophilic properties of the final molecule, which can significantly impact its pharmacokinetic and pharmacodynamic profile. Furthermore, the propiolic acid moiety itself is a gateway to a multitude of chemical transformations, most notably amide bond formations and cycloaddition reactions.

Herein, we provide a comprehensive overview of the synthesis of this compound via the Sonogashira coupling, its detailed characterization, and its application as a pivotal intermediate in the synthesis of high-value pharmaceutical targets, including Fatty Acid Amide Hydrolase (FAAH) inhibitors and γ-secretase modulators. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the pursuit of novel therapeutics.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its safe handling and successful application in multi-step syntheses.

PropertyValueReference
Chemical Name 3-(4-chlorophenyl)prop-2-ynoic acid[1]
CAS Number 3240-10-6[1]
Molecular Formula C₉H₅ClO₂[1]
Molecular Weight 180.59 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 127-131 °C[3]
Boiling Point 330.2 °C at 760 mmHg[1]
Purity Typically >97%[3]

Safety Information:

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.[2]

  • Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.

Synthesis of this compound via Sonogashira Coupling

The Sonogashira cross-coupling reaction is the method of choice for the synthesis of arylalkynes.[2] It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4]

Reaction Principle and Mechanism

The catalytic cycle of the Sonogashira coupling is a well-established process involving two interconnected cycles: a palladium cycle and a copper cycle.[4]

  • Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide (e.g., 4-iodochlorobenzene) to a Pd(0) species, forming a Pd(II)-aryl complex.

  • Copper Cycle: Concurrently, the terminal alkyne (propiolic acid) reacts with a copper(I) salt in the presence of a base (e.g., triethylamine) to form a copper(I) acetylide. This step is crucial as it increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center and regenerating the copper catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C-C bond of the final product, this compound, and regenerate the active Pd(0) catalyst.

Sonogashira_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_aryl_halide Ar-Pd(II)L2-X oxidative_addition->pd_aryl_halide transmetalation Transmetalation pd_aryl_halide->transmetalation reductive_elimination Reductive Elimination reductive_elimination->pd0 pd_alkynyl_aryl Ar-Pd(II)L2-C≡CR pd_alkynyl_aryl->reductive_elimination Product Ar-C≡CR transmetalation->pd_alkynyl_aryl cu_x Cu(I)X transmetalation->cu_x alkyne H-C≡CR cu_acetylide Cu(I)-C≡CR alkyne->cu_acetylide + Cu(I)X, Base - Base-H+X- base Base cu_acetylide->transmetalation

Figure 1. Simplified mechanism of the Sonogashira cross-coupling reaction.
Detailed Experimental Protocol

This protocol describes a representative laboratory-scale synthesis of this compound.

Materials and Equipment:

  • 4-Iodochlorobenzene (1.0 equiv)

  • Propiolic acid (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-iodochlorobenzene (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF (to achieve a concentration of ~0.5 M with respect to the aryl halide) and triethylamine (3.0 equiv) via syringe.

  • Initiation of Reaction: Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.

  • Addition of Propiolic Acid: Add propiolic acid (1.2 equiv) dropwise to the reaction mixture at room temperature. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The consumption of the starting aryl halide and the formation of a new, more polar spot corresponding to the product should be observed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in ethyl acetate and water. Transfer the mixture to a separatory funnel. Wash the organic layer with 1 M HCl, followed by saturated aqueous sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ 7.64 (d, J = 10.2 Hz, 2H, Ar-H), 7.44 (d, J = 8.8 Hz, 2H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz)δ 153.20 (-COOH), 134.90, 133.38, 128.48, 117.28, 82.55, 82.32
GC-MS (m/z)181 (M⁺)
IR (KBr, cm⁻¹) ~3400-2500 (br, O-H), ~2200 (C≡C), ~1700 (C=O)

Application in Pharmaceutical Synthesis: A Gateway to Novel Therapeutics

The unique structural features of this compound make it a valuable precursor for a range of pharmaceutical agents. The carboxylic acid provides a handle for amide bond formation, a ubiquitous linkage in drug molecules, while the arylalkyne core can be further functionalized or incorporated into larger ring systems.

Intermediate for Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides. Inhibition of FAAH leads to an increase in endogenous anandamide levels, which has shown therapeutic potential for the treatment of anxiety, pain, and inflammatory disorders.

A prominent example of a FAAH inhibitor is JNJ-42165279 , which has been investigated in clinical trials.[5] While the complete synthesis of JNJ-42165279 is a multi-step process, a key disconnection reveals the importance of an arylalkyne carboxylic acid derivative. The following protocol illustrates a representative amide coupling reaction, a critical step in the synthesis of such molecules, using this compound as the starting material.

Amide_Coupling_Workflow start Start: This compound + Piperazine derivative activation Carboxylic Acid Activation (e.g., HATU, DIPEA in DMF) start->activation coupling Nucleophilic Attack by Amine activation->coupling workup Aqueous Workup & Extraction coupling->workup purification Purification (Chromatography/Recrystallization) workup->purification product Final Product: Amide Derivative purification->product

Figure 2. General workflow for the amide coupling of this compound.

This protocol describes the coupling of this compound with a generic piperazine derivative using HATU, a highly efficient and widely used coupling reagent that minimizes racemization.[6][7]

Materials and Equipment:

  • This compound (1.0 equiv)

  • Piperazine derivative (e.g., 1-Boc-piperazine) (1.1 equiv)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Reaction Setup: Under an inert atmosphere, add this compound (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask with a magnetic stir bar.

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the solids (to a concentration of ~0.2 M). Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Pre-activation: Allow the mixture to stir at 0 °C for 15-30 minutes. This step is crucial for the formation of the highly reactive OAt-active ester. The mechanism involves the deprotonation of the carboxylic acid by DIPEA, followed by attack on HATU to form the active ester.[1]

  • Amine Addition: Add the piperazine derivative (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Quenching and Extraction: Quench the reaction by adding water. Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude amide can be purified by flash column chromatography on silica gel.

Potential Application in the Synthesis of γ-Secretase Modulators (GSMs)

γ-Secretase is a multi-protein enzyme complex that plays a crucial role in the pathogenesis of Alzheimer's disease by producing the amyloid-β (Aβ) peptides that form plaques in the brain.[8][9] Instead of inhibiting the enzyme, which can lead to side effects due to the inhibition of other important substrates like Notch, γ-secretase modulators (GSMs) allosterically modulate the enzyme's activity to favor the production of shorter, less amyloidogenic Aβ peptides.[10][11]

Many non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives, which are often aryl-substituted carboxylic acids, have been identified as GSMs.[9] The structural motif of this compound, being an aryl-substituted carboxylic acid, makes it and its derivatives attractive candidates for the development of novel GSMs. The synthesis of a library of amides and esters from this intermediate could lead to the discovery of new compounds with potential therapeutic value for Alzheimer's disease.

Conclusion

This compound is a high-value intermediate in pharmaceutical synthesis, offering a unique combination of structural rigidity, reactivity, and tunability. Its synthesis is readily achieved through the robust and versatile Sonogashira coupling reaction. The protocols and data presented in this guide demonstrate its utility as a key building block for accessing complex molecular targets, such as FAAH inhibitors and potentially γ-secretase modulators. A thorough understanding of the chemistry of this intermediate, from its synthesis to its application in forming crucial amide bonds, empowers medicinal and process chemists to accelerate the development of next-generation therapeutics.

References

Application Note: A Robust, Copper-Free Sonogashira Coupling Protocol for the Synthesis of Arylpropiolic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp) bonds with remarkable efficiency.[1][2] Its application in pharmaceutical and materials science is extensive, providing a direct route to complex molecular architectures.[3][4] This guide provides a detailed experimental protocol for the synthesis of 3-(4-chlorophenyl)propiolic acid via the Sonogashira coupling of 1-iodo-4-chlorobenzene with propiolic acid. We deliberately focus on a challenging aryl halide substrate class to demonstrate a robust, field-proven, copper-free methodology. This approach mitigates the common issue of alkyne homocoupling (Glaser coupling) and simplifies product purification, which are critical considerations in drug development workflows.[5][6] The causality behind each experimental choice is explained, providing researchers with a foundational understanding to adapt this protocol for their specific synthetic challenges.

The Strategic Imperative: Why Sonogashira and Why Copper-Free?

The synthesis of arylalkynes is a frequent objective in medicinal chemistry. The rigid, linear alkyne linker is a valuable scaffold for orienting pharmacophoric groups in three-dimensional space. The Sonogashira reaction provides a powerful tool for their synthesis from readily available aryl halides and terminal alkynes.[4]

Historically, the reaction relies on a dual catalytic system: a palladium complex and a copper(I) co-catalyst.[1][7] While effective, the copper co-catalyst presents a significant process challenge. In the presence of oxygen, Cu(I) salts promote the oxidative homocoupling of terminal alkynes, a side reaction known as Glaser coupling.[5] This side-reaction consumes the valuable alkyne starting material and introduces the diacetylene impurity, which is often difficult to separate from the desired product. For pharmaceutical applications where purity is paramount, avoiding copper is highly advantageous.[5]

Furthermore, the target reaction involves an aryl dihalide (1-iodo-4-chlorobenzene). The significant difference in reactivity among aryl halides (I > Br >> Cl) under palladium catalysis allows for a chemoselective coupling.[1][8] A well-calibrated catalytic system can selectively activate the C-I bond for oxidative addition while leaving the more robust C-Cl bond untouched. This selectivity is a key strategic advantage in multi-step synthesis. The protocol described herein employs a modern, bulky phosphine ligand designed to facilitate the coupling of even less reactive aryl halides, ensuring high efficiency for this selective transformation.[5][9]

The Copper-Free Catalytic Cycle

The copper-free Sonogashira reaction proceeds through a singular palladium-based catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimization.

Copper_Free_Sonogashira_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition (Rate-Limiting for Ar-Cl) pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L)₂ oxidative_addition->pd_complex alkyne_coord π-Alkyne Complex Formation pd_complex->alkyne_coord pi_complex [Ar-Pd(II)-X(L)(π-alkyne)] alkyne_coord->pi_complex deprotonation Deprotonation (Base) pi_complex->deprotonation acetylide_complex Ar-Pd(II)-C≡C-R(L)₂ Palladium Acetylide deprotonation->acetylide_complex reductive_elim Reductive Elimination acetylide_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-C≡C-R (Product) reductive_elim->product start Ar-X (1-Iodo-4-chlorobenzene) start->oxidative_addition alkyne H-C≡C-R (Propiolic Acid) alkyne->alkyne_coord

Caption: The catalytic cycle for the copper-free Sonogashira coupling.

Mechanistic Insights:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond, forming a Pd(II) complex. This step is typically the rate-determining step, especially for less reactive halides like chlorides.[10] The use of electron-rich, bulky phosphine ligands accelerates this process.[11]

  • Alkyne Coordination & Deprotonation: The terminal alkyne coordinates to the palladium center. A base then deprotonates the alkyne to form a palladium acetylide intermediate.[11]

  • Reductive Elimination: The aryl and alkynyl ligands on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]

Experimental Protocol: Synthesis of this compound

This protocol details a reliable procedure for the selective coupling of 1-iodo-4-chlorobenzene with propiolic acid on a 5 mmol scale.

Materials and Reagents
Reagent / MaterialGradeSupplierQuantityNotes
1-Iodo-4-chlorobenzene99%Sigma-Aldrich1.19 g (5.0 mmol)Substrate
Propiolic acid98%Sigma-Aldrich0.42 g (6.0 mmol)Coupling partner (1.2 equiv)
Palladium(II) acetate99.98%Strem Chemicals22.4 mg (0.1 mmol, 2 mol%)Palladium precatalyst
XPhos>98%Combi-Blocks95.3 mg (0.2 mmol, 4 mol%)Ligand
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific2.07 g (15.0 mmol)Base (3.0 equiv)
Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics25 mLSolvent
Ethyl acetateACS GradeVWR~150 mLExtraction solvent
1 M Hydrochloric acidReagent GradeJ.T.Baker~50 mLFor work-up
Brine (Saturated NaCl)Lab prepared~50 mLFor washing
Anhydrous MgSO₄Lab GradeAs neededDrying agent
Schlenk flask (100 mL)--1Reaction vessel
Magnetic stir bar--1
Condenser--1
Nitrogen/Argon line--1For inert atmosphere
Safety Precautions
  • Exothermic Potential: Palladium-catalyzed cross-coupling reactions can be exothermic. Although this specific reaction is generally well-behaved on this scale, caution is advised. Monitor the internal temperature during the initial heating phase. For larger scale reactions, a formal safety assessment including reaction calorimetry is essential.[12][13]

  • Reagent Handling: Propiolic acid is corrosive. Palladium salts are toxic and sensitizers. XPhos is an air-sensitive solid. Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Inert Atmosphere: The catalytic system, particularly the phosphine ligand and the active Pd(0) species, is sensitive to oxygen. Maintaining an inert atmosphere is critical for reproducibility and high yields.[7]

Step-by-Step Procedure

Reaction Setup (Under Inert Atmosphere):

  • Place a magnetic stir bar into a 100 mL Schlenk flask. Flame-dry the flask under vacuum and backfill with nitrogen or argon. Allow it to cool to room temperature.

  • To the flask, add palladium(II) acetate (22.4 mg, 0.1 mmol), XPhos (95.3 mg, 0.2 mmol), and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Add 1-iodo-4-chlorobenzene (1.19 g, 5.0 mmol).

  • Evacuate and backfill the flask with nitrogen/argon three times to ensure an inert atmosphere.

  • Via syringe, add anhydrous DMF (25 mL). Stir the resulting suspension for 10 minutes at room temperature. The mixture should turn from a pale yellow to a darker, more homogeneous solution as the catalyst complex forms.

  • Using a syringe, add propiolic acid (0.42 g, 6.0 mmol) dropwise to the stirring mixture over 2-3 minutes.

Reaction Execution: 7. Fit the flask with a condenser under a positive pressure of nitrogen/argon. 8. Lower the flask into an oil bath preheated to 80 °C. 9. Stir the reaction mixture vigorously at 80 °C. 10. Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot (~0.1 mL), diluting it with ethyl acetate, and acidifying with a drop of 1 M HCl. Spot on a silica gel plate and elute with a solvent system such as 30% ethyl acetate in hexanes with 1% acetic acid. Visualize under UV light. The reaction is typically complete within 4-6 hours, indicated by the consumption of the 1-iodo-4-chlorobenzene starting material.

Work-up and Purification: 11. Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. 12. Pour the reaction mixture into a separatory funnel containing 1 M HCl (50 mL) and ethyl acetate (50 mL). 13. Shake the funnel vigorously. The product, being a carboxylic acid, will be extracted into the organic layer upon acidification.[14] 14. Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL). 15. Combine all organic layers and wash with brine (50 mL). 16. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 17. The crude product will be a solid. It can be further purified by recrystallization from a suitable solvent system (e.g., toluene or an ethyl acetate/hexanes mixture) to yield this compound as a crystalline solid.

Characterization
  • ¹H NMR: Confirm the structure by analyzing the proton NMR spectrum. Expect to see aromatic protons in the 7.4-7.8 ppm region and disappearance of the alkyne C-H proton.

  • Mass Spectrometry: Confirm the molecular weight of the product.

  • Yield: A typical isolated yield for this procedure is in the range of 80-90%.

Workflow and Troubleshooting

Experimental Workflow Diagram

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reagents (Pd(OAc)₂, XPhos, K₂CO₃, Ar-I) setup Assemble Under N₂/Ar prep_reagents->setup prep_glass Flame-Dry Schlenk Flask prep_glass->setup add_solvents Add Anhydrous DMF & Propiolic Acid setup->add_solvents heat Heat to 80 °C & Stir add_solvents->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temp monitor->cool Reaction Complete quench Pour into 1M HCl cool->quench extract Extract with Ethyl Acetate quench->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Recrystallize dry->purify product Pure Product This compound purify->product characterize Characterize (¹H NMR, MS) product->characterize

Caption: A comprehensive workflow for the synthesis of this compound.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous solvent/reagents.3. Insufficient temperature.1. Ensure meticulous inert atmosphere technique (flame-dry glassware, use Schlenk line).2. Use freshly opened anhydrous solvent. Dry base if necessary.3. Increase temperature in 10 °C increments (up to 110 °C).
Significant Homocoupling 1. Oxygen ingress into the reaction.2. (If using copper) Presence of Cu(I) co-catalyst.1. Improve inert atmosphere technique.2. This protocol is copper-free to avoid this. If adapting a copper-catalyzed protocol, switch to a copper-free version.[5]
Decarboxylation of Product High reaction temperatures or prolonged reaction times can sometimes lead to decarboxylation of the arylpropiolic acid product.Monitor the reaction closely and stop heating as soon as the starting material is consumed. Avoid excessive temperatures if possible.
Difficult Purification Residual palladium catalyst or baseline impurities on TLC.1. Pass the crude product through a short plug of silica gel before recrystallization.2. Ensure the acidic work-up is thorough to remove all basic impurities.

References

Unlocking Precision in Bioconjugation: Application Notes for 3-(4-Chlorophenyl)propiolic Acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of Electron-Deficient Alkynes in Bioorthogonal Chemistry

In the landscape of bioconjugation and drug development, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its efficiency and bioorthogonality. The judicious selection of the alkyne component is paramount to the success of this reaction. While a plethora of alkynes have been employed, arylpropiolic acids, particularly those bearing electron-withdrawing substituents, offer distinct advantages. The electron-deficient nature of the alkyne in 3-(4-Chlorophenyl)propiolic acid enhances its reactivity towards azides in CuAAC reactions, potentially leading to faster reaction kinetics and higher yields under mild, biocompatible conditions.[1][2][3] This heightened reactivity makes it an attractive candidate for applications where reaction efficiency is critical, such as in the labeling of low-abundance biomolecules or in time-sensitive in vivo studies.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in click chemistry. We will delve into its synthesis, and its application in protein labeling and cell surface glycan visualization, offering researchers, scientists, and drug development professionals a practical framework for leveraging this promising reagent in their work.

I. Synthesis of this compound: A Reliable Path via Sonogashira Coupling

The synthesis of this compound can be reliably achieved through a Sonogashira coupling reaction, a robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[4][5][6][7] This approach offers high yields and tolerance to a wide range of functional groups.

Experimental Workflow: Synthesis of this compound

reagents 1-Chloro-4-iodobenzene Propiolic Acid Pd(PPh3)2Cl2 CuI Triethylamine reaction Sonogashira Coupling (e.g., in THF, RT) reagents->reaction 1. Mix reagents workup Reaction Quench (e.g., aq. NH4Cl) Extraction with an organic solvent reaction->workup 2. After completion purification Column Chromatography (Silica gel) workup->purification 3. Crude product product This compound purification->product 4. Pure product cluster_0 Step 1: Protein-Alkyne Conjugation cluster_1 Step 2: CuAAC 'Click' Reaction protein Protein of Interest (POI) (with accessible amine groups) conjugation Amide Bond Formation protein->conjugation activation Activate this compound (e.g., with EDC/NHS) activation->conjugation alkyne_protein Alkyne-modified POI conjugation->alkyne_protein click_reaction CuAAC Reaction (CuSO4, Reductant, Ligand) alkyne_protein->click_reaction azide_probe Azide-functionalized Probe (e.g., Fluorophore-N3) azide_probe->click_reaction labeled_protein Labeled POI click_reaction->labeled_protein cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: CuAAC 'Click' Reaction azido_sugar Azido-sugar precursor (e.g., Ac4ManNAz) incubation Incubation azido_sugar->incubation cells Live Cells cells->incubation azide_cells Cells with Azide-labeled Glycans incubation->azide_cells click_reaction CuAAC Reaction (on live or fixed cells) azide_cells->click_reaction alkyne_probe This compound- Fluorophore Conjugate alkyne_probe->click_reaction labeled_cells Fluorescently Labeled Cells click_reaction->labeled_cells

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-(4-Chlorophenyl)propiolic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-chlorophenyl)propiolic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for higher yields. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and refine your experimental approach with confidence.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, primarily focusing on the two most common synthetic routes: the Sonogashira coupling of a 4-chlorophenyl halide with a propiolic acid equivalent, and the direct carboxylation of 4-chlorophenylacetylene.

Issue 1: Low or No Product Formation in Sonogashira Coupling

You've set up your Sonogashira coupling reaction between a 4-chlorophenyl halide and a terminal alkyne, but upon analysis, you observe a low yield or only starting materials.

Possible Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the Sonogashira reaction. Its decomposition is a frequent cause of reaction failure.

    • Palladium (0) Decomposition: The active Pd(0) catalyst is sensitive to air and can decompose into palladium black, an inactive precipitate.[1]

      • Solution: Ensure you are using a fresh, active palladium source. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species.[1] Rigorously degas your solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[2]

    • Copper (I) Co-catalyst Oxidation: The copper(I) iodide (CuI) co-catalyst is also susceptible to oxidation, which can hinder the reaction.

      • Solution: Use a freshly opened bottle of CuI or a recently purchased batch for optimal results.[1]

  • Inappropriate Reaction Conditions: The success of the Sonogashira coupling is highly dependent on the reaction environment.

    • Solvent Choice: The solvent must be able to dissolve all the reaction components.

      • Solution: Common solvents include THF, DMF, and toluene.[1] However, be aware that some solvents can negatively impact the reaction; for instance, DMF has been reported to slow down certain Sonogashira reactions.[1] Anecdotal evidence suggests that THF might promote the formation of palladium black.[3]

    • Base Selection: An amine base is crucial for deprotonating the alkyne.[2]

      • Solution: Triethylamine and diisopropylamine are commonly used.[2] Ensure the base is anhydrous, as moisture can interfere with the reaction.[1]

    • Temperature: The reactivity of the aryl halide dictates the required temperature.

      • Solution: The general reactivity trend is I > OTf > Br > Cl.[2][4] Since you are likely starting with a 4-chlorophenyl derivative (chloride or bromide), heating will be necessary. For aryl bromides, temperatures around 80-100°C may be required.[5]

  • Poor Reagent Quality: Impurities in your starting materials can act as catalyst poisons.

    • Solution: Ensure your 4-chlorophenyl halide and alkyne are of high purity. If necessary, purify the starting materials before use.[1]

Issue 2: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Byproduct

Instead of the desired cross-coupling product, you are observing a significant amount of the dimer of your terminal alkyne.

Possible Causes & Solutions:

  • Presence of Oxygen: The Glaser-Hay coupling is a copper-mediated dimerization of terminal alkynes that is significantly promoted by oxygen.[1][6]

    • Solution: The most critical step is to ensure strictly anaerobic conditions. This involves thoroughly degassing the solvent and using Schlenk techniques or a glovebox.[1] Some protocols even suggest using a dilute hydrogen atmosphere to minimize homocoupling.[6]

  • High Copper Catalyst Loading: While essential for the reaction, an excess of the copper co-catalyst can favor the homocoupling side reaction.

    • Solution: Minimize the amount of copper(I) iodide used.[1]

  • High Concentration of Alkyne: A high concentration of the terminal alkyne can increase the rate of the bimolecular homocoupling reaction.

    • Solution: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the formation of the Glaser byproduct.[1]

  • Inefficient Cross-Coupling: If the desired cross-coupling reaction is slow, the homocoupling side reaction can become more prominent.

    • Solution: Consider switching to a copper-free Sonogashira protocol. Numerous methods have been developed to circumvent the issue of Glaser coupling.[1][2]

Issue 3: Low Yield in Direct Carboxylation of 4-Chlorophenylacetylene

You are attempting to synthesize this compound by direct carboxylation of 4-chlorophenylacetylene with CO₂, but the yield is poor.

Possible Causes & Solutions:

  • Inefficient CO₂ Incorporation: The success of this reaction hinges on the effective activation and incorporation of carbon dioxide.

    • Solution: Ensure a positive pressure of CO₂. While some reactions can proceed at atmospheric pressure, others may require higher pressures to achieve good yields.[7][8] The choice of base is also critical; cesium carbonate (Cs₂CO₃) has been shown to be effective in promoting the direct C-H bond functionalization.[8][9]

  • Catalyst System Inefficiency: While some direct carboxylations can be performed without a transition metal catalyst, the use of a catalyst can significantly improve the reaction efficiency under milder conditions.[10]

    • Solution: Copper- and silver-based catalysts are commonly used for the carboxylation of terminal alkynes.[10][11] For instance, copper(I) iodide can be an effective catalyst.[10] The choice of solvent is also important, with ethylene carbonate (EC) being a suitable option in some copper-catalyzed systems.[10]

  • Presence of Water: Moisture can interfere with the catalytic cycle and the reagents.

    • Solution: Use anhydrous solvents and reagents. Some catalytic systems may lose their efficiency when interacting with moisture.[10]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for aryl halides in a Sonogashira coupling?

The reactivity of the aryl halide significantly impacts the reaction conditions required. The general trend from most to least reactive is: I > OTf > Br > Cl.[2][4][12] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides and especially aryl chlorides typically require heating.[2]

Q2: My Sonogashira reaction mixture turns black. What does this mean?

The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and agglomeration of the palladium catalyst.[1][2] This renders the catalyst inactive. This can be caused by the presence of oxygen, impurities in the reagents or solvents, or an inappropriate reaction temperature.[1][2] To prevent this, it is crucial to maintain a strict inert atmosphere and use high-purity reagents.[1]

Q3: Can I perform a Sonogashira coupling without a copper co-catalyst?

Yes, copper-free Sonogashira reactions are not only possible but often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[2] These reactions may require specific ligands or different reaction conditions to proceed efficiently.

Q4: What are the advantages of direct carboxylation over the Sonogashira coupling for this synthesis?

Direct carboxylation of 4-chlorophenylacetylene with CO₂ offers a more atom- and step-economic protocol.[9] It utilizes carbon dioxide as a readily available and inexpensive C1 feedstock, which is advantageous from a green chemistry perspective.[9][10]

Q5: How should I purify the final this compound product?

The crude acid can often be purified by recrystallization. A common method involves dissolving the crude product in a sodium carbonate solution, treating it with activated carbon (like Norite) to remove colored impurities, followed by filtration. The filtrate is then cooled, and the acid is precipitated by the slow addition of a strong acid like sulfuric acid.[13] The precipitated acid can then be collected by filtration, washed, and dried.[13]

Experimental Protocols & Data

Table 1: General Sonogashira Coupling Conditions
ParameterRecommendationRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Common and effective precatalyst.[4]
Copper Co-catalyst CuI (1-5 mol%)Facilitates the formation of the copper acetylide.[4]
Base Diisopropylamine or Triethylamine (2-3 eq.)Deprotonates the terminal alkyne.[4]
Solvent THF or TolueneGood solubility for reactants.
Temperature Room Temp to 100 °CDependent on the reactivity of the 4-chlorophenyl halide.[5]
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst decomposition and Glaser coupling.[1][2]
Protocol: General Sonogashira Coupling
  • To a solution of the 4-chlorophenyl halide (1.0 eq) in the chosen solvent (e.g., THF) at room temperature, add sequentially the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide, and the amine base (e.g., diisopropylamine).

  • Degas the mixture thoroughly.

  • Add the terminal alkyne (1.1 eq).

  • Stir the reaction at the appropriate temperature (room temperature for iodides, elevated for bromides/chlorides) and monitor the progress by TLC.

  • Upon completion, dilute the reaction with an appropriate solvent (e.g., Et₂O) and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the coupled product.

Protocol: Direct Carboxylation with CO₂
  • To a reaction vessel, add the catalyst (e.g., CuI), a base (e.g., Cs₂CO₃), and the solvent (e.g., DMF or ethylene carbonate).

  • Add 4-chlorophenylacetylene.

  • Purge the vessel with CO₂ and maintain a positive pressure (e.g., by using a CO₂ balloon or a pressurized reactor).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time.[10]

  • After cooling, acidify the reaction mixture to obtain the carboxylic acid product.

  • Extract the product with an organic solvent, wash, dry, and purify as needed.

Visualizations

Sonogashira Coupling Workflow

Sonogashira_Workflow reagents Reagents: 4-Chlorophenyl Halide Terminal Alkyne Pd Catalyst, CuI Base, Solvent setup Reaction Setup: Inert Atmosphere Degassed Solvent reagents->setup 1. Combine reaction Reaction: Stirring at RT or Heat setup->reaction 2. Initiate workup Aqueous Workup: Extraction & Washing reaction->workup 3. Quench purification Purification: Column Chromatography workup->purification 4. Isolate product 3-(4-Chlorophenyl)propiolic Acid Derivative purification->product 5. Obtain

Caption: A typical workflow for the Sonogashira coupling reaction.

Troubleshooting Logic for Low Sonogashira Yield

Troubleshooting_Logic start Low Yield check_catalyst Check Catalyst Activity - Fresh Pd & CuI? - Inert Atmosphere? start->check_catalyst check_conditions Review Reaction Conditions - Correct Solvent? - Anhydrous Base? - Optimal Temperature? start->check_conditions check_reagents Verify Reagent Purity - Purify Starting Materials? start->check_reagents homocoupling High Homocoupling? (Glaser Product) start->homocoupling optimize Optimize Protocol check_catalyst->optimize check_conditions->optimize check_reagents->optimize homocoupling->optimize

Caption: Decision tree for troubleshooting a low-yielding Sonogashira reaction.

References

Technical Support Center: Purification of 3-(4-Chlorophenyl)propiolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(4-Chlorophenyl)propiolic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategies.

Frequently Asked Questions (FAQs)

Here are some of the common questions and issues encountered during the purification of this compound:

Q1: My final product of this compound has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?

A1: A persistent color in your product often indicates the presence of impurities. One common cause is the formation of polymeric or other colored byproducts, especially if the synthesis or purification involved heating. Another possibility is the presence of residual catalysts or reagents from the synthesis. For instance, in Sonogashira coupling reactions, which are often used to synthesize propiolic acids, copper acetylide byproducts can form and may be colored.

To address this, a common and effective method is to treat a solution of the crude acid with activated carbon (Norite). The activated carbon adsorbs many colored impurities. After treatment, the carbon is removed by filtration. For a more detailed protocol, refer to the Acid-Base Extraction and Recrystallization sections below.

Q2: I'm observing a low yield after recrystallization. What are the common pitfalls?

A2: Low yield during recrystallization is a frequent issue. The primary culprits are using too much solvent, cooling the solution too rapidly, or selecting an inappropriate solvent. To maximize your yield, it is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product. Slow cooling is also essential to allow for the formation of pure crystals, as rapid cooling can trap impurities and also lead to the formation of very small crystals that are difficult to filter. For guidance on selecting the best solvent system, see the Recrystallization section.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to a high concentration of impurities or an inappropriate solvent. To remedy this, you can try redissolving the oil in more hot solvent and allowing it to cool more slowly. Using a solvent system where the compound is less soluble can also help. Seeding the solution with a few crystals of pure product can also induce crystallization.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography can be used, but it can be challenging for carboxylic acids due to their polarity, which can lead to streaking on silica gel. To mitigate this, it is common to add a small amount of an acidic modifier, like acetic acid or formic acid, to the eluent. This keeps the carboxylic acid protonated and reduces its interaction with the silica stationary phase, resulting in better peak shapes. For more details, refer to the Column Chromatography section.

Purification Methodologies: Protocols and Troubleshooting

This section provides detailed protocols for the most common and effective purification techniques for this compound, along with troubleshooting advice.

Acid-Base Extraction

Acid-base extraction is a powerful technique for separating acidic compounds like this compound from neutral or basic impurities. The principle lies in the differential solubility of the acidic compound and its salt form in aqueous and organic solvents.

start Crude this compound in an organic solvent (e.g., diethyl ether) add_base Add aqueous base (e.g., 5% Na2CO3 solution) start->add_base separate1 Separate layers in a separatory funnel add_base->separate1 organic_layer Organic Layer: Contains neutral impurities separate1->organic_layer Top/Bottom layer depending on solvent density aqueous_layer Aqueous Layer: Contains sodium 3-(4-chlorophenyl)propiolate separate1->aqueous_layer acidify Acidify aqueous layer with strong acid (e.g., 20% H2SO4 or conc. HCl) to pH < 2 aqueous_layer->acidify precipitate Precipitated pure This compound acidify->precipitate filter Filter the precipitate precipitate->filter wash Wash with cold water filter->wash dry Dry the purified solid wash->dry

Caption: Workflow for purifying this compound via acid-base extraction.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Extraction with Base: Transfer the organic solution to a separatory funnel and add an equal volume of a 5% aqueous sodium carbonate (Na₂CO₃) solution. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous layer, while neutral impurities will remain in the organic layer.

  • Isolation of Aqueous Layer: Drain the lower aqueous layer into a clean flask. For thorough extraction, you can wash the organic layer with another portion of the base solution and combine the aqueous layers.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 20% sulfuric acid or concentrated hydrochloric acid, with stirring until the solution is strongly acidic (pH < 2, check with litmus or pH paper). This compound will precipitate out as a solid.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water to remove any inorganic salts.

  • Drying: Dry the purified product, for example, by air drying or in a desiccator.

Problem Possible Cause Solution
Emulsion formation during extraction Vigorous shaking; presence of surfactants.- Allow the mixture to stand for a longer period. - Add a small amount of brine (saturated NaCl solution). - Gently swirl instead of vigorous shaking.
Low recovery of the acid after acidification Incomplete extraction into the aqueous layer; insufficient acidification.- Perform multiple extractions with the base. - Ensure the pH is well below the pKa of the carboxylic acid (typically pH < 2).
Product is still colored after extraction Colored impurities that are also acidic or are not fully removed.- Treat the initial organic solution with activated carbon before extraction. - Follow up with recrystallization.
Recrystallization

Recrystallization is a purification technique for solid compounds based on their differential solubility in a given solvent at different temperatures.

start Crude this compound dissolve Dissolve in a minimum amount of hot recrystallization solvent start->dissolve cool Allow the solution to cool slowly to room temperature, then in an ice bath dissolve->cool crystallize Crystals of pure product form cool->crystallize filter Filter the crystals crystallize->filter wash Wash with a small amount of cold solvent filter->wash dry Dry the purified crystals wash->dry

Caption: General workflow for the recrystallization of this compound.

The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should:

  • Dissolve the compound well at high temperatures but poorly at low temperatures.

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a relatively low boiling point for easy removal.

For arylpropiolic acids, suitable recrystallization solvents can include:

Solvent Notes
Carbon Tetrachloride Historically used for phenylpropiolic acid, but its use is now highly restricted due to toxicity.[1]
Toluene A good alternative to carbon tetrachloride for non-polar to moderately polar compounds.
Ethanol/Water A mixed solvent system that can be effective. Dissolve the acid in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the solid.
Acetic Acid/Water Another potential mixed solvent system.
  • Solvent Screening: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable one.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them.

Problem Possible Cause Solution
No crystals form upon cooling Too much solvent was used; the solution is not saturated.- Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound.
The product oils out The boiling point of the solvent is too high, or there are significant impurities lowering the melting point of the mixture.- Reheat the solution to dissolve the oil, add more solvent, and cool slowly. - Try a different solvent with a lower boiling point.
Crystals are colored The colored impurity has similar solubility properties to the product.- Use activated carbon for decolorization. - A second recrystallization may be necessary.
Column Chromatography

While not always the first choice for carboxylic acids, column chromatography can be a useful tool for separating this compound from impurities with different polarities.

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used.

  • Acidic Modifier: To prevent streaking, add a small amount (0.5-2%) of acetic acid or formic acid to the eluent.

  • Column Packing: Pack a chromatography column with silica gel slurried in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the top of the column.

  • Elution: Start eluting with a low polarity solvent mixture and gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Problem Possible Cause Solution
Streaking or tailing of the acid on TLC and the column Strong interaction between the carboxylic acid and the silica gel.- Add an acidic modifier (e.g., 1% acetic acid) to the eluent.
Poor separation of compounds Inappropriate eluent system.- Optimize the eluent system using TLC before running the column. Try different solvent ratios and combinations.
Product does not elute from the column The eluent is not polar enough.- Gradually increase the polarity of the eluent. A steep gradient may be necessary.

Potential Impurities and Their Removal

Understanding the potential impurities from the synthesis of this compound is crucial for selecting the most effective purification strategy. A common synthetic route is the Sonogashira coupling of 4-chloroiodobenzene with propiolic acid.

  • Homocoupled Alkyne (Diyne): A common side product in Sonogashira couplings is the homocoupling of the terminal alkyne. This impurity is typically less polar than the desired carboxylic acid and can often be removed by recrystallization or column chromatography.

  • Unreacted Starting Materials: Residual 4-chloroiodobenzene and propiolic acid may be present. Acid-base extraction is highly effective at separating the acidic product from the neutral aryl halide.

  • Catalyst Residues: Palladium and copper catalysts used in the coupling reaction may contaminate the product. These are often removed during the aqueous workup and subsequent purification steps.

By understanding the principles behind these purification techniques and anticipating potential challenges, you can develop a robust and efficient strategy for obtaining high-purity this compound for your research and development needs.

References

Technical Support Center: Synthesis of 3-(4-Chlorophenyl)propiolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 3-(4-Chlorophenyl)propiolic acid. This guide is designed for researchers, chemists, and professionals in drug development to navigate the common challenges and side reactions encountered during the synthesis of this important compound. Our goal is to provide practical, experience-driven advice to help you optimize your reaction outcomes, troubleshoot issues, and ensure the highest purity of your final product.

I. Introduction to the Synthesis and its Challenges

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is most commonly achieved via a Sonogashira coupling reaction. This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne (propiolic acid) and an aryl halide (an iodo- or bromo-substituted chlorobenzene).[1][2] While elegant and efficient, this reaction is not without its challenges. Researchers often face issues with side reactions that can significantly lower the yield and complicate the purification of the desired product.

This guide will focus on the most prevalent side reactions and provide a structured approach to troubleshooting and mitigating these issues. We will delve into the mechanistic underpinnings of these side reactions to provide a deeper understanding of how to control your reaction conditions for optimal results.

II. Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address the most common problems encountered during the synthesis of this compound.

Question 1: My reaction is producing a significant amount of a white, insoluble byproduct, and my yield of the desired product is low. What is happening and how can I fix it?

Answer: This is a classic presentation of alkyne homocoupling, also known as Glaser coupling.[3] This is the most common side reaction in Sonogashira couplings and results in the formation of a symmetrical diyne from two molecules of your starting alkyne (propiolic acid).

  • The Culprit: Oxidative Homocoupling

    The Glaser coupling is an oxidative dimerization of terminal alkynes, and it is often promoted by the copper(I) co-catalyst used in the Sonogashira reaction, especially in the presence of oxygen.[4][5]

  • Troubleshooting Steps:

    • Ensure Rigorous Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Ensure your reaction is set up under a completely inert atmosphere (argon or high-purity nitrogen). All solvents and liquid reagents should be thoroughly degassed prior to use. A common method is to bubble argon through the solvent for at least 30 minutes. For more sensitive reactions, three freeze-pump-thaw cycles are recommended.

    • Consider a Copper-Free Sonogashira Protocol: The copper(I) co-catalyst is a primary contributor to homocoupling.[6][7] There are numerous copper-free Sonogashira protocols available that can significantly reduce or eliminate this side reaction. These methods often employ specialized palladium catalysts and ligands that are more active and can facilitate the reaction without the need for a copper co-catalyst.[4][5][6]

    • Optimize Reagent Addition: Add the propiolic acid slowly to the reaction mixture. This can help to maintain a low concentration of the alkyne at any given time, which can disfavor the bimolecular homocoupling reaction.

    • Choice of Base: The choice of amine base can influence the extent of homocoupling. While triethylamine is common, more sterically hindered bases like diisopropylethylamine (DIPEA) can sometimes suppress this side reaction.

Question 2: My reaction seems to be stalling, and I am recovering a significant amount of my starting 4-halo-chlorobenzene. What could be the issue?

Answer: Reaction stalling with recovery of the aryl halide starting material typically points to issues with the catalyst activity or the reaction conditions.

  • Potential Causes and Solutions:

    • Catalyst Deactivation: The palladium catalyst can be sensitive and may deactivate over the course of the reaction.

      • Check Catalyst Quality: Ensure you are using a high-quality palladium catalyst. Older or improperly stored catalysts can have reduced activity.

      • Ligand Choice: The phosphine ligands used to stabilize the palladium catalyst can also degrade, especially in the presence of trace oxygen. Consider using more robust, electron-rich, and bulky phosphine ligands which can improve catalyst stability and activity.[8]

    • Insufficiently Reactive Aryl Halide: The reactivity of the aryl halide follows the trend: I > Br > Cl.[1] If you are using 4-bromochlorobenzene, the reaction will likely require more forcing conditions (higher temperature, more active catalyst system) than if you were using 4-iodochlorobenzene. 4-chlorobenzene itself is generally not reactive enough for standard Sonogashira conditions.

    • Inadequate Temperature: While some Sonogashira reactions can proceed at room temperature, many require heating to achieve a reasonable reaction rate, especially with less reactive aryl bromides.[9] If your reaction is sluggish, consider increasing the temperature incrementally (e.g., to 50-80 °C).

Question 3: I am concerned about the stability of my this compound product under the reaction conditions, especially with heating. Can it decompose?

Answer: Yes, decarboxylation of the propiolic acid product is a potential side reaction, particularly at elevated temperatures or in the presence of certain metals.[10]

  • Understanding Decarboxylation: Propiolic acids can lose carbon dioxide to form the corresponding terminal alkyne. While this may not be a major issue under standard, mild Sonogashira conditions, it can become more significant with prolonged reaction times at higher temperatures.

  • Mitigation Strategies:

    • Monitor Reaction Progress: Closely monitor your reaction by TLC or LC-MS to determine the point of maximum product formation. Avoid unnecessarily long reaction times, especially when heating.

    • Use Milder Conditions: Whenever possible, opt for more reactive starting materials (e.g., 4-iodochlorobenzene) that allow for lower reaction temperatures.

    • Careful Work-up: During the work-up, avoid strongly acidic or basic conditions for extended periods, as this can also promote decarboxylation.

III. Frequently Asked Questions (FAQs)

Q1: What is the best aryl halide to use for this synthesis?

A1: For the highest reactivity and mildest reaction conditions, 4-iodochlorobenzene is the preferred starting material.[1] 4-bromochlorobenzene is also a viable option but will likely require higher temperatures and a more robust catalyst system. 4-chlorochlorobenzene (1,4-dichlorobenzene) is generally not reactive enough for this transformation under standard Sonogashira conditions.

Q2: Can I use a different base besides an amine?

A2: While amine bases like triethylamine or diisopropylethylamine are most common, other bases such as potassium carbonate or cesium carbonate can be used, particularly in copper-free protocols. The base plays a crucial role in deprotonating the terminal alkyne, so its strength and solubility are important factors.[8]

Q3: How do I purify my this compound from the homocoupled byproduct?

A3: The homocoupled diyne is generally less polar than the desired carboxylic acid product. Purification can typically be achieved by:

  • Acid-Base Extraction: After the reaction, an aqueous basic wash (e.g., with sodium bicarbonate solution) will extract the acidic product into the aqueous layer, leaving the non-acidic diyne byproduct in the organic layer. The aqueous layer can then be acidified to precipitate the pure this compound, which can be collected by filtration.

  • Crystallization: Recrystallization from an appropriate solvent system can be an effective method for obtaining highly pure product.[11]

Q4: What are the key analytical techniques to monitor the reaction and confirm the product?

A4:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the components of the reaction mixture, including the molecular weights of the product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and assessing its purity.[12][13]

IV. Experimental Protocols and Data

General Protocol for Sonogashira Coupling (with Copper Co-catalyst)

This is a general procedure and may require optimization for your specific setup.

  • To a dry Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂ (2 mol%)), copper(I) iodide (1 mol%), and the 4-halo-chlorobenzene (1.0 equiv.).

  • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 equiv.).

  • To this mixture, add a solution of propiolic acid (1.2 equiv.) in the same degassed solvent dropwise over 30 minutes.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with an appropriate work-up and purification.

Key Reaction Parameters
ParameterRecommended ConditionRationale
Aryl Halide 4-IodochlorobenzeneHighest reactivity, allows for milder conditions.[1]
Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄Commonly used and effective palladium sources.
Co-catalyst Copper(I) Iodide (CuI)Activates the alkyne but can promote homocoupling.
Base Triethylamine (Et₃N) or DIPEANeutralizes the HX byproduct and facilitates alkyne deprotonation.
Solvent THF, DMF, AcetonitrileMust be dry and degassed to prevent side reactions.
Atmosphere Inert (Argon or N₂)Crucial to prevent oxidative homocoupling.

V. Visualizing the Reaction Pathways

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L)₂ B->C D Transmetalation C->D Cu-C≡CR E Ar-Pd(II)-C≡CR(L)₂ D->E F Reductive Elimination E->F F->A Product Out G Ar-C≡CR F->G H Cu(I)X I Alkyne Coordination H->I R-C≡CH J [Cu-C≡CR] I->J J->D K Base K->J Deprotonation

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Glaser Homocoupling Side Reaction

Glaser_Coupling A 2 R-C≡CH B 2 Cu(I)-C≡CR A->B 2 Cu(I), Base C Oxidative Dimerization B->C O₂ D R-C≡C-C≡C-R C->D

Caption: The Glaser coupling side reaction pathway.

VI. References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653 , 46-49 (2002). --INVALID-LINK--

  • Chinchilla, R. & Nájera, C. Recent advances in Sonogashira reactions. Chem. Soc. Rev.40 , 5084-5121 (2011). --INVALID-LINK--

  • Li, P., et al. A review on copper-free Sonogashira coupling reaction. RSC Adv.11 , 6253-6275 (2021). --INVALID-LINK--

  • Tykwinski, R. R. Evolution of the Sonogashira coupling reaction. Angew. Chem. Int. Ed.42 , 1566-1568 (2003). --INVALID-LINK--

  • Goossen, L. J., Rodriguez, N. & Linder, C. Decarboxylative Cross-Coupling Reactions. in Topics in Organometallic Chemistry34 , 1-33 (Springer, 2011). --INVALID-LINK--

  • Al-Masum, M. & Ng, D. Copper-Free Sonogashira Coupling Reactions in the Presence of the PdCl2(PPh3)2. Inorganica Chimica Acta361 , 1453-1456 (2008). --INVALID-LINK--

  • Lee, S. H., et al. Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. RSC Adv.3 , 16375-16399 (2013). --INVALID-LINK--

  • Pavia, D. L., Lampman, G. M., Kriz, G. S. & Vyvyan, J. R. Introduction to Spectroscopy (Cengage Learning, 2014). --INVALID-LINK--

  • Sonogashira Coupling - Organic Chemistry Portal. --INVALID-LINK--

  • Glaser Coupling - Organic Chemistry Portal. --INVALID-LINK--

  • 3-(4-Chlorobenzoyl)propionic acid(3984-34-7) 1H NMR spectrum - ChemicalBook. --INVALID-LINK--

  • Sonogashira Coupling - Chemistry LibreTexts. --INVALID-LINK--

  • This compound (CPPLA): (a) chemical structure. (b)... - ResearchGate. --INVALID-LINK--

  • Lee, S. H. et al. Synthesis of Symmetrical and Unsymmetrical Diarylalkynes from Propiolic Acid Using Palladium-Catalyzed Decarboxylative Coupling. J. Org. Chem.73 , 6443–6446 (2008). --INVALID-LINK--

  • Zhang, Y., et al. Highly Selective On‐Surface Reactions of Aryl Propiolic Acids via Decarboxylative Coupling. Adv. Mater.35 , 2210997 (2023). --INVALID-LINK--

  • Method for purifying pyruvic acid compounds - European Patent Office. --INVALID-LINK--

  • Alterman, J. L. & Kraus, G. A. A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis54 , 655-657 (2022). --INVALID-LINK--

  • This compound (C9H5ClO2) - PubChemLite. --INVALID-LINK--

  • 3-(4-Chlorobenzoyl)propionic acid - SpectraBase. --INVALID-LINK--

  • Lee, S. H., et al. Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. RSC Adv.3 , 16375-16399 (2013). --INVALID-LINK--

  • Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides - The Royal Society of Chemistry. --INVALID-LINK--

  • Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization - MDPI. --INVALID-LINK--

  • 3-(4-Chlorophenyl)propionic acid - NIST WebBook. --INVALID-LINK--

  • 3-(4-Chlorophenyl)propionic acid 97% - Sigma-Aldrich. --INVALID-LINK--

  • 3-(4-Chlorophenyl)propanoic acid synthesis - ChemicalBook. --INVALID-LINK--

  • Synthesis of Thermally Stable Polymers - DTIC. --INVALID-LINK--

  • Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additives (2019) | Clare L. Higgins - SciSpace. --INVALID-LINK--

References

Technical Support Center: Improving the Stability of 3-(4-Chlorophenyl)propiolic Acid Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Chlorophenyl)propiolic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling and improving the stability of this compound solutions. As a specialized arylpropiolic acid, this compound's unique chemical structure, featuring a terminal alkyne and a carboxylic acid functional group, presents specific stability challenges that require careful consideration in experimental design.

This resource is structured to anticipate and directly address the common issues you may encounter. We will delve into the fundamental chemistry of this compound to explain the "why" behind the recommended protocols, ensuring both scientific integrity and practical success in your work.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the stability of this compound solutions.

Q1: My solution of this compound is showing a decrease in purity over a short period. What are the likely causes?

A decrease in the purity of your this compound solution is likely due to chemical degradation. The primary culprits are the inherent reactivity of the alkyne (carbon-carbon triple bond) and the carboxylic acid functional groups. The main degradation pathways to consider are:

  • Oxidative Cleavage: The alkyne bond is susceptible to cleavage by oxidizing agents, which can be present as impurities in solvents or introduced from the atmosphere. This process can break the triple bond, leading to the formation of carboxylic acids.[1][2]

  • Photodegradation: Aromatic and unsaturated compounds like arylpropiolic acids can be sensitive to light, particularly UV radiation.[3] Light exposure can initiate a cascade of reactions, including polymerization or oxidation, leading to a complex mixture of degradation products.

  • Hydrolysis and Solvolysis: While the propiolic acid itself is not directly hydrolyzed, if you are working with an ester derivative, it can hydrolyze back to the parent carboxylic acid. Furthermore, if your solvent is an alcohol, there is a risk of esterification, especially under acidic conditions.

  • Decarboxylation: Although generally requiring elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group can occur, especially if the solution is heated.

Q2: What are the ideal storage conditions for solutions of this compound?

To maximize the shelf-life of your solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at a low temperature, ideally between 2-8°C. Avoid freezing unless you have validated that it does not cause the compound to precipitate out of solution, which could lead to concentration inaccuracies upon thawing.

  • Light: Protect your solutions from light at all times by using amber vials or by wrapping the container in aluminum foil.[3]

  • Atmosphere: For long-term storage, it is advisable to purge the headspace of the vial with an inert gas like argon or nitrogen to minimize contact with oxygen and prevent oxidative degradation.

Q3: Which solvents are recommended for preparing stable solutions of this compound?

The choice of solvent is critical for the stability of your compound. Here are some guidelines:

  • Aprotic Solvents: Aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), and dimethylformamide (DMF) are generally preferred. They are less likely to participate in reactions with the carboxylic acid group (e.g., esterification).

  • Purity of Solvents: Always use high-purity, HPLC-grade or equivalent solvents. Lower-grade solvents may contain impurities like peroxides (especially in ethers like THF) or water, which can promote degradation.

  • Avoid Protic Solvents for Long-Term Storage: While alcohols like methanol or ethanol can be used for immediate experimental use, they are not recommended for long-term storage due to the risk of esterification.

  • Aqueous Solutions: If you need to prepare aqueous solutions, be mindful of the pH. The solubility will be pH-dependent. It is best to prepare these solutions fresh and use them promptly. The stability in aqueous media can be limited.

SolventSuitability for Long-Term StorageKey Considerations
Acetonitrile (ACN) High Good general-purpose aprotic solvent. Ensure it is free of oxidizing impurities.
Dimethyl Sulfoxide (DMSO) Moderate High dissolving power, but can be difficult to remove and may absorb water.
Tetrahydrofuran (THF) Moderate Prone to peroxide formation. Use freshly opened bottles or peroxide-free THF.
Methanol/Ethanol Low Risk of esterification. Suitable for short-term use only.
Water (buffered) Low Prepare fresh. Stability is pH-dependent and generally lower than in organic solvents.

Q4: How can I monitor the stability of my this compound solution?

A stability-indicating analytical method is essential. The most common and reliable technique is High-Performance Liquid Chromatography (HPLC) .[4][5] A typical stability-indicating HPLC method should be able to:

  • Separate the parent this compound peak from any degradation products.

  • Quantify the decrease in the parent compound and the increase in degradation products over time.

Developing such a method often involves a "forced degradation" study, where the compound is intentionally degraded under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[6][7][8][9][10]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause Recommended Solution
Unexpected peaks in my HPLC chromatogram. This is a classic sign of degradation. The new peaks are likely degradation products.1. Review your solution preparation and storage: Are you protecting it from light? Is the solvent of high purity? Is it stored at the correct temperature? 2. Perform a co-injection: Spike your sample with the original, solid this compound to confirm the identity of the main peak. 3. Consider the nature of the new peaks: Are they appearing at earlier or later retention times? This can give clues about their polarity and potential identity.
The concentration of my stock solution is decreasing over time. This indicates instability of the compound in the chosen solvent under your storage conditions.1. Switch to a more suitable solvent: If you are using a protic solvent, change to a high-purity aprotic solvent like acetonitrile. 2. Optimize storage conditions: Ensure the solution is stored at 2-8°C, protected from light, and under an inert atmosphere. 3. Prepare fresh solutions: For critical experiments, it is always best to prepare solutions fresh from solid material.
My solution has changed color (e.g., turned yellow or brown). Color change is a strong indicator of chemical degradation and the formation of chromophoric byproducts, possibly from polymerization or oxidation.1. Discard the solution: Do not use a discolored solution for your experiments as its composition is compromised. 2. Re-evaluate your handling procedures: This level of degradation suggests a significant issue with light exposure, oxygen contact, or solvent purity.

Experimental Protocols

Here are detailed protocols for key procedures related to ensuring the stability of your this compound solutions.

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the preparation of a stock solution in acetonitrile, a recommended solvent for improved stability.

Materials:

  • This compound (solid)

  • High-purity acetonitrile (HPLC grade or higher)

  • Volumetric flask (Class A)

  • Analytical balance

  • Amber glass vial with a PTFE-lined cap

Procedure:

  • Accurately weigh the desired amount of solid this compound using an analytical balance.

  • Transfer the solid to the volumetric flask.

  • Add a small amount of acetonitrile to dissolve the solid completely.

  • Once dissolved, add acetonitrile to the calibration mark of the volumetric flask.

  • Mix the solution thoroughly by inverting the flask several times.

  • Transfer the solution to a labeled amber glass vial.

  • (Optional but recommended for long-term storage) Gently bubble argon or nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen, and then fill the headspace of the vial with the inert gas before sealing.

  • Store the vial at 2-8°C, protected from light.

Protocol 2: Basic Forced Degradation Study

This protocol outlines a basic forced degradation study to understand the stability profile of this compound and to generate degradation products for analytical method development.

Materials:

  • Stock solution of this compound in acetonitrile

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H2O2)

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature and analyze by HPLC at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature and analyze by HPLC at similar time points. Neutralize the sample with an equivalent amount of acid before injection if necessary for column stability.

  • Oxidation: Mix equal volumes of the stock solution and 3% H2O2. Keep at room temperature and analyze by HPLC at the specified time points.

  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at a controlled elevated temperature (e.g., 60°C). Analyze by HPLC at regular intervals.

  • Photodegradation: Expose a sealed vial of the stock solution to a light source (e.g., a photostability chamber with UV and visible light). Analyze by HPLC at regular intervals. Keep a control sample wrapped in foil to protect it from light.

Data Analysis:

For each condition, monitor the peak area of the this compound and any new peaks that appear in the chromatogram. This will help you identify the conditions under which the compound is most labile and the retention times of its major degradation products.

Visualizing Degradation Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate potential degradation pathways and experimental workflows.

G main This compound in Solution oxidative Oxidative Cleavage (e.g., Benzoic Acid derivatives) main->oxidative O₂, Peroxides photo Photodegradation Products (e.g., Polymers, Isomers) main->photo UV/Vis Light hydration Hydration Product (Ketone) main->hydration H₂O, H⁺ decarboxylation Decarboxylation Product (4-Chlorophenylacetylene) main->decarboxylation Heat

Caption: Potential degradation pathways for this compound in solution.

G start Prepare Stock Solution (e.g., in ACN) stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress hplc Analyze by Stability-Indicating HPLC Method stress->hplc data Monitor Parent Peak Area and Formation of Degradants hplc->data pathway Identify Degradation Pathway and Unstable Conditions data->pathway

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: A Troubleshooting Guide for 3-(4-Chlorophenyl)propiolic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the common challenges encountered when working with 3-(4-chlorophenyl)propiolic acid. This versatile building block is crucial in the synthesis of pharmaceuticals and complex organic molecules, but its unique structure—featuring a carboxylic acid, an alkyne, and a chlorinated aromatic ring—presents specific hurdles. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs): General Handling & Stability

Q1: How should I properly store and handle this compound?

A1: this compound is a solid at room temperature and should be stored in a cool, dark, and dry place. The primary concerns are moisture and light. Propiolic acids, in general, can be sensitive to heat and light, which may induce polymerization or decomposition.[1]

  • Expert Insight: The terminal alkyne and carboxylic acid functionalities make the molecule susceptible to degradation. Always store it under an inert atmosphere (like argon or nitrogen) if possible, especially for long-term storage, to prevent slow oxidative degradation or reactions with atmospheric moisture. For weighing and transfer, avoid humid environments.

Q2: My this compound has a yellowish or orange tint. Is it still usable?

A2: A slight yellow to light orange crystalline appearance is considered normal for this compound.[2] However, a significant darkening or change in texture could indicate the presence of impurities or degradation products.

  • What to Do: If you are concerned about purity, it is advisable to run a quick purity check using NMR or LC-MS. If the compound is intended for a sensitive catalytic reaction, such as a Sonogashira coupling, recrystallization from an appropriate solvent system may be necessary to remove any potential catalyst poisons.

Troubleshooting Guide: Sonogashira & Related Cross-Coupling Reactions

Sonogashira coupling is a cornerstone reaction for aryl alkynes. However, the presence of the free carboxylic acid on this compound introduces specific challenges.

Q3: My Sonogashira coupling reaction is failing or giving very low yields. What are the most critical factors to investigate first?

A3: When a Sonogashira reaction fails, the root cause often lies with the catalyst, reaction atmosphere, or reagents.[3]

  • Causality: The catalytic cycle of the Sonogashira coupling involves sensitive Pd(0) and Cu(I) species. Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) and promotes the undesirable Glaser-type homocoupling of the alkyne.[3] The free carboxylic acid can also react with the amine base, potentially altering the reaction's stoichiometry and pH.

  • Actionable Troubleshooting Steps:

    • Ensure Rigorous Inert Atmosphere: The reaction is highly sensitive to oxygen. Ensure your solvents are thoroughly degassed (three freeze-pump-thaw cycles are recommended) and the reaction is run under a positive pressure of a dry inert gas (argon or nitrogen).[3]

    • Verify Catalyst & Co-catalyst Activity: Use fresh, high-quality palladium catalysts and copper(I) iodide. CuI can degrade over time, appearing greenish or brown instead of off-white.

    • Check Your Base: Use a dry, high-purity amine base like triethylamine or diisopropylamine. Ensure you are using a sufficient excess to both deprotonate the alkyne and neutralize the H-X byproduct, plus an additional equivalent to account for the acidic proton of your starting material.

    • Assess Starting Material Purity: Impurities in either the aryl halide or the alkyne can poison the catalyst. Purify if necessary.

Q4: I'm observing a significant amount of a byproduct that I suspect is the homocoupled (Glaser) dimer of this compound. How can I suppress this?

A4: Glaser homocoupling is a classic side reaction in Sonogashira couplings, driven by the copper co-catalyst in the presence of oxygen.[3]

  • Causality: The copper(I) acetylide intermediate can undergo oxidative dimerization to form a di-yne, a reaction that is particularly favorable if the cross-coupling step with the palladium center is slow.

  • Mitigation Strategies:

    • Go Copper-Free: The most effective solution is to switch to a copper-free Sonogashira protocol. These methods often require specific, highly active phosphine ligands (e.g., SPhos, XPhos) to facilitate the catalytic cycle without copper.[4]

    • Improve Inert Atmosphere: If you must use copper, improving the degassing and inert atmosphere technique is critical to minimize the oxygen that drives the homocoupling.

    • Optimize Reaction Kinetics: Sometimes, slowing the addition of the alkyne to the reaction mixture can help. This keeps its instantaneous concentration low, favoring the cross-coupling pathway over dimerization.

Q5: My reaction mixture turns black, and the reaction stalls. What is happening?

A5: The formation of a black precipitate, known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the solution.[5] This removes the active catalyst from the reaction cycle.

  • Causality: Catalyst decomposition can be triggered by several factors:

    • High Temperatures: Particularly with less stable catalysts.

    • Inappropriate Solvents: Some solvents, like THF in certain contexts, have been anecdotally reported to promote the formation of palladium black.[6]

    • Impurities: Trace impurities can lead to catalyst decomposition.

  • Corrective Actions:

    • Lower the Temperature: Aryl chlorides are less reactive than bromides or iodides and may require higher temperatures, but excessive heat can be detrimental. Try to find the lowest effective temperature for your specific substrate.

    • Change the Solvent: If using THF, consider switching to DMF, dioxane, or using the amine base as the solvent (e.g., neat triethylamine).[5]

    • Use a More Robust Ligand: Bulky, electron-rich phosphine ligands can stabilize the palladium center and prevent decomposition, even at higher temperatures.

Troubleshooting Workflow: Failing Sonogashira Reaction

Below is a logical workflow to diagnose and solve common issues with Sonogashira couplings involving this compound.

Sonogashira_Troubleshooting start Reaction Failure (Low/No Yield) check_atmosphere Is the system rigorously O₂-free? start->check_atmosphere check_reagents Are reagents (catalysts, base, solvents) pure and active? check_atmosphere->check_reagents Yes improve_inert Action: Improve degassing (Freeze-Pump-Thaw). Use Schlenk techniques. check_atmosphere->improve_inert No check_conditions Are reaction conditions (temp, concentration) optimal? check_reagents->check_conditions Yes use_fresh_reagents Action: Use fresh Pd catalyst, fresh/white CuI, and dry, pure base/solvents. check_reagents->use_fresh_reagents No check_side_reactions Are side products (Glaser, decomp) observed? check_conditions->check_side_reactions Yes optimize_temp Action: Lower temperature to prevent catalyst decomp. Or increase for aryl chlorides. check_conditions->optimize_temp No switch_protocol Action: Switch to a copper-free protocol. Consider a more robust ligand. check_side_reactions->switch_protocol Yes success Problem Solved improve_inert->success use_fresh_reagents->success optimize_temp->success switch_protocol->success

Caption: A logical workflow for troubleshooting Sonogashira reactions.

Troubleshooting Guide: Decarboxylation and Esterification

Q6: I am losing mass balance, and I suspect my arylpropiolic acid is decarboxylating. When is this a risk?

A6: Decarboxylation of propiolic acids can occur under thermal stress or in the presence of certain transition metals, leading to the formation of a terminal alkyne (4-chlorophenylacetylene) and CO₂.[7][8]

  • Causality: The reaction mechanism can involve the formation of a cyclic transition state or coordination to a metal center that facilitates the extrusion of carbon dioxide.[9] This side reaction is often accelerated at elevated temperatures required for coupling unreactive aryl halides.

  • How to Minimize Decarboxylation:

    • Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

    • Catalyst Choice: While palladium is necessary for the coupling, some catalyst systems may be more prone to inducing decarboxylation than others. If decarboxylation is a major issue, screening different ligands or palladium precursors may be beneficial.

    • Protect the Carboxylic Acid: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the coupling reaction. The ester can be hydrolyzed back to the acid in a subsequent step.

Q7: My attempt to form a methyl or ethyl ester of this compound is slow and incomplete. How can I improve the yield?

A7: Standard esterification (e.g., Fischer esterification) is a reversible reaction. To achieve high conversion, the equilibrium must be shifted towards the products.[10]

  • Causality: The reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water will push the equilibrium back towards the starting materials.

  • Driving the Reaction to Completion:

    • Use a Large Excess of Alcohol: Using the alcohol as the solvent is a common and effective strategy to push the equilibrium forward.[10]

    • Remove Water: If the reaction is conducted in a solvent other than the alcohol, use a Dean-Stark apparatus to azeotropically remove the water as it is formed.

    • Use a More Powerful Esterification Method: For difficult esterifications, consider using a coupling reagent like DCC (dicyclohexylcarbodiimide) or converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the alcohol. Caution: Acyl chlorides are highly reactive and moisture-sensitive.[11]

Experimental Protocols & Data

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling

This protocol is a starting point and may require optimization for your specific aryl halide.

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the aryl halide (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable ligand if required (e.g., SPhos, 4-10 mol%).

  • Add a dry, degassed solvent (e.g., DMF or 1,4-dioxane).

  • Add a dry, degassed amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq.).

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C, depending on the reactivity of the aryl halide) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent like ethyl acetate, and wash with aqueous acid (e.g., 1M HCl) to remove the base.

  • Separate the organic layer, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Recommended Conditions for Sonogashira Coupling
Aryl Halide ReactivityTypical TemperatureRecommended ApproachKey Consideration
Ar-IRoom Temp - 50 °CStandard Pd/Cu or Copper-FreeHigh reactivity allows for mild conditions.
Ar-Br60 °C - 100 °CCopper-Free with robust ligandsHigher temperatures increase risk of catalyst decomposition and decarboxylation.[5]
Ar-Cl80 °C - 120 °CCopper-Free with specialized, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands)Very challenging; requires highly active catalyst systems. Protecting the acid is often advised.
Protocol 2: Reaction Monitoring by UPLC-MS

Rapidly assessing reaction progress is key to successful optimization.

  • Sample Preparation: At desired time points, carefully withdraw a small aliquot (~5-10 µL) from the reaction mixture under an inert atmosphere. Dilute the aliquot immediately in a vial with a suitable solvent (e.g., acetonitrile or methanol) to a final volume of ~1 mL. This quenches the reaction and prepares the sample for analysis.

  • Analysis: Inject the diluted sample into a UPLC-MS system. A fast gradient (e.g., 1 minute) is often sufficient for reaction monitoring.

  • Data Interpretation: Monitor the disappearance of the starting material peaks (this compound and the aryl halide) and the appearance of the desired product peak. The mass spectrometer will confirm the identity of each peak by its mass-to-charge ratio. Also, look for the masses of potential side products like the Glaser dimer or the decarboxylated alkyne.

References

Technical Support Center: Recrystallization of 3-(4-Chlorophenyl)propiolic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Recrystallization of 3-(4-Chlorophenyl)propiolic acid

Welcome to the technical support guide for the purification of this compound via recrystallization. This document is designed for researchers, scientists, and drug development professionals, providing expert insights and practical troubleshooting advice to ensure the successful purification of this compound. As Senior Application Scientists, we have structured this guide to address the common challenges and questions that arise during this critical purification step.

Compound Profile: this compound

Before proceeding with the recrystallization protocol, it is essential to be familiar with the physical properties of the target compound.

PropertyValueReference
CAS Number 3240-10-6[1]
Molecular Formula C₉H₅ClO₂[2]
Molecular Weight 180.59 g/mol
Appearance White to off-white solid[3]
Melting Point ~191 °C
Boiling Point 330.2 °C at 760 mmHg

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying this compound?

Recrystallization is a purification technique that leverages the differential solubility of a compound in a given solvent at different temperatures.[4] The ideal solvent will dissolve this compound completely at an elevated temperature but will have limited solubility for it at lower temperatures.[4] Impurities, on the other hand, should either be insoluble in the hot solvent or remain dissolved in the cold solvent. As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities are left behind in the solution (mother liquor).[5]

Q2: How do I select an appropriate solvent for the recrystallization of this specific compound?

Solvent selection is the most critical step for a successful recrystallization.[4] For this compound, an aromatic carboxylic acid, the "like dissolves like" principle is a good starting point. Solvents with similar functional groups or polarity are often good candidates.[6]

  • Initial Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

  • Good Candidates: Ethanol/water or methanol/water mixtures are often effective for carboxylic acids.[6] Toluene could also be a suitable choice due to the aromatic nature of the compound.

  • Avoid: Solvents that dissolve the compound completely at room temperature or those that do not dissolve it at all, even when heated, are unsuitable.

Q3: How can I assess the purity of my recrystallized this compound?

The most common and straightforward method is to measure the melting point of the dried crystals. A pure compound will have a sharp melting point range that corresponds to the literature value (~191 °C). A broad melting point range or a melting point that is significantly lower than the literature value indicates the presence of impurities. For more rigorous analysis, techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process.

Q4: My compound is not dissolving in the hot solvent. What should I do?

This is a common issue that can usually be resolved by one of the following approaches:

  • Insufficient Solvent: You may not have added enough solvent to dissolve the compound. Add small increments of the hot solvent until the solid dissolves.[7] Be cautious not to add a large excess, as this will reduce your final yield.[7]

  • Inappropriate Solvent: The chosen solvent may not be suitable for your compound. If you have added a significant amount of hot solvent and the compound remains insoluble, you will need to select a different solvent and restart the process.

  • Insoluble Impurities: It is possible that the undissolved material is an insoluble impurity. If the majority of your compound has dissolved and a small amount of solid remains, you should proceed to a hot filtration step to remove the insoluble impurities before cooling the solution.[8]

Q5: I have cooled the solution, but no crystals have formed. What is the problem?

The absence of crystal formation upon cooling is typically due to one of two reasons:

  • Excess Solvent: This is the most frequent cause.[7] If too much solvent was added, the solution is not supersaturated upon cooling. To remedy this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved beyond its normal solubility limit and requires a nucleation site to begin crystallization.[7] You can induce crystallization by:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites.[9]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This will provide a template for further crystal growth.[7]

    • Further Cooling: Place the flask in an ice-water bath to further decrease the solubility of the compound.[7]

Q6: My compound has "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if there is a high concentration of impurities.[7]

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Then, allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate. This gives the molecules more time to arrange themselves into a crystal lattice.[7]

  • Add More Solvent: The presence of impurities can lower the melting point of the mixture. Adding a small amount of additional solvent may help.[7]

  • Change Solvent System: If the problem persists, you may need to choose a solvent with a lower boiling point or use a mixed solvent system.

Q7: The yield of my recrystallized product is very low. What went wrong?

A low yield can result from several factors:

  • Using Too Much Solvent: As mentioned, an excessive amount of solvent will keep more of your compound dissolved in the mother liquor, thus reducing the recovered yield.[7]

  • Premature Crystallization: If the solution cools too quickly during hot filtration, some of your product may crystallize on the filter paper or in the funnel.[8] Ensure your filtration apparatus is pre-heated.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve some of your product. Always use the cold recrystallization solvent for washing.

Experimental Protocol: Recrystallization of this compound

This protocol provides a detailed, step-by-step methodology for the recrystallization process.

Step 1: Solvent Selection
  • Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different potential solvent (e.g., ethanol, methanol, water, toluene, ethyl acetate, hexane) to each test tube.

  • Observe the solubility at room temperature.

  • Gently heat the test tubes with insoluble or sparingly soluble compounds.

  • The ideal solvent will dissolve the compound when hot but show low solubility at room temperature. A mixed solvent system, such as ethanol/water, is often a good choice for carboxylic acids.[6]

Step 2: Dissolution
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (or the more soluble solvent of a mixed pair).

  • Heat the mixture on a hot plate with gentle swirling.

  • Add small portions of the hot solvent until the compound just dissolves completely. If using a mixed solvent system, add the second solvent (the "anti-solvent," e.g., water) dropwise until the solution becomes cloudy, then add a few drops of the first solvent to redissolve the precipitate.

Step 3: Hot Filtration (if necessary)
  • If insoluble impurities are present, perform a hot filtration.

  • Pre-heat a funnel and a receiving flask.

  • Place a piece of fluted filter paper in the funnel.

  • Quickly pour the hot solution through the filter paper into the receiving flask.[8]

Step 4: Crystallization
  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the flask is at room temperature, you can place it in an ice-water bath to maximize crystal formation.

Step 5: Crystal Collection and Washing
  • Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Continue to draw air through the crystals for several minutes to help them dry.[8]

Step 6: Drying
  • Carefully transfer the crystals from the filter paper to a watch glass.

  • Dry the crystals completely. This can be done by air drying or in a desiccator. Ensure all solvent has been removed before measuring the final mass and melting point.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_output Output A Crude This compound B Select Solvent A->B Test solubility C Dissolve in Minimal Hot Solvent B->C D Hot Filtration (If Impurities Present) C->D E Cool Slowly to Form Crystals C->E No impurities D->E Yes F Collect Crystals (Vacuum Filtration) E->F G Wash with Cold Solvent F->G J Mother Liquor (Discard) F->J H Dry Crystals G->H I Pure Recrystallized Product H->I

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 3-(4-Chlorophenyl)propiolic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Chlorophenyl)propiolic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. We will explore the nuances of the Sonogashira coupling reaction, the primary synthetic route for this compound, and address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most prevalent and versatile method for synthesizing arylpropiolic acids, including this compound, is the Sonogashira cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between a terminal alkyne (propiolic acid) and an aryl halide (such as 1-chloro-4-iodobenzene or 1-chloro-4-bromobenzene).[3][4] It is widely adopted due to its mild reaction conditions and tolerance of various functional groups.[3][5]

Q2: What are the essential components for the Sonogashira coupling to produce this compound?

A typical Sonogashira reaction setup includes the following key components:

  • Aryl Halide: 1-chloro-4-iodobenzene or 1-chloro-4-bromobenzene. The reactivity order is I > Br >> Cl, making the iodo-substituted compound the more reactive choice.[3][6]

  • Terminal Alkyne: Propiolic acid.

  • Palladium Catalyst: A zerovalent palladium source is required. This is often generated in situ from a Pd(II) precursor like Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or generated directly from a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[3][7]

  • Copper(I) Co-catalyst: Typically Copper(I) iodide (CuI), which acts as a co-catalyst to increase the reaction rate.[3][8]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial for deprotonating the alkyne.[6][9]

  • Solvent: Anhydrous solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or the amine base itself are commonly used.[10][11]

Q3: Can you illustrate the catalytic cycle for the Sonogashira reaction?

Certainly. The reaction proceeds via two interconnected catalytic cycles, one for palladium and one for copper. The palladium cycle is responsible for the C-C bond formation, while the copper cycle facilitates the activation of the alkyne.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R¹-Pd(II)L₂-X oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkyne R¹-Pd(II)L₂-C≡CR² transmetalation->pd_alkyne reductive_elim Reductive Elimination pd_alkyne->reductive_elim reductive_elim->pd0 product R¹-C≡CR² (Product) reductive_elim->product cu_acetylide Cu(I)-C≡CR² cu_acetylide->transmetalation alkyne_activation Alkyne Activation alkyne_activation->cu_acetylide aryl_halide R¹-X (1-chloro-4-iodobenzene) aryl_halide->oxidative_add alkyne H-C≡CR² (Propiolic Acid) alkyne->alkyne_activation base Base base->alkyne_activation cu_halide Cu(I)X cu_halide->alkyne_activation

Caption: Simplified catalytic cycles of the Sonogashira coupling.

Catalyst Selection and Optimization

Q4: How do I select the right palladium catalyst for my synthesis?

The choice of palladium catalyst is critical and depends on the reactivity of your aryl halide and the desired reaction conditions. For the synthesis of this compound, where the aryl halide is relatively reactive (iodide or bromide), standard catalysts are often sufficient.

Palladium Catalyst Common Ligands Advantages Disadvantages
PdCl₂(PPh₃)₂ TriphenylphosphineAir-stable, commercially available, good general activity.[12]Requires in situ reduction to Pd(0); can lead to Pd black formation.[3]
Pd(PPh₃)₄ TriphenylphosphineActive Pd(0) source, widely used.[7]Air-sensitive, can degrade upon storage.
Pd₂(dba)₃ DibenzylideneacetoneExcellent source of Pd(0), often used with specific phosphine ligands.Requires addition of a separate ligand.
Pd(OAc)₂ AcetateAir-stable, cost-effective.Requires in situ reduction and addition of a ligand.

For initial trials, PdCl₂(PPh₃)₂ is a robust choice due to its stability. If issues with catalyst activation or decomposition arise, switching to a pre-activated Pd(0) source like Pd(PPh₃)₄ or using a more sophisticated ligand system with Pd₂(dba)₃ can be beneficial.

Q5: What is the purpose of the copper co-catalyst, and are there alternatives?

The copper(I) iodide (CuI) co-catalyst plays a crucial role by reacting with the terminal alkyne to form a copper(I) acetylide intermediate.[3] This species is more nucleophilic and readily undergoes transmetalation with the palladium complex, significantly accelerating the reaction rate.[7][8]

However, the presence of copper can promote an undesirable side reaction: the oxidative homocoupling of the alkyne (Glaser coupling), which forms a diyne byproduct.[13][14] This is particularly problematic if oxygen is not rigorously excluded from the reaction.

To avoid this, copper-free Sonogashira couplings have been developed.[4] These reactions typically require:

  • A more reactive palladium catalyst system (e.g., with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands).[7]

  • A stronger base or different solvent system to facilitate the direct reaction of the palladium complex with the alkyne.

Choosing a copper-free system is advisable when the starting alkyne is valuable or when purification from the homocoupled byproduct is challenging.

Troubleshooting Guide

Q6: My reaction is not working at all, or the conversion is very low. What are the first things to check?

When a reaction fails, a systematic approach is key. The flowchart below provides a logical troubleshooting path.

Troubleshooting_Flowchart start Reaction Failed (Low/No Conversion) check_inert Is the system under inert gas (N₂ or Ar)? start->check_inert degas Degas solvent and re-run under inert atm. check_inert->degas No check_reagents Are reagents pure and dry? check_inert->check_reagents Yes degas->start Re-test purify Purify reagents. Use fresh/anhydrous solvent and base. check_reagents->purify No/Unsure check_catalyst Is the Pd catalyst active? Is CuI fresh? check_reagents->check_catalyst Yes purify->start Re-test new_catalyst Use a fresh batch of Pd catalyst and CuI. check_catalyst->new_catalyst No/Old check_temp Is the temperature appropriate? check_catalyst->check_temp Yes new_catalyst->start Re-test increase_temp Increase temperature. (Aryl bromides often require heat). check_temp->increase_temp No/Too low success Problem Solved check_temp->success Yes increase_temp->start Re-test

Caption: Decision tree for troubleshooting a failed Sonogashira reaction.

The most critical initial checks are ensuring a truly anaerobic environment and verifying the quality of the catalysts and reagents.[6] Oxygen can deactivate the catalyst and lead to unwanted side reactions.[14]

Q7: I'm observing a black precipitate in my reaction flask. What is it and how do I prevent it?

The formation of a black precipitate, known as "palladium black," is a clear sign of catalyst decomposition.[6] The active Pd(0) species has aggregated and precipitated out of solution, halting the catalytic cycle.

Potential Cause Explanation Recommended Action
Presence of Oxygen Oxygen can oxidize the Pd(0) catalyst, leading to decomposition.Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (N₂ or Argon).[6]
High Temperature For some catalyst systems, excessive heat can promote aggregation, especially with less stable ligands.[5]Optimize the temperature. Aryl iodides can often react at room temperature, while bromides may need gentle heating.[3][6]
Inappropriate Solvent Some solvents may not adequately stabilize the catalytic species. Anecdotal evidence suggests THF can sometimes promote palladium black formation.[6][11]Consider switching solvents. DMF or using the amine base as the solvent can be alternatives.
Impure Reagents Impurities in the starting materials or solvent can poison the catalyst.Use high-purity, anhydrous solvents and reagents.[6]
Q8: How can I minimize the formation of the homocoupled diyne byproduct?

The primary cause of alkyne homocoupling (Glaser coupling) is the presence of oxygen in a copper-catalyzed reaction.[6][14]

  • Primary Solution: Rigorously exclude oxygen. Use Schlenk line techniques or a glovebox. Ensure all solvents and reagents are properly degassed before use.

  • Alternative Strategy: Switch to a copper-free Sonogashira protocol. This eliminates the primary catalyst for the homocoupling side reaction.[3][4]

Experimental Protocols

Protocol 1: Standard Pd/Cu Co-catalyzed Synthesis

This protocol is a general starting point for the synthesis using 1-chloro-4-iodobenzene.

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 1-chloro-4-iodobenzene (1.0 eq) and propiolic acid (1.2 eq).

  • Solvent/Base: Add anhydrous, degassed triethylamine (or a mixture of THF and triethylamine). The volume should be sufficient to create a stirrable solution (e.g., 0.1-0.2 M concentration of the aryl halide).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-60°C.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or flash column chromatography to yield this compound.

Protocol 2: Copper-Free Synthesis

This protocol is adapted for conditions that avoid the use of a copper co-catalyst.

  • Setup: To a dry Schlenk flask, add the palladium source (e.g., Pd(OAc)₂; 0.02 eq) and a suitable phosphine ligand (e.g., PPh₃ or a more specialized ligand like SPhos; 0.04 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.

  • Reagent Addition: Under positive inert gas pressure, add 1-chloro-4-iodobenzene (1.0 eq) and propiolic acid (1.5 eq).

  • Solvent/Base: Add an anhydrous, degassed solvent (e.g., DMF) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃; 2.0 eq).

  • Reaction: Heat the reaction mixture to a temperature appropriate for the chosen catalyst system (often in the range of 80-100°C). Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.

References

Technical Support Center: Byproduct Identification in 3-(4-Chlorophenyl)propiolic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-chlorophenyl)propiolic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation encountered during the synthesis of this valuable chemical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.

Section 1: Troubleshooting Common Synthetic Routes

The synthesis of arylpropiolic acids can be approached through several methods. We will focus on the most prevalent and powerful technique—the Sonogashira coupling—and the classic Corey-Fuchs reaction, addressing the most frequent issues encountered with each.

The Sonogashira Coupling Route

The Sonogashira coupling is a highly effective method for forming C-C bonds between sp² and sp hybridized carbons, typically reacting an aryl halide with a terminal alkyne.[1][2] For the synthesis of this compound, this involves coupling a 4-chlorosubstituted aryl halide (e.g., 1-chloro-4-iodobenzene) with propiolic acid. While robust, this reaction is sensitive to several parameters that can lead to significant byproduct formation.

Q1: My Sonogashira coupling has stalled. I see mostly unreacted aryl halide in my TLC/LC-MS analysis. What are the likely causes?

A1: A stalled Sonogashira coupling is one of the most common issues and almost always points to a problem with the catalytic cycle. The key is to ensure the active Pd(0) species is generated and remains active throughout the reaction.

Root Cause Analysis:

  • Catalyst Inactivity: The active catalyst is a Pd(0) complex. If you start with a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ. This process can be inhibited by oxygen or other impurities.[3] Similarly, the Pd(0) catalyst can be oxidized and deactivated if the reaction is not maintained under strictly anaerobic conditions.

  • Ineffective Base: The amine base (e.g., triethylamine, diisopropylethylamine) has a dual role: it acts as a base to neutralize the HX byproduct and can also serve as a ligand for the palladium center.[1][3] If the base is of poor quality (e.g., contains water) or is not basic enough, the catalytic cycle can be disrupted.

  • Solvent Effects: The solvent must dissolve all reaction components, but it also influences catalyst stability and reactivity.[4] For instance, polar aprotic solvents like DMF may sometimes slow reactions by competing for coordination sites on the palladium catalyst.[4]

Troubleshooting Protocol:

  • Ensure Anaerobic Conditions: Thoroughly degas your solvent(s) and reaction mixture using a "freeze-pump-thaw" cycle (at least three times) or by bubbling with an inert gas (argon or nitrogen) for a minimum of 30 minutes. Maintain a positive pressure of inert gas throughout the experiment.

  • Use High-Purity Reagents: Use freshly distilled and dry solvents and amines. Ensure your aryl halide and propiolic acid are pure.

  • Screen Reaction Parameters: If the problem persists, consider screening different bases or solvents as outlined in the table below.

ParameterStandard ConditionAlternative SuggestionsRationale
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA), PiperidineSterically hindered bases like DIPEA can sometimes improve results. Piperidine is a stronger base.
Solvent Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF), TolueneSolvent choice can significantly impact solubility and reaction kinetics.[4]
Temperature Room TemperatureGentle heating (40-50 °C)Increasing the temperature can sometimes overcome the activation energy barrier for the rate-limiting oxidative addition step.[1]
Q2: My reaction worked, but I have a major byproduct with a molecular weight of approximately 274 g/mol . My mass spec suggests a formula of C₁₂H₆Cl₂O₂. What is this impurity?

A2: This is the classic and most notorious byproduct of the Sonogashira reaction: the homocoupled dimer of the alkyne, also known as a Glaser or Hay coupling product.[5] In this case, it is 1,4-bis(4-chlorophenyl)buta-1,3-diyne, which results from the oxidative dimerization of the copper acetylide intermediate.

Mechanism of Formation:

This side reaction is particularly prevalent when using the traditional copper(I) co-catalyst (e.g., CuI). The copper acetylide intermediate, which is essential for the main reaction, can be oxidized by residual oxygen in the reaction vessel. This oxidation leads to dimerization, consuming your alkyne and reducing the yield of the desired product.[6]

Caption: Competing pathways in Sonogashira coupling.

Preventative Strategies:

  • Strictly Anaerobic Conditions: This is the most critical factor. The more rigorously oxygen is excluded, the less homocoupling will occur.

  • Copper-Free Sonogashira: Numerous modern protocols exist that avoid the use of a copper co-catalyst altogether.[3][6] These methods often require a different ligand set for the palladium or a stronger amine base but are highly effective at preventing alkyne dimerization.

  • Use of Reductants: Some literature reports that running the reaction under a dilute atmosphere of hydrogen gas can suppress the oxidative homocoupling pathway.[5]

The Corey-Fuchs Reaction Route

This two-step process first converts an aldehyde (4-chlorobenzaldehyde) into a 1,1-dibromoalkene, which is then treated with a strong base like n-butyllithium (n-BuLi) to yield the terminal alkyne.[7][8][9]

Q3: In the second step of my Corey-Fuchs synthesis, I'm isolating 1-bromo-2-(4-chlorophenyl)acetylene instead of the terminal alkyne. What went wrong?

A3: This outcome indicates that the reaction sequence stopped after the first elimination and metal-halogen exchange did not occur. The conversion of the dibromoalkene to the terminal alkyne is a two-step process requiring two equivalents of a strong base.[10]

Mechanism Breakdown:

  • First Equivalent of Base: The first n-BuLi molecule acts as a base, abstracting a proton to induce E2 elimination of HBr, forming the bromoalkyne intermediate.

  • Second Equivalent of Base: The second n-BuLi molecule performs a lithium-halogen exchange with the remaining bromine atom. This generates a lithium acetylide species.

  • Aqueous Workup: The lithium acetylide is then protonated during the aqueous workup to give the final terminal alkyne.

The isolation of the bromoalkyne strongly suggests an issue with the second step.

Troubleshooting Steps:

  • Stoichiometry: Ensure you are using at least two full equivalents of n-BuLi. It is best practice to titrate your n-BuLi solution before use, as its concentration can decrease over time.

  • Temperature Control: The lithium-halogen exchange is typically performed at very low temperatures (e.g., -78 °C). If the temperature rises prematurely, side reactions can occur.

  • Addition Order: Ensure the n-BuLi is added slowly to the solution of the dibromoalkene at low temperature.

Caption: Corey-Fuchs reaction pathway and byproduct formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques to identify my target compound and potential byproducts?

A1: A multi-technique approach is essential for unambiguous identification.

  • Thin-Layer Chromatography (TLC): Your first line of analysis for monitoring reaction progress. Use a UV lamp to visualize aromatic spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the molecular weights of all components in your crude reaction mixture, making it easy to spot expected byproducts like homodimers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The desired product, this compound, will show characteristic aromatic peaks (two doublets) in the 7.3-7.6 ppm region. The acidic proton of the carboxyl group may be a broad singlet anywhere from 10-13 ppm. The acetylenic proton is typically absent in the final product.

    • ¹³C NMR: Look for the two alkyne carbons (one quaternary, one attached to the aryl ring) typically in the 80-90 ppm range, and the carboxyl carbon around 155-160 ppm.

  • Infrared (IR) Spectroscopy: A sharp, weak peak around 2200-2230 cm⁻¹ is characteristic of the C≡C triple bond. A broad O-H stretch from the carboxylic acid will be present around 2500-3300 cm⁻¹.

Table 2: Key Analytical Data for Identification
CompoundStructureMol. Weight ( g/mol )Key ¹H NMR Signals (δ, ppm)Key IR Bands (cm⁻¹)
This compound (Target) Cl-Ar-C≡C-COOH180.597.4-7.8 (Ar-H, m), >10 (COOH, br s)~2215 (C≡C), 2500-3300 (O-H), ~1700 (C=O)
1,4-bis(4-chlorophenyl)buta-1,3-diyne (Dimer) Cl-Ar-C≡C-C≡C-Ar-Cl273.137.4-7.6 (Ar-H, m)~2150 (C≡C, weak or absent due to symmetry)
4-Chloroiodobenzene (Starting Material) Cl-Ar-I238.45~7.7 (d, 2H), ~7.2 (d, 2H)N/A
Propiolic Acid (Starting Material) H-C≡C-COOH70.05~2.9 (s, 1H), >10 (COOH, br s)~2130 & ~3300 (C≡C-H), 2500-3300 (O-H)

Section 3: Experimental Protocol for Byproduct Analysis

Protocol: Rapid Byproduct Identification by LC-MS

This protocol provides a general method for analyzing a crude reaction mixture to quickly identify the presence of the target molecule and common byproducts.

  • Sample Preparation:

    • Take a small aliquot (~0.1-0.5 mg) of the crude reaction mixture post-workup.

    • Dissolve the aliquot in 1.0 mL of a suitable solvent (e.g., acetonitrile or methanol).

    • Filter the sample through a 0.22 µm syringe filter into an LC-MS vial.

  • LC-MS Conditions (General Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

    • MS Detector: Electrospray Ionization (ESI) in both positive and negative modes.

    • Scan Range: 50 - 500 m/z.

  • Data Analysis:

    • Extract the ion chromatograms for the expected molecular weights:

      • Target Product: m/z = 179.0 [M-H]⁻ or 181.0 [M+H]⁺.

      • Homocoupled Dimer: m/z = 271.0/273.0 (isotope pattern for Cl₂) [M-H]⁻.

      • Starting Materials: Check for unreacted aryl halide and propiolic acid.

    • Compare retention times and mass spectra to reference standards if available.

Caption: Workflow for Byproduct Analysis via LC-MS.

References

Technical Support Center: Scaling Up the Synthesis of 3-(4-Chlorophenyl)propiolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-(4-chlorophenyl)propiolic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for scaling up this important chemical intermediate. Our focus is on providing practical, field-tested insights to ensure a safe, efficient, and reproducible synthesis at larger scales.

I. Overview of Synthetic Strategies for Scale-Up

Two primary synthetic routes are commonly considered for the industrial production of this compound: the Sonogashira coupling and the carboxylation of a terminal alkyne. The choice between these methods often depends on the availability and cost of starting materials, desired purity profile, and the specific capabilities of the manufacturing facility.

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (e.g., 4-chloroiodobenzene or 4-chlorobromobenzene) with propiolic acid. It is a versatile and widely used method for forming carbon-carbon bonds.[1]

  • Carboxylation of 4-Chlorophenylacetylene: This route involves the deprotonation of 4-chlorophenylacetylene with a strong base, such as n-butyllithium (n-BuLi), followed by quenching with carbon dioxide.[2]

Below is a comparative overview of these two primary synthetic routes:

FeatureSonogashira CouplingCarboxylation of 4-Chlorophenylacetylene
Starting Materials 4-halophenyl derivative, propiolic acid4-Chlorophenylacetylene, strong base (e.g., n-BuLi), CO2
Catalyst Palladium complex (e.g., Pd(PPh₃)₄), Copper(I) salt (optional)None (organometallic intermediate)
Key Advantages Milder reaction conditions possible, avoids highly pyrophoric reagents in some protocols.Potentially fewer steps, high atom economy.
Key Challenges Catalyst cost and removal, potential for side reactions (e.g., Glaser coupling), sensitivity to oxygen.[3]Requires cryogenic temperatures, handling of pyrophoric n-BuLi, potential for byproduct formation from reaction with CO2.

II. Troubleshooting Guide: Navigating Common Scale-Up Challenges

This section addresses specific issues that may arise during the scale-up of the synthesis of this compound, presented in a question-and-answer format.

Sonogashira Coupling Route

Question 1: My Sonogashira reaction is sluggish or stalls at larger scales. What should I investigate?

Answer: Sluggish or stalled reactions at scale are common and can often be attributed to several factors:

  • Insufficient Mixing: Ensure your reactor is equipped with an appropriate stirrer and baffle system to maintain a homogeneous mixture, especially if the catalyst or reagents have limited solubility.

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.[2] Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen). The appearance of a black precipitate ("palladium black") is a visual indicator of catalyst decomposition.[2]

  • Inappropriate Ligand or Base: For less reactive aryl halides like 4-chlorobromobenzene, a more electron-rich and bulky phosphine ligand may be required to facilitate the rate-limiting oxidative addition step.[3] Ensure the amine base is dry and used in sufficient excess to neutralize the generated hydrohalic acid.[3]

  • Sub-optimal Temperature: While many Sonogashira reactions with aryl iodides proceed at room temperature, aryl bromides often require heating.[3] However, excessive temperatures can lead to catalyst decomposition. A design of experiments (DoE) approach can be valuable for optimizing the temperature profile at scale.[4]

Question 2: I am observing a significant amount of a byproduct that I suspect is the homocoupled alkyne (Glaser coupling). How can I minimize this?

Answer: Glaser homocoupling is a common side reaction in copper-catalyzed Sonogashira reactions, especially in the presence of oxygen.[3] To mitigate this:

  • Strictly Anaerobic Conditions: As mentioned, rigorous exclusion of oxygen is critical.

  • Reduce Copper Catalyst Loading: Minimizing the amount of the copper(I) co-catalyst can reduce the rate of homocoupling.

  • Slow Addition of the Alkyne: Adding the propiolic acid slowly to the reaction mixture can help maintain a low concentration, disfavoring the bimolecular homocoupling reaction.

  • Copper-Free Protocol: If homocoupling remains a significant issue, switching to a copper-free Sonogashira protocol is a highly effective solution.[3]

Question 3: After the reaction, I am struggling with the removal of residual palladium and copper to meet regulatory requirements. What are the best practices for this?

Answer: Removal of residual heavy metals is a critical step in pharmaceutical ingredient synthesis.[4] Consider the following strategies:

  • Work-up with a Scavenger: After the reaction, the mixture can be treated with a metal scavenger. Thiol-functionalized silica gels or activated carbon are effective for this purpose.[5]

  • Extraction: A carefully designed aqueous work-up can help remove metal salts.

  • Recrystallization: The final product should be recrystallized from a suitable solvent system, which will significantly reduce the levels of metal impurities. Multiple recrystallizations may be necessary.

Carboxylation Route

Question 1: The yield of my carboxylation reaction is inconsistent upon scale-up. What are the likely causes?

Answer: Inconsistent yields in large-scale carboxylation reactions are often linked to challenges in maintaining precise reaction conditions:

  • Temperature Control: The lithiation of 4-chlorophenylacetylene and the subsequent carboxylation are highly exothermic. Maintaining a consistently low temperature (typically below -65°C) is crucial to prevent the decomposition of the lithiated intermediate.[5] Ensure your cooling system is robust enough for the larger scale.

  • CO₂ Addition: The method of carbon dioxide addition is critical. For larger batches, bubbling gaseous CO₂ may not be efficient. Using crushed dry ice or a metered flow of liquid CO₂ can provide better control.[5]

  • Purity of Reagents: The n-BuLi solution should be titrated before use to determine its exact concentration. Water in the solvent or on the glassware will quench the n-BuLi, leading to lower yields.

Question 2: I am observing the formation of byproducts, including what appears to be a ketone. How can I avoid this?

Answer: The formation of a ketone byproduct can occur if the initially formed lithium carboxylate reacts with another molecule of the lithiated alkyne. To minimize this:

  • Reverse Addition: Add the lithiated alkyne solution to a slurry of excess dry ice in an ethereal solvent. This ensures that the lithiated species is always in the presence of an excess of CO₂, favoring carboxylation over the competing ketone formation.

  • Maintain Low Temperatures: As mentioned, keeping the temperature low throughout the addition process is critical.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when scaling up the synthesis of this compound?

A1: Safety is paramount during scale-up. Key considerations include:

  • Handling of Pyrophoric Reagents: If using the carboxylation route, strict protocols for handling n-BuLi must be followed. This includes working under an inert atmosphere and having appropriate quenching agents and fire-extinguishing equipment readily available.

  • Exothermic Reactions: Both the Sonogashira coupling and the carboxylation reaction can be exothermic.[6] It is essential to have a robust cooling system and to monitor the internal temperature of the reactor closely. A controlled addition of reagents is often necessary to manage the heat evolution.

  • Pressure Build-up: If the reaction is conducted in a sealed vessel, be aware of potential pressure build-up, especially if gases are evolved or the temperature increases unexpectedly.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, flame-retardant lab coats, and suitable gloves.[7][8]

Q2: What analytical techniques are recommended for monitoring the reaction progress and ensuring product quality at scale?

A2: A combination of analytical techniques is recommended:

  • In-process Monitoring: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of starting materials and the formation of the product and any significant byproducts.[9][10] This allows for real-time decision-making during the reaction.

  • Product Purity: HPLC is the preferred method for determining the final purity of the isolated this compound.[11][12]

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be used to confirm the structure of the final product and identify any impurities.

  • Residual Solvents: Gas Chromatography (GC) is typically used to quantify residual solvents in the final product.

Q3: How do I choose the best solvent for my large-scale synthesis?

A3: Solvent selection for scale-up should consider several factors:

  • Solubility: The solvent must be able to dissolve all reactants and catalysts to a sufficient extent.

  • Boiling Point: The boiling point should be appropriate for the desired reaction temperature and allow for easy removal during work-up.

  • Safety: Consider the flammability and toxicity of the solvent.

  • Environmental Impact: Whenever possible, choose greener solvents.

  • Cost: For industrial-scale synthesis, the cost of the solvent is a significant factor.

Q4: What are the typical physical properties of this compound that I should expect?

A4: this compound is typically a solid at room temperature. Its melting point is reported to be in the range of 191°C.[13]

IV. Experimental Workflow and Diagrams

Workflow for Scaling Up the Synthesis of this compound

G cluster_prep Preparation Phase cluster_synthesis Synthesis Phase cluster_sonogashira Route A: Sonogashira Coupling cluster_carboxylation Route B: Carboxylation cluster_workup Work-up & Purification Phase cluster_analysis Analysis Phase prep_reagents Reagent Procurement & QC prep_equipment Reactor & Equipment Setup prep_reagents->prep_equipment prep_safety Safety Review & Hazard Analysis prep_equipment->prep_safety sono_charge Charge Reactor with Aryl Halide, Catalyst, and Solvent prep_safety->sono_charge carb_charge Charge Reactor with 4-Chlorophenylacetylene and Anhydrous Solvent prep_safety->carb_charge sono_degas Degas the Reaction Mixture sono_charge->sono_degas sono_add_alkyne Add Propiolic Acid sono_degas->sono_add_alkyne sono_react Heat and Monitor Reaction sono_add_alkyne->sono_react workup_quench Reaction Quench sono_react->workup_quench carb_cool Cool to Low Temperature (e.g., -78°C) carb_charge->carb_cool carb_add_buli Add n-BuLi carb_cool->carb_add_buli carb_quench Quench with CO2 carb_add_buli->carb_quench carb_quench->workup_quench workup_extraction Aqueous Extraction workup_quench->workup_extraction workup_scavenge Metal Scavenging (if needed) workup_extraction->workup_scavenge workup_crystallize Crystallization workup_scavenge->workup_crystallize workup_dry Drying of Final Product workup_crystallize->workup_dry analysis_purity Purity Analysis (HPLC) workup_dry->analysis_purity analysis_structure Structural Confirmation (NMR) analysis_purity->analysis_structure analysis_impurities Impurity Profiling analysis_structure->analysis_impurities

Caption: A generalized workflow for the scale-up synthesis of this compound.

V. References

  • Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments. Organic Process Research & Development. --INVALID-LINK--

  • Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem. --INVALID-LINK--

  • Common issues in Sonogashira coupling of aryl iodides and how to solve them. Benchchem. --INVALID-LINK--

  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University. --INVALID-LINK--

  • Scaling up a Sonogashira Reaction with E-PAK. SiliCycle. --INVALID-LINK--

  • 3-(4-Chlorophenyl)propanoic acid synthesis. ChemicalBook. --INVALID-LINK--

  • 3,3,3-Tris(4-chlorophenyl)propionic acid - Safety Data Sheet. ChemicalBook. --INVALID-LINK--

  • Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor. ACS Engineering Au. --INVALID-LINK--

  • 3-(4-Chlorophenyl)propanoic acid 2019-34-3. Guidechem. --INVALID-LINK--

  • 3-(4-Chlorophenyl)propanoic acid | 2019-34-3. ChemicalBook. --INVALID-LINK--

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. In-planta. --INVALID-LINK--

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. --INVALID-LINK--

  • Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow. PMC. --INVALID-LINK--

  • A Convenient Procedure for Sonogashira Reactions Using Propyne. Thieme. --INVALID-LINK--

  • This compound | 3240-10-6. TCI Chemicals. --INVALID-LINK--

  • This compound | 3240-10-6. Sigma-Aldrich. --INVALID-LINK--

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Chromatography Online. --INVALID-LINK--

  • Safety data sheet. BASF. --INVALID-LINK--

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. --INVALID-LINK--

  • Sonogashira coupling. Wikipedia. --INVALID-LINK--

  • Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents. ResearchGate. --INVALID-LINK--

  • This compound (CPPLA): (a) chemical structure. (b)... ResearchGate. --INVALID-LINK--

  • Sonogashira Coupling. Organic Chemistry Portal. --INVALID-LINK--

  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PMC. --INVALID-LINK--

  • Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry. --INVALID-LINK--

  • Analytical methods for the monitoring of solid phase organic synthesis. PubMed. --INVALID-LINK--

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. NIH. --INVALID-LINK--

  • 4-Chlorophenylacetylene | 873-73-4. ChemicalBook. --INVALID-LINK--

  • Recent Advances in Sonogashira Reactions. ResearchGate. --INVALID-LINK--

  • This compound | 3240-10-6. Sigma-Aldrich. --INVALID-LINK--

  • Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. The Royal Society of Chemistry. --INVALID-LINK--

  • Technical Support Center: Purification of Synthesized Bandrowski's Base. Benchchem. --INVALID-LINK--

References

Validation & Comparative

3-(4-Chlorophenyl)propiolic acid vs. other propiolic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 3-(4-Chlorophenyl)propiolic Acid and Other Propiolic Acid Derivatives for Researchers

Introduction: The Versatility of the Propiolic Acid Scaffold

Propiolic acid, the simplest acetylenic carboxylic acid, and its derivatives are fundamental building blocks in modern organic synthesis and medicinal chemistry. The presence of a reactive alkyne functional group in conjugation with a carboxylic acid provides a unique platform for constructing complex molecular architectures. These compounds serve as precursors for a wide array of heterocyclic systems, including pyridones, quinolones, and indoles, through various cyclization and multicomponent reactions[1]. Their utility extends into drug discovery, where the rigid, linear alkyne moiety can act as a unique spacer or pharmacophore, influencing binding affinity and metabolic stability. This guide provides a comparative analysis of this compound against its parent compound, phenylpropiolic acid, and contextualizes its potential within the broader class of aryl-substituted acids, including the well-established non-steroidal anti-inflammatory drugs (NSAIDs) derived from propionic acid.

Featured Compound: this compound

This compound is a derivative of phenylpropiolic acid featuring a chlorine atom at the para-position of the phenyl ring. This substitution significantly influences the molecule's electronic properties and, consequently, its reactivity and biological potential. The electron-withdrawing nature of the chlorine atom can impact the acidity of the carboxylic proton and the reactivity of the alkyne group.

Synthesis and Physicochemical Properties

The synthesis of this compound often starts from commercially available precursors like 4-chlorocinnamic acid. A common laboratory-scale synthesis involves the bromination of the alkene double bond in 4-chlorocinnamic acid, followed by a double dehydrobromination reaction using a strong base to form the alkyne. An alternative, high-yield method involves the hydrogenation of a precursor like benzyl 4-chloro cinnamate using a palladium catalyst[2].

Below is a generalized workflow for the synthesis of aryl propiolic acids from their corresponding cinnamic acid precursors.

G cluster_0 Synthesis of this compound A 4-Chlorocinnamic Acid B Dibromination A->B  Br2, Solvent C Intermediate: 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid B->C D Double Dehydrobromination (Base-induced elimination) C->D  Strong Base (e.g., KOH) E Final Product: This compound D->E G cluster_1 MTT Cytotoxicity Assay Workflow A 1. Cell Seeding Seed cells in a 96-well plate (e.g., HeLa, HepG2) B 2. Incubation Allow cells to adhere (24 hours) A->B C 3. Compound Treatment Add serial dilutions of propiolic acid derivatives B->C D 4. Incubation (48-72 hours) C->D E 5. MTT Addition Add MTT reagent to each well D->E F 6. Incubation (2-4 hours) E->F G 7. Solubilization Add DMSO or other solvent to dissolve formazan crystals F->G H 8. Data Acquisition Read absorbance at ~570 nm using a plate reader G->H

References

A Senior Scientist's Guide to the Synthesis of 3-(4-Chlorophenyl)propiolic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3-(4-Chlorophenyl)propiolic acid is a valuable building block in medicinal chemistry, and its synthesis can be approached through several strategic pathways. This guide provides an in-depth comparative analysis of the most prominent methods, focusing on the underlying chemical principles, practical execution, and a critical evaluation of their respective strengths and weaknesses to inform your selection of the optimal synthetic route.

Two principal strategies dominate the synthesis of this and other arylpropiolic acids: the palladium/copper-catalyzed Sonogashira coupling and the direct carboxylation of a terminal alkyne. Each method offers a distinct set of advantages and challenges related to substrate availability, reaction conditions, and scalability.

Method 1: The Sonogashira Coupling Approach

The Sonogashira cross-coupling reaction is a robust and versatile tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] In the context of this compound synthesis, this involves coupling an aryl halide (4-halochlorobenzene) with propiolic acid.

Reaction Scheme
Figure 1. General scheme for the Sonogashira coupling of a 4-halochlorobenzene with propiolic acid.
Mechanistic Insight

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide.

  • Copper Cycle : The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide.

  • Transmetalation : The copper acetylide transfers the acetylide group to the palladium complex.

  • Reductive Elimination : The final step involves the reductive elimination of the coupled product, regenerating the Pd(0) catalyst.[2]

The choice of the aryl halide is critical, with reactivity following the trend I > Br > Cl > OTf.[3][4] For practical synthesis, 4-bromo or 4-iodo-chlorobenzene are the most common starting materials due to their higher reactivity compared to 4-dichlorobenzene.

Experimental Protocol: Sonogashira Coupling

The following protocol is a representative example for the synthesis of arylpropiolic acids.

Materials:

  • 4-Bromo-chlorobenzene

  • Propiolic acid

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (DIPEA) or Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of the 4-bromo-chlorobenzene (1.0 eq) in anhydrous THF (5 mL) at room temperature, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.025 eq).[4]

  • Sequentially add diisopropylamine (7.0 eq) and propiolic acid (1.1 eq).[4]

  • Stir the reaction at room temperature for 3-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with additional diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Workflow for Sonogashira Coupling

cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup & Purification prep1 Dissolve 4-halochlorobenzene in anhydrous THF prep2 Add Pd(PPh₃)₂Cl₂ and CuI catalysts prep1->prep2 prep3 Add amine base (e.g., DIPEA) prep2->prep3 react1 Add propiolic acid prep3->react1 react2 Stir at room temperature (Monitor by TLC) react1->react2 workup1 Dilute with Et₂O Filter through Celite® react2->workup1 workup2 Aqueous washes (NH₄Cl, NaHCO₃, Brine) workup1->workup2 workup3 Dry (Na₂SO₄) and concentrate workup2->workup3 purify Flash Chromatography workup3->purify

Caption: Workflow for Sonogashira synthesis.

Method 2: Direct Carboxylation of 4-Chlorophenylacetylene

An increasingly popular and atom-economical approach is the direct carboxylation of a terminal alkyne using carbon dioxide (CO₂) as the C1 source.[5][6] This method avoids the use of propiolic acid, which can be unstable, and instead utilizes the more readily available 4-chlorophenylacetylene.

Reaction Scheme
Figure 2. General scheme for the direct carboxylation of 4-chlorophenylacetylene.
Mechanistic Insight

This transformation can be achieved under various conditions, including metal-catalyzed and metal-free systems.

  • Metal-Catalyzed (Ag or Cu): A silver(I) or copper(I) catalyst activates the terminal alkyne, facilitating the formation of a metal acetylide in the presence of a mild base.[7][8] CO₂ then inserts into the metal-carbon bond to form a metal propiolate. Subsequent protonolysis during workup liberates the desired propiolic acid.[7]

  • Metal-Free: Strong bases like cesium carbonate (Cs₂CO₃) can deprotonate the terminal alkyne, allowing for the direct nucleophilic attack of the resulting acetylide on CO₂.[5][6]

The metal-catalyzed routes often proceed under milder conditions (lower temperatures and CO₂ pressures) compared to the metal-free alternatives.

Experimental Protocol: Silver-Catalyzed Carboxylation

This protocol is adapted from a ligand-free silver(I)-catalyzed carboxylation of terminal alkynes.[8]

Materials:

  • 4-Chlorophenylacetylene

  • Silver(I) iodide (AgI)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Carbon dioxide (CO₂) balloon or cylinder

  • Hydrochloric acid (HCl), aqueous solution

Procedure:

  • In a pressure-rated reaction vessel, combine 4-chlorophenylacetylene (1.0 eq), AgI (1 mol%), and Cs₂CO₃ (1.5 eq) in anhydrous DMF.[8]

  • Seal the vessel and purge with CO₂. Pressurize the vessel with CO₂ (e.g., 0.2 MPa or a balloon) and stir the mixture at 50 °C.[8]

  • Maintain the reaction for 12-24 hours, monitoring by TLC for the consumption of the starting alkyne.

  • After completion, cool the reaction to room temperature and carefully vent the CO₂.

  • Pour the reaction mixture into water and acidify with a 2N HCl solution to a pH of ~2.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Recrystallize or perform column chromatography to obtain pure this compound.

Workflow for Direct Carboxylation

cluster_prep Reaction Setup cluster_reaction Carboxylation Reaction cluster_workup Workup & Purification prep1 Combine 4-chlorophenylacetylene, AgI, and Cs₂CO₃ in DMF in a pressure vessel react1 Purge and pressurize with CO₂ prep1->react1 react2 Heat at 50°C (Monitor by TLC) react1->react2 workup1 Cool and vent CO₂ react2->workup1 workup2 Acidify with HCl workup1->workup2 workup3 Extract with Ethyl Acetate workup2->workup3 workup4 Dry (Na₂SO₄) and concentrate workup3->workup4 purify Recrystallization or Flash Chromatography workup4->purify

Caption: Workflow for direct carboxylation.

Comparative Analysis

The choice between these two primary methods depends on several factors, including the availability of starting materials, desired scale, and tolerance for certain reagents.

FeatureSonogashira CouplingDirect Carboxylation
Key Reagents 4-Halochlorobenzene, Propiolic Acid4-Chlorophenylacetylene, CO₂
Catalysts Pd/Cu complexesAg(I) or Cu(I) salts (or metal-free)
Typical Yields Good to Excellent[9]Moderate to Excellent[6][8]
Scalability Well-established for large-scale synthesis.[10]Can be challenging due to gas handling.
Atom Economy Lower, due to stoichiometric halide and base.Higher, incorporates CO₂ directly.[5]
Safety Concerns Potentially toxic Pd catalysts, flammable solvents.Requires handling of pressurized gas (CO₂).
Cost Cost of Pd catalysts and propiolic acid can be high.CO₂ is inexpensive; cost depends on alkyne synthesis.

Decision Framework for Synthesis Route Selection

The selection of a synthetic route is a multi-factorial decision. The following diagram illustrates a logic-based approach to choosing the most suitable method based on common laboratory priorities.

G start Primary Goal? scale Large Scale Production? start->scale Max Yield & Scalability atom_econ High Atom Economy & Green Chemistry? start->atom_econ Sustainability sonogashira Choose Sonogashira Coupling scale->sonogashira Yes carboxylation Choose Direct Carboxylation scale->carboxylation No atom_econ->sonogashira No atom_econ->carboxylation Yes

Caption: Decision tree for synthesis method selection.

Conclusion

Both the Sonogashira coupling and direct carboxylation methods are powerful strategies for the synthesis of this compound. The Sonogashira reaction is a highly reliable and well-understood method, making it a go-to choice for many applications, particularly when scalability is a primary concern. However, the direct carboxylation of 4-chlorophenylacetylene represents a more modern, greener alternative that leverages the inexpensive and abundant C1 source, carbon dioxide. The ultimate choice will depend on a careful consideration of the specific project goals, available resources, and the desired scale of the synthesis.

References

Validating the Biological Activity of 3-(4-Chlorophenyl)propiolic Acid Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the validation of novel therapeutic compounds is a critical process demanding rigorous scientific methodology and a deep understanding of the molecular pathways involved. This guide provides an in-depth technical overview for validating the biological activity of a promising class of molecules: 3-(4-Chlorophenyl)propiolic acid derivatives. We will explore their potential as anticancer agents, compare their performance against established chemotherapeutics and other relevant alternatives, and provide detailed experimental protocols to empower your research.

Introduction to this compound Derivatives and their Therapeutic Potential

This compound and its derivatives have emerged as a scaffold of significant interest in medicinal chemistry, primarily for their potential anticancer properties. Research has demonstrated that structural modifications to this core molecule can yield derivatives with potent cytotoxic effects against a range of cancer cell lines.[1][2] The underlying mechanisms of action are an active area of investigation, with evidence suggesting that some derivatives may function as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer.[1][3]

Furthermore, the structural similarities of some derivatives to known anti-inflammatory agents have prompted investigations into their potential as cyclooxygenase-2 (COX-2) inhibitors, another important target in cancer therapy. This guide will provide a framework for validating these potential activities through robust in vitro assays.

Comparative Analysis of Biological Activity

A crucial aspect of validating a new compound class is to benchmark its performance against existing standards and relevant alternatives. In the context of anticancer activity, this includes established chemotherapeutic agents like doxorubicin and cisplatin, as well as other targeted therapies.

Cytotoxicity Profile against Cancer Cell Lines

The primary measure of a potential anticancer agent's efficacy is its ability to kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability.

Table 1: Comparative Cytotoxicity (IC50, µM) of this compound Derivatives and Standard Chemotherapeutics

Compound/DrugHCT-116 (Colon Cancer)HeLa (Cervical Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)
Derivative 7a 0.12 (mg/mL)~0.69 - 11Not ReportedNot Reported
Derivative 7g 0.12 (mg/mL)Not ReportedNot ReportedNot Reported
Doxorubicin ~3.962.29Not ReportedNot Reported
Cisplatin Not Reported~12.47 - 28.24~11.71Not Reported

Note: IC50 values for derivatives 7a and 7g were reported in mg/mL in the source and are presented as such. A direct molar comparison with doxorubicin and cisplatin would require knowledge of the derivatives' molecular weights. The range for HeLa cells for a series of derivatives is provided.[1][4][5][6]

The data, while not exhaustive, suggests that certain this compound derivatives exhibit potent cytotoxic activity, in some cases comparable to or exceeding that of the standard drug doxorubicin in specific cell lines.[1] It is important to note that the cellular context is critical, and a comprehensive validation should involve a panel of cell lines representing different cancer types.

Mechanistic Validation: Unraveling the "How"

Beyond cytotoxicity, understanding the mechanism of action is paramount for rational drug development. For this compound derivatives, two potential mechanisms are of particular interest: HDAC inhibition and COX-2 inhibition.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes. Inhibitors of HDACs can reverse this effect, leading to cell cycle arrest and apoptosis.

HDAC_Inhibition_Pathway cluster_0 Epigenetic Regulation cluster_1 Cancer Pathogenesis cluster_2 Therapeutic Intervention Histone Acetylation Histone Acetylation Open Chromatin Open Chromatin Gene Transcription Gene Transcription Tumor Suppressor Genes Tumor Suppressor Genes HDACs HDACs Histone Deacetylation Histone Deacetylation Condensed Chromatin Condensed Chromatin Gene Repression Gene Repression Tumor Growth Tumor Growth 3-(4-Chlorophenyl)propiolic\nacid derivative 3-(4-Chlorophenyl)propiolic acid derivative Inhibition of HDACs Inhibition of HDACs Apoptosis Apoptosis

Caption: Potential mechanism of action via COX-2 inhibition.

Experimental Protocols for Validation

To ensure the trustworthiness and reproducibility of your findings, it is essential to follow well-defined experimental protocols. Below are detailed, step-by-step methodologies for key assays.

dot

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Functional Assays Cell_Culture 1. Cell Culture (e.g., HCT-116, HeLa) Compound_Treatment 2. Treatment with Derivatives & Controls (Doxorubicin, Cisplatin) Cell_Culture->Compound_Treatment MTT_Assay 3. MTT Assay for Cell Viability Compound_Treatment->MTT_Assay IC50_Determination 4. IC50 Value Calculation MTT_Assay->IC50_Determination HDAC_Assay 5a. HDAC Inhibition Assay IC50_Determination->HDAC_Assay COX2_Assay 5b. COX-2 Inhibition Assay IC50_Determination->COX2_Assay Wound_Healing_Assay 6. Wound Healing (Scratch) Assay for Cell Migration IC50_Determination->Wound_Healing_Assay Apoptosis_Assay 7. Apoptosis Assay (e.g., Annexin V staining) IC50_Determination->Apoptosis_Assay

Caption: A generalized experimental workflow for validation.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT-116, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (this compound derivatives) and controls (e.g., doxorubicin, cisplatin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value. [7]

Protocol 2: Wound Healing (Scratch) Assay for Cell Migration

This assay is used to assess the effect of compounds on cell migration, a key process in cancer metastasis.

Materials:

  • Cancer cell lines

  • 6-well or 12-well plates

  • P200 pipette tip or a specialized wound healing insert

  • Complete cell culture medium

  • Test compounds and controls

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer: Seed cells in a plate and allow them to grow to 100% confluency.

  • Create the "Wound": Using a sterile P200 pipette tip, make a straight scratch through the center of the cell monolayer. Alternatively, use a commercially available wound healing insert to create a more uniform gap.

  • Wash: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing the test compound or control at a non-lethal concentration (determined from the MTT assay).

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the width of the scratch at different time points. The rate of wound closure is an indicator of cell migration. Compare the closure rates between treated and control groups. [4][8]

Protocol 3: HDAC Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of a compound to inhibit HDAC activity.

Materials:

  • Commercial HDAC inhibitor screening kit (e.g., from Cayman Chemical or Abnova)

  • Recombinant HDAC enzyme (e.g., HDAC1, HDAC3)

  • Fluorogenic HDAC substrate

  • Assay buffer

  • Developer solution

  • Test compounds and a known HDAC inhibitor (e.g., Trichostatin A)

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions.

  • Inhibitor Incubation: In a 96-well plate, add the assay buffer, recombinant HDAC enzyme, and the test compound or control inhibitor. Incubate for a specified time to allow for inhibitor binding.

  • Substrate Addition: Add the fluorogenic HDAC substrate to initiate the reaction.

  • Development: After a set incubation period, add the developer solution, which generates a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the control. Determine the IC50 value for HDAC inhibition. [9][10]

Protocol 4: In Vitro COX-2 Inhibition Assay (Colorimetric or Fluorometric)

This assay determines the inhibitory effect of compounds on COX-2 activity.

Materials:

  • Commercial COX-2 inhibitor screening kit (e.g., from Cayman Chemical)

  • Recombinant human COX-2 enzyme

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe

  • Test compounds and a known COX-2 inhibitor (e.g., celecoxib)

  • Microplate reader

Procedure:

  • Enzyme and Cofactor Preparation: In a 96-well plate, add the assay buffer, heme, and recombinant COX-2 enzyme.

  • Inhibitor Addition: Add the test compound or control inhibitor and incubate to allow for binding.

  • Reaction Initiation: Add arachidonic acid to start the enzymatic reaction.

  • Detection: After a defined incubation period, add the detection reagent that measures the amount of prostaglandin produced.

  • Signal Measurement: Read the absorbance or fluorescence.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value. [2][11]

Conclusion and Future Directions

The validation of this compound derivatives as potential therapeutic agents requires a systematic and multi-faceted approach. This guide has provided a framework for this process, from initial cytotoxicity screening to more in-depth mechanistic studies. The experimental protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for your research.

Future investigations should focus on expanding the panel of cancer cell lines to better understand the spectrum of activity of these derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, in vivo studies in animal models will be necessary to evaluate their efficacy and safety in a more complex biological system. The promising in vitro data for this compound derivatives certainly warrants their continued exploration as a novel class of anticancer agents.

References

A Technical Guide to the Structure-Activity Relationship of 3-(4-Chlorophenyl)propiolic Acid Analogs as Kynurenine Pathway Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 3-(4-chlorophenyl)propiolic acid, a promising scaffold for the development of inhibitors targeting key enzymes in the kynurenine pathway, namely kynurenine-3-monooxygenase (KMO) and indoleamine 2,3-dioxygenase (IDO1). As dysregulation of the kynurenine pathway is implicated in a range of pathologies, including neurodegenerative diseases and cancer, the development of potent and selective inhibitors is of significant therapeutic interest.[1][2][3][4][5]

Introduction: The Therapeutic Potential of Targeting the Kynurenine Pathway

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan.[2][3] Two enzymes, IDO1 and KMO, represent critical control points in this pathway. IDO1 catalyzes the initial, rate-limiting step of tryptophan conversion to N-formylkynurenine, while KMO is responsible for the conversion of kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxin quinolinic acid.[1][2] Inhibition of these enzymes can modulate the levels of downstream metabolites, offering a therapeutic strategy to mitigate neurotoxicity and immunosuppression associated with various diseases.[1][5][6]

The this compound scaffold has emerged as a compelling starting point for the design of inhibitors for these enzymes. Its rigid propiolic acid linker and substituted phenyl ring provide a framework for systematic modification to explore and optimize interactions with the enzyme active sites. This guide will dissect the SAR of this scaffold, providing a comparative analysis of how structural modifications impact inhibitory activity.

Core Scaffold and Key Interaction Points

The fundamental structure of this compound features three key regions amenable to synthetic modification: the aryl ring , the propiolic acid linker , and the carboxylic acid terminus . Understanding the contribution of each of these components is crucial for rational drug design.

SAR_Scaffold cluster_0 Core Scaffold: this compound Aryl Ring Aryl Ring Propiolic Acid Linker Propiolic Acid Linker Aryl Ring->Propiolic Acid Linker Modulation of hydrophobic interactions Carboxylic Acid Carboxylic Acid Propiolic Acid Linker->Carboxylic Acid Spatial orientation and rigidity Enzyme Active Site Enzyme Active Site Carboxylic Acid->Enzyme Active Site Key electrostatic and hydrogen bonding interactions

Figure 1: Key regions of the this compound scaffold for SAR studies.

Structure-Activity Relationship Analysis

The following sections detail the impact of structural modifications on the inhibitory potency of this compound analogs against KMO and IDO1. The data presented is a synthesis of findings from published studies on related arylalkynoic acids and heterocyclic inhibitors of these enzymes.

Modifications of the Aryl Ring

The substitution pattern on the phenyl ring plays a critical role in modulating hydrophobic and electronic interactions within the enzyme's active site.

Substitution at 4-positionRationale for ModificationExpected Impact on Activity
-Cl (parent) Provides a balance of lipophilicity and electronic properties.Baseline activity.
-F, -Br Halogen bonding potential and altered lipophilicity.Potentially increased potency. Dichloro-substituted analogs have shown potent inhibition of tryptophan-catabolizing enzymes.[7]
-CH3, -OCH3 Increased lipophilicity and electron-donating effects.May enhance hydrophobic interactions but could also introduce steric hindrance.
-CF3 Strong electron-withdrawing group, increases lipophilicity.Can improve metabolic stability and binding affinity.
-CN Electron-withdrawing group, potential for hydrogen bonding.May alter electronic interactions with active site residues.

Table 1: Predicted impact of substitutions on the aryl ring on inhibitory activity.

Modifications of the Propiolic Acid Linker

The rigid triple bond of the propiolic acid linker is crucial for maintaining an optimal orientation of the aryl ring and the carboxylic acid within the active site.

Linker ModificationRationale for ModificationExpected Impact on Activity
Propiolic Acid (parent) Rigid, linear geometry.Optimal for spanning key interaction points.
Propargylic Ether/Amine Introduction of heteroatoms for potential hydrogen bonding.May improve potency if favorable interactions are formed.
Replacement with Heterocycles (e.g., Pyrazole, Triazole) Mimic the spatial arrangement and electronic properties of the propiolic acid.Can lead to potent inhibitors, as seen with various heterocyclic IDO1 inhibitors.[8]
Saturation to Propionic Acid Increased flexibility.Likely to decrease potency due to loss of optimal binding conformation.

Table 2: Predicted impact of modifications to the linker on inhibitory activity.

Modifications of the Carboxylic Acid Terminus

The carboxylic acid group is a key pharmacophore, typically forming critical hydrogen bonds and electrostatic interactions with active site residues.

Terminus ModificationRationale for ModificationExpected Impact on Activity
Carboxylic Acid (parent) Forms key ionic and hydrogen bonds with active site residues.Essential for high-potency inhibition.
Esterification Prodrug strategy to improve cell permeability.Inactive until hydrolyzed in vivo.
Amide Formation Can introduce additional hydrogen bonding interactions.Activity is highly dependent on the nature of the amide substituent.
Bioisosteric Replacement (e.g., Tetrazole) Mimics the acidic properties and hydrogen bonding capacity of the carboxylic acid.Can improve metabolic stability and pharmacokinetic properties.

Table 3: Predicted impact of modifications to the carboxylic acid terminus on inhibitory activity.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of this compound analogs.

General Synthetic Scheme

A common route for the synthesis of 3-arylpropiolic acids is the Sonogashira coupling of a terminal alkyne with an aryl halide, followed by oxidation or hydrolysis.

Synthesis_Workflow Aryl_Halide 4-Chloroiodobenzene Coupling Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst, base) Aryl_Halide->Coupling Alkyne Propiolic Acid Ethyl Ester Alkyne->Coupling Intermediate Ethyl 3-(4-chlorophenyl)propiolate Coupling->Intermediate Hydrolysis Base Hydrolysis (e.g., LiOH, NaOH) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Figure 2: General synthetic workflow for this compound analogs.

Step-by-Step Protocol:

  • Sonogashira Coupling: To a solution of 4-chloroiodobenzene and a suitable terminal alkyne (e.g., propiolic acid ethyl ester) in a solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine). The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.

  • Work-up and Purification: After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Hydrolysis: The resulting ester is dissolved in a mixture of THF and water, and a base such as lithium hydroxide or sodium hydroxide is added. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidification and Isolation: The reaction mixture is acidified with a dilute acid (e.g., 1N HCl), and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final this compound analog.

In Vitro Enzyme Inhibition Assay (IDO1)

The inhibitory activity of the synthesized compounds against IDO1 can be determined using a spectrophotometric assay that measures the formation of kynurenine.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Recombinant human IDO1 is pre-incubated with the test compound at various concentrations in a reaction buffer (e.g., potassium phosphate buffer, pH 6.5) containing methylene blue, ascorbic acid, and catalase.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, L-tryptophan.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination and Detection: The reaction is terminated by the addition of trichloroacetic acid. The mixture is then heated to hydrolyze N-formylkynurenine to kynurenine. After centrifugation to remove precipitated protein, the supernatant is mixed with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

  • Measurement: The absorbance of the resulting colored product is measured at 480 nm.

  • Data Analysis: The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel inhibitors of the kynurenine pathway enzymes, IDO1 and KMO. The SAR analysis presented in this guide highlights the critical role of the aryl ring substitution, the rigid propiolic acid linker, and the carboxylic acid terminus in determining inhibitory potency.

Future research in this area should focus on:

  • Systematic exploration of substitutions on the aryl ring to optimize hydrophobic and electronic interactions.

  • Introduction of heteroatoms and heterocyclic linkers to probe for additional hydrogen bonding opportunities.

  • Bioisosteric replacement of the carboxylic acid to improve pharmacokinetic properties.

  • In vivo evaluation of the most promising analogs in relevant disease models.

By leveraging the principles of rational drug design and the insights from SAR studies, it is anticipated that potent and selective inhibitors based on the this compound scaffold can be developed as next-generation therapeutics for a range of debilitating diseases.

References

A Researcher's Guide to Spectroscopic Differentiation: 3-(4-Chlorophenyl)propiolic Acid and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, 3-(4-chlorophenyl)propiolic acid is a valuable building block. Its rigid, linear structure imparted by the alkyne functionality, combined with the electronic properties of the chlorophenyl group, makes it a sought-after intermediate. The successful synthesis and purification of this target molecule hinge on the ability to accurately monitor its formation and distinguish it from its precursors. This guide provides an in-depth spectroscopic comparison, grounded in experimental data, to elucidate the distinct spectral signatures that arise during a common synthetic pathway. By understanding these transformations, researchers can confidently track reaction progress and verify the identity and purity of their final product.

The Synthetic Pathway: A Spectroscopic Journey

A logical and frequently employed route to this compound begins with 4-chlorobenzaldehyde. This pathway involves the transformation of an aldehyde to a terminal alkyne, which is then carboxylated. Each step introduces significant changes to the molecule's structure, which are directly mirrored in their respective IR, NMR, and Mass spectra.

Here, we will compare the spectroscopic data of the starting material, a key intermediate, and the final product:

  • Precursor 1: 4-Chlorobenzaldehyde

  • Intermediate: 1-Chloro-4-ethynylbenzene

  • Final Product: this compound

G cluster_main Synthetic Pathway P1 4-Chlorobenzaldehyde I1 1-Chloro-4-ethynylbenzene P1->I1 Corey-Fuchs Reaction FP This compound I1->FP Carboxylation

Caption: Synthetic route from 4-chlorobenzaldehyde to this compound.

Part 1: Spectroscopic Analysis of Precursors

4-Chlorobenzaldehyde: The Starting Point

4-Chlorobenzaldehyde serves as our aldehydic precursor. Its spectrum is characterized by the prominent carbonyl (C=O) and aldehydic (C-H) functionalities.

  • Infrared (IR) Spectroscopy: The most telling feature in the IR spectrum is the strong, sharp absorption band corresponding to the C=O stretch of the aldehyde group.[1] This typically appears around 1700 cm⁻¹ . Another key, though often weaker, pair of bands is the aldehydic C-H stretch, found between 2700-2900 cm⁻¹ .[2] The aromatic C-H stretches appear above 3000 cm⁻¹, and C=C ring stretches are visible in the 1450-1600 cm⁻¹ region.[2][3][4]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides an unmistakable signal for the aldehyde proton (CHO).[1] This proton is highly deshielded and appears as a singlet far downfield, typically around 10.0 ppm .[1][5] The aromatic protons on the disubstituted ring will appear as two doublets in the 7.5-7.9 ppm range, characteristic of a para-substituted benzene ring.[5]

  • ¹³C NMR Spectroscopy: In the carbon NMR spectrum, the carbonyl carbon is the most downfield signal, resonating at approximately 191 ppm .[1] The aromatic carbons will have signals in the typical 129-135 ppm range.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 140, corresponding to the molecular weight.[6][7] A characteristic feature of chlorine-containing compounds is the presence of an M+2 peak at m/z 142 with roughly one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.[6][8] A prominent fragment is often observed at m/z 139, corresponding to the loss of a hydrogen atom ([M-H]⁺).[6][8]

1-Chloro-4-ethynylbenzene: The Alkyne Intermediate

The conversion of the aldehyde to a terminal alkyne represents a major functional group transformation. The resulting spectroscopic changes are dramatic and unequivocal.

  • Infrared (IR) Spectroscopy: The disappearance of the strong C=O stretch near 1700 cm⁻¹ is the first indication of a successful reaction. Two new, highly characteristic peaks appear:

    • A sharp, strong C≡C-H stretch around 3300 cm⁻¹ .[9]

    • A weaker, but sharp, C≡C stretch in the range of 2100-2260 cm⁻¹ .[9] These two signals are definitive proof of the formation of a terminal alkyne.

  • ¹H NMR Spectroscopy: The aldehyde signal at ~10.0 ppm vanishes completely. In its place, a new singlet appears for the acetylenic proton (C≡C-H). This proton resonates in a much more shielded region than olefinic protons, typically around 3.0-3.4 ppm .[9] This upfield shift is due to the magnetic shielding created by the cylindrical π-electron cloud of the triple bond.[9] The aromatic protons remain as two doublets, often shifting slightly compared to the starting material.

  • ¹³C NMR Spectroscopy: The aldehydic carbon signal (~191 ppm) is gone. Two new signals for the sp-hybridized alkyne carbons will appear between 77 and 84 ppm .

  • Mass Spectrometry (MS): The molecular ion peak will be found at m/z 136.[10][11] The characteristic M+2 isotope pattern for chlorine will persist. Common fragmentation for terminal alkynes includes the formation of a resonance-stabilized propargyl cation.[12]

Part 2: Spectroscopic Profile of this compound

The final carboxylation step transforms the terminal alkyne into a carboxylic acid. This introduces a new set of powerful spectroscopic handles while removing the signature of the terminal alkyne proton.

  • Infrared (IR) Spectroscopy: The most significant change is the appearance of the carboxylic acid functional group signals. The sharp C≡C-H stretch at ~3300 cm⁻¹ disappears. Key new absorptions are:

    • A very broad O-H stretch from 2500-3300 cm⁻¹ , which will often obscure any remaining aromatic C-H stretches. This broadness is due to hydrogen bonding.

    • A strong C=O stretch reappears, now characteristic of a carboxylic acid, typically around 1700-1725 cm⁻¹ . The C≡C stretch for the now internal alkyne is still present but may be weaker and shifted slightly compared to the terminal alkyne intermediate.[9]

  • ¹H NMR Spectroscopy: The acetylenic proton signal (~3.0-3.4 ppm) is absent. A new, very broad singlet appears far downfield, typically >12 ppm , corresponding to the acidic carboxylic acid proton (COOH). The aromatic protons will again show a pattern of two doublets.

  • ¹³C NMR Spectroscopy: The spectrum will now feature a carboxyl carbon (C=O) signal in the 160-180 ppm range. The two alkyne carbons remain in a similar region as the intermediate, though their chemical environment has changed.

  • Mass Spectrometry (MS): The molecular ion peak is expected at m/z 180.[13] The M+2 isotope pattern remains. Fragmentation may involve the loss of CO₂ (44 Da) or the COOH group (45 Da).

Part 3: Comparative Data Summary & Key Differentiators

The clearest way to distinguish these compounds is to directly compare their most diagnostic spectroscopic features.

Table 1: Comparative Infrared (IR) Frequencies (cm⁻¹)
Functional Group4-Chlorobenzaldehyde1-Chloro-4-ethynylbenzeneThis compound
O-H Stretch (Acid) AbsentAbsent2500-3300 (very broad)
C≡C-H Stretch Absent~3300 (sharp, strong) Absent
Aromatic C-H ~3050-3100~3050-3100~3050-3100 (often obscured)
Aldehydic C-H ~2720, ~2820 AbsentAbsent
C≡C Stretch Absent~2110 (weak, sharp) ~2230 (weak, sharp)
C=O Stretch ~1700 (strong) Absent~1710 (strong)
Table 2: Comparative ¹H NMR Chemical Shifts (ppm)
Proton Type4-Chlorobenzaldehyde1-Chloro-4-ethynylbenzeneThis compound
-COOH AbsentAbsent>12 (broad singlet)
-CHO ~10.0 (singlet) AbsentAbsent
Aromatic (Ar-H) ~7.5-7.9 (2 doublets)~7.3-7.5 (2 doublets)~7.4-7.6 (2 doublets)
-C≡C-H Absent~3.3 (singlet) Absent
Table 3: Comparative Mass Spectrometry (m/z)
Ion4-Chlorobenzaldehyde1-Chloro-4-ethynylbenzeneThis compound
[M]⁺ 140136180
[M+2]⁺ 142138182
Key Fragment 139 ([M-H]⁺)VariesVaries (e.g., [M-COOH]⁺)

Part 4: Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for sample preparation and instrument operation are essential.

Protocol 1: Acquiring Infrared (IR) Spectra via ATR
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

  • Sample Preparation: Place a small, representative amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Scanning: Co-add a minimum of 16 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Processing: Perform an ATR correction and baseline correction using the instrument software. Label significant peaks corresponding to key functional groups.

Protocol 2: Acquiring Nuclear Magnetic Resonance (NMR) Spectra
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into a clean NMR tube.

  • Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the tube. Ensure the chosen solvent dissolves the compound and does not have signals that overlap with key sample resonances.

  • Dissolution: Cap the tube and gently agitate or vortex until the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube into the spectrometer's spinner and insert it into the magnet.

  • Tuning and Shimming: Allow the instrument to lock onto the deuterium signal of the solvent. Perform automated or manual shimming procedures to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 90° pulse, 1-2 second relaxation delay). For ¹³C spectra, a larger number of scans will be required.

  • Processing: Fourier transform the raw data. Phase the spectrum and perform baseline correction. Integrate the signals for the ¹H spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

G cluster_workflow NMR Data Acquisition Workflow Prep Sample Prep (5-10mg in tube) Solv Add Deuterated Solvent (~0.6 mL) Prep->Solv Diss Dissolve Sample Solv->Diss Load Insert into Spectrometer Diss->Load Shim Lock & Shim Load->Shim Acq Acquire Data (¹H, ¹³C) Shim->Acq Proc Process Data (FT, Phase, Baseline) Acq->Proc

Caption: Standard workflow for acquiring NMR spectra.

Conclusion

The spectroscopic transition from 4-chlorobenzaldehyde to 1-chloro-4-ethynylbenzene and finally to this compound is marked by a series of distinct and easily identifiable changes. For the synthetic chemist, the key checkpoints are the disappearance of the aldehyde proton in ¹H NMR and the C=O stretch in IR, followed by the appearance and subsequent disappearance of the terminal alkyne signals (C≡C-H stretch in IR, acetylenic proton in ¹H NMR). The final product is unequivocally confirmed by the emergence of the broad carboxylic acid O-H signal in the IR and the highly deshielded COOH proton in the ¹H NMR spectrum. By leveraging this comparative data, researchers can effectively monitor their reactions, troubleshoot synthetic challenges, and ensure the high purity of their target compound.

References

A Guide to Benchmarking Novel Anti-Inflammatory Compounds: Evaluating the Efficacy of 3-(4-Chlorophenyl)propiolic Acid Against Known cPLA2α Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the efficacy of a candidate compound, using 3-(4-Chlorophenyl)propiolic acid as a case study, against well-characterized inhibitors of cytosolic phospholipase A2α (cPLA2α). While public domain data on the specific biological targets of this compound is limited, its structural elements are reminiscent of compounds with anti-inflammatory properties. Group IV cPLA2α is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, the precursor to pro-inflammatory eicosanoids[1][2]. Therefore, it represents a logical and high-value target for assessing the potential of novel anti-inflammatory agents.

This document will provide an in-depth, technically-grounded comparison, detailing the causality behind experimental choices, self-validating protocols, and authoritative references to support the proposed scientific investigation.

The Central Role of cPLA2α in Inflammation

Cytosolic phospholipase A2α is a key gatekeeper of the inflammatory response. Upon cellular stimulation by inflammatory signals, cPLA2α translocates to cellular membranes where it specifically hydrolyzes phospholipids at the sn-2 position, releasing arachidonic acid (AA)[3]. This free AA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into prostaglandins and leukotrienes, potent mediators of inflammation[2][3]. The inhibition of cPLA2α is therefore an attractive therapeutic strategy, as it acts upstream of both COX and LOX pathways, potentially offering broader anti-inflammatory effects[4]. The central role of cPLA2α has been validated through studies with knockout mice, which are resistant to various inflammatory disease models[5].

cPLA2a_Pathway cluster_extracellular Extracellular Signal cluster_cell Cellular Response Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Ca_Influx ↑ Ca²⁺ Influx Receptor->Ca_Influx MAPK_Activation MAPK Activation Receptor->MAPK_Activation cPLA2a_active Active cPLA2α (Membrane) Ca_Influx->cPLA2a_active Translocation to Membrane cPLA2a_inactive Inactive cPLA2α (Cytosol) cPLA2a_inactive->cPLA2a_active Phosphorylation (by MAPK) AA Arachidonic Acid (AA) cPLA2a_active->AA Hydrolysis Membrane_PL Membrane Phospholipids Membrane_PL->cPLA2a_active COX_LOX COX / LOX Enzymes AA->COX_LOX Eicosanoids Prostaglandins, Leukotrienes COX_LOX->Eicosanoids Inflammation Inflammatory Response Eicosanoids->Inflammation

Caption: The cPLA2α signaling pathway in inflammation.

Benchmarking Strategy: Comparator Selection

To objectively assess the efficacy of this compound, a panel of well-characterized cPLA2α inhibitors with distinct chemical scaffolds is essential. This approach provides a robust comparison and insight into the potential mechanism of action. For this guide, we have selected:

  • Pyrrophenone : A potent, reversible, and commercially available pyrrolidine-based inhibitor of human cPLA2α, widely used as a tool to study the enzyme's role in cellular processes[6][7][8].

  • ASB-14780 : A potent indole-based cPLA2α inhibitor that has demonstrated efficacy in various preclinical models[3][6][8].

  • Arachidonyl trifluoromethyl ketone (AACOCF3) : A classic, commercially available, and widely cited covalent inhibitor of cPLA2α. While effective, it is known to have off-target effects on other serine hydrolases, making it a useful, albeit less specific, benchmark[5].

Experimental Design: A Two-Tiered Approach for Efficacy Assessment

A robust evaluation of inhibitory efficacy requires both biochemical and cell-based assays. This dual approach ensures that the observed activity is not only present against the purified enzyme but is also effective within a complex cellular environment, accounting for factors like cell permeability and target engagement.

Tier 1: In Vitro Enzymatic Assay (Mixed Micelle Assay)

This assay directly measures the enzymatic activity of purified cPLA2α and is the gold standard for determining an inhibitor's potency (IC50). The causality for this choice is its precision and control, isolating the interaction between the inhibitor and the enzyme from other cellular variables.

in_vitro_workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Micelles 1. Prepare Mixed Micelles (Phospholipid + Triton X-100) with [¹⁴C]-PAPC Initiate 5. Initiate Reaction by adding Micelles Micelles->Initiate Enzyme 2. Prepare Purified Human cPLA2α Enzyme Incubate 4. Incubate Enzyme with Inhibitor (or Vehicle) Enzyme->Incubate Inhibitors 3. Prepare Serial Dilutions of Test Compounds Inhibitors->Incubate Incubate->Initiate Quench 6. Stop Reaction (e.g., with Dole's Reagent) Initiate->Quench Extract 7. Extract Released [¹⁴C]-Arachidonic Acid Quench->Extract Scintillation 8. Quantify Radioactivity (Liquid Scintillation Counting) Extract->Scintillation Calculate 9. Calculate % Inhibition and Determine IC50 Scintillation->Calculate

Caption: Workflow for the in vitro mixed micelle cPLA2α assay.

Detailed Protocol:

  • Preparation of Mixed Micelles: Prepare small unilamellar vesicles containing 1-palmitoyl-2-arachidonyl-sn-glycero-3-phosphocholine (PAPC) and Triton X-100. Incorporate a tracer amount of 1-palmitoyl-2-[1-¹⁴C]-arachidonyl-sn-glycero-3-phosphocholine ([¹⁴C]-PAPC) for detection of released fatty acid[4].

  • Enzyme and Inhibitor Preparation: Reconstitute purified recombinant human cPLA2α in an appropriate assay buffer. Prepare serial dilutions of this compound and the comparator inhibitors (Pyrrophenone, ASB-14780, AACOCF3) in DMSO.

  • Reaction Incubation: In a 96-well plate, add the assay buffer, diluted enzyme, and the test compounds or vehicle control (DMSO). Allow a pre-incubation period of 15 minutes at room temperature to permit inhibitor-enzyme binding.

  • Reaction Initiation and Termination: Initiate the enzymatic reaction by adding the mixed micelle substrate. Incubate for a defined period (e.g., 30 minutes) at 37°C. Terminate the reaction by adding a quench solution (e.g., Dole's reagent).

  • Quantification: Extract the released [¹⁴C]-arachidonic acid using an organic solvent. Quantify the radioactivity in the organic phase using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Tier 2: Cell-Based Arachidonic Acid Release Assay

This assay measures the ability of an inhibitor to block cPLA2α activity within a living cell, providing crucial information on cell permeability and target engagement in a physiological context.

Detailed Protocol:

  • Cell Culture and Labeling: Culture a suitable cell line (e.g., human monocytic THP-1 cells or SW982 synoviocytes) to ~80% confluency[4][9]. Label the cellular phospholipids by incubating the cells overnight with [³H]-arachidonic acid[10][11].

  • Inhibitor Treatment: Wash the cells to remove unincorporated [³H]-arachidonic acid. Pre-incubate the cells with various concentrations of the test compounds or vehicle control for 1 hour.

  • Cellular Stimulation: Stimulate the cells with a calcium ionophore like A23187 or an inflammatory cytokine such as IL-1β to activate cPLA2α[4][12].

  • Sample Collection: After a short incubation period (e.g., 30 minutes), collect the cell culture supernatant.

  • Quantification: Measure the amount of [³H]-arachidonic acid released into the supernatant via liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition of stimulated arachidonic acid release for each concentration and determine the cellular IC50 value.

Comparative Efficacy Data Summary

The following table presents a hypothetical but realistic data summary from the proposed experiments, designed for clear comparison. The IC50 value represents the concentration of the inhibitor required to reduce cPLA2α activity by 50%.

CompoundChemical ClassIn Vitro IC50 (nM) (Purified Enzyme)Cellular IC50 (nM) (AA Release)
This compound Phenylpropiolic Acid85450
Pyrrophenone Pyrrolidine4.2[6]24[9]
ASB-14780 Indole10[3]20[3]
AACOCF3 Trifluoromethyl Ketone2000[5]3300[5]

Interpretation and Scientific Insights

Based on the hypothetical data, this compound demonstrates moderate inhibitory activity against purified cPLA2α with an IC50 of 85 nM. This is less potent than the highly optimized inhibitors Pyrrophenone and ASB-14780 but significantly more potent than the classic inhibitor AACOCF3.

The shift in potency from the in vitro (85 nM) to the cellular assay (450 nM) is a critical observation. This discrepancy often points to factors such as limited cell membrane permeability, metabolic instability, or efflux pump activity. For Pyrrophenone and ASB-14780, the close correlation between their in vitro and cellular IC50 values suggests excellent cell penetration and stability.

The data positions this compound as a promising lead compound. While its initial potency is not as high as established inhibitors, its novel scaffold may offer opportunities for medicinal chemistry optimization to improve both enzymatic inhibition and cellular efficacy. Further studies would be warranted to determine its mechanism of inhibition (reversible vs. irreversible) and its selectivity against other phospholipase A2 isoforms (e.g., sPLA2s and iPLA2s) to build a complete pharmacological profile[3].

Conclusion

This guide outlines a rigorous, multi-tiered strategy for benchmarking the efficacy of a novel compound, this compound, against known inhibitors of cPLA2α. By integrating direct enzymatic assays with cell-based functional screens, researchers can generate a comprehensive dataset to evaluate potency, cell permeability, and potential for further development. The provided protocols and comparative framework establish a self-validating system for assessing new chemical entities targeting the cPLA2α-mediated inflammatory pathway, ensuring that experimental choices are driven by scientific causality and lead to trustworthy, actionable data.

References

A Comparative Guide to the Definitive Structure Elucidation of 3-(4-Chlorophenyl)propiolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise molecular structure of a compound is the bedrock upon which all further research is built. An incorrect or ambiguous structural assignment can lead to wasted resources, misinterpreted biological data, and failed development pipelines. For novel compounds like 3-(4-Chlorophenyl)propiolic acid, a molecule with potential applications as a synthetic building block, absolute certainty in its atomic connectivity and spatial arrangement is paramount.

This guide provides an in-depth comparison of analytical techniques for the structural characterization of this compound, establishing why single-crystal X-ray crystallography stands as the unequivocal gold standard. We will delve into the causality behind experimental choices and present a self-validating framework for confirming molecular identity, providing researchers with the insights needed to approach structural elucidation with confidence.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is a powerful analytical technique that provides a precise, three-dimensional picture of the atomic and molecular structure of a crystal.[1][2] By irradiating a crystal with X-rays, we can observe the diffraction pattern created by the electron clouds of the constituent atoms.[3] This pattern is then mathematically decoded to generate a 3D model of the electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled accuracy.[4] For this compound, this technique definitively confirms the presence and connectivity of the chlorophenyl group, the propiolic acid moiety, and the overall molecular geometry.[5]

Key Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the essential, self-validating steps for determining a crystal structure. The causality behind each step is crucial for success.

  • Crystal Growth (The Critical First Step)

    • Objective: To obtain a single, high-quality crystal, typically >0.1 mm in all dimensions, free from significant defects.[1]

    • Methodology: Slow evaporation is the method of choice. Dissolve the synthesized this compound in a suitable solvent (e.g., a mixture of ethanol and water) to create a saturated solution. The container is then loosely covered to allow the solvent to evaporate over several days to weeks.

    • Expert Insight: Slow, undisturbed evaporation is critical because it allows molecules to deposit onto the growing crystal lattice in a highly ordered fashion, minimizing twinning and other imperfections that would degrade diffraction quality.[2] The choice of solvent is determined empirically to find a system where the compound has moderate solubility.

  • Crystal Mounting and Data Collection

    • Objective: To mount the crystal and collect a complete set of diffraction data.

    • Methodology: A suitable crystal is selected under a microscope and mounted on a goniometer head.[6] The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The goniometer rotates the crystal in a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.[4][6]

    • Expert Insight: Cryo-cooling is essential for preserving the crystal's integrity during intense X-ray exposure and results in higher-quality data with less atomic vibration, leading to a more precise final structure.

  • Structure Solution and Refinement

    • Objective: To process the diffraction data and build a chemically sensible model of the molecule.

    • Methodology: The collected data are processed to determine the unit cell dimensions and space group.[4] The structure is then "solved" using computational methods (e.g., direct methods) to generate an initial electron density map. This initial model is then refined against the experimental data, a process that iteratively adjusts atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

    • Expert Insight: The final quality of the structure is assessed by metrics like the R-factor (residual factor), which quantifies the agreement between the model and the data. A low R-factor (<5%) indicates a high-quality, trustworthy structure.

Definitive Data from X-ray Crystallography

The output of an X-ray crystallography experiment is a set of precise atomic coordinates. For this compound, this provides unambiguous proof of its structure.[5]

ParameterDescriptionSignificance
Connectivity Direct observation of bondsConfirms the C-C triple bond of the propiolic acid and the para substitution on the phenyl ring.
Bond Lengths (Å) Precise distances between atomsProvides experimental evidence for bond orders (e.g., C≡C vs. C=C vs. C-C).
Bond Angles (°) Angles between bonded atomsDefines the geometry, such as the linear nature of the alkyne and the planar phenyl ring.
Crystal Packing Arrangement of molecules in the crystalReveals intermolecular interactions like hydrogen bonding between carboxylic acid groups.[5]

Complementary & Comparative Spectroscopic Techniques

While X-ray crystallography provides the final answer, other spectroscopic methods offer crucial, albeit sometimes indirect, evidence of a molecule's structure.[7] They are essential for routine characterization and for monitoring reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of specific nuclei (typically ¹H and ¹³C). It provides information about the number and type of atoms, their connectivity, and their spatial relationships.[8][9]

  • ¹H NMR:

    • Aromatic Protons: For a para-substituted ring like in our target molecule, a characteristic pattern of two doublets is expected in the aromatic region (~7.0-8.0 ppm).[10][11]

    • Carboxylic Acid Proton: A broad singlet is typically observed far downfield (>10 ppm) due to the acidic nature of this proton.[12]

  • ¹³C NMR:

    • Carbonyl Carbon: The carboxylic acid carbon will appear in the 165-185 ppm range.[12]

    • Alkyne Carbons: The two sp-hybridized carbons of the triple bond will have distinct signals.

    • Aromatic Carbons: Carbons in the aromatic ring absorb between 120-150 ppm.[11] The number of unique signals can confirm the substitution pattern.

Limitation: While NMR strongly suggests the para substitution pattern, it cannot definitively rule out complex overlapping signals that might mimic this pattern, especially in more complex molecules. It provides connectivity information but not the precise bond lengths and angles that crystallography does.[13]

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.[14]

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption from ~2500-3300 cm⁻¹, a hallmark of a hydrogen-bonded carboxylic acid.[12][15]

  • C≡C Stretch (Alkyne): A sharp, medium-to-weak absorption around 2100-2260 cm⁻¹.

  • C=O Stretch (Carbonyl): A very strong, sharp absorption around 1680-1710 cm⁻¹ for an aromatic carboxylic acid.[14]

  • Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹.[10]

Limitation: IR spectroscopy confirms the presence of functional groups but provides no information on how they are connected. It confirms that the molecule contains a carboxylic acid, an alkyne, and an aromatic ring, but it cannot establish the this compound structure on its own.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and elemental formula with high accuracy.[7]

  • Molecular Ion Peak (M⁺): The spectrum will show a peak corresponding to the molecular weight of the compound (C₉H₅ClO₂ ≈ 180 g/mol ).

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) separated by 2 mass units, with a characteristic 3:1 intensity ratio.[16][17][18] This is a definitive indicator of the presence of one chlorine atom.

Limitation: MS provides the molecular formula but offers limited information about the specific arrangement of atoms (isomerism). Fragmentation patterns can offer clues, but they are often complex and require interpretation, unlike the direct visualization from crystallography.[19]

Head-to-Head Comparison of Structural Elucidation Techniques

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyInfrared (IR) SpectroscopyMass Spectrometry (MS)
Information Provided Absolute 3D structure, bond lengths, angles, stereochemistry, packingAtomic connectivity, electronic environment, proton/carbon countPresence of functional groupsMolecular weight, elemental formula, fragmentation patterns
Sample State Solid (single crystal)SolutionSolid or LiquidGas phase (ions)
Ambiguity None (definitive)Low to moderate; can be ambiguous for complex isomersHigh; only identifies functional groupsHigh; cannot distinguish between isomers without extensive fragmentation analysis
Key Strength Unambiguous and complete structural determination[3][20]Excellent for determining the carbon-hydrogen framework[21]Rapid and simple functional group identificationHigh sensitivity and precise mass determination[7]
Primary Limitation Requires a high-quality single crystal, which can be difficult to grow[1]Provides relative, not absolute, spatial information; can be complex to interpret[13]Provides no connectivity informationDoes not provide direct structural connectivity

Visualizing the Workflow for Unambiguous Characterization

A robust structural elucidation strategy integrates these techniques, using the strengths of each to build a case that is ultimately and irrefutably confirmed by X-ray crystallography.

G cluster_0 Initial Characterization cluster_1 Definitive Confirmation Synthesis Synthesized Compound (this compound) MS Mass Spectrometry (Confirms Formula: C9H5ClO2) Synthesis->MS IR IR Spectroscopy (Confirms Functional Groups: -COOH, C≡C, Aromatic) Synthesis->IR NMR NMR Spectroscopy (Suggests Connectivity: para-substituted ring) Synthesis->NMR Crystal Crystal Growth NMR->Crystal Hypothesis to be proven Xray Single-Crystal X-ray Diffraction Crystal->Xray Structure Absolute 3D Structure (Unambiguous Confirmation) Xray->Structure

Caption: Integrated workflow for structural elucidation.

The Crystallography Experiment: A Step-by-Step View

G Start Purified Compound Step1 1. Crystal Growth (Slow Evaporation) Start->Step1 Step2 2. Crystal Selection & Mounting Step1->Step2 Step3 3. X-ray Data Collection (Diffraction) Step2->Step3 Step4 4. Data Processing (Unit Cell & Space Group) Step3->Step4 Step5 5. Structure Solution (Direct Methods) Step4->Step5 Step6 6. Structure Refinement Step5->Step6 End Final Validated Structure (CIF file) Step6->End

Caption: The single-crystal X-ray crystallography workflow.

Conclusion

For researchers and drug development professionals, ambiguity is a liability. While techniques like NMR, IR, and Mass Spectrometry are indispensable tools for proposing and supporting a chemical structure, they inherently contain layers of interpretation. They answer parts of the puzzle: "What is the formula?" and "What functional groups are present?". However, only single-crystal X-ray crystallography provides the complete, unambiguous picture. It directly visualizes the atomic arrangement, leaving no room for doubt. By integrating this definitive method as the final validation step, scientific integrity is upheld, and the foundation for subsequent research and development is secured with the highest possible degree of confidence.

References

Safety Operating Guide

Proper Disposal of 3-(4-Chlorophenyl)propiolic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-(4-Chlorophenyl)propiolic acid. As a chlorinated organic compound, this substance requires specific handling protocols to ensure the safety of laboratory personnel and the protection of the environment. This document moves beyond simple instructions to explain the scientific rationale behind these procedures, empowering researchers to manage chemical waste with a deep understanding of the principles involved.

Hazard Profile and the Imperative for Specialized Disposal

This compound (CAS No. 3240-10-6) is classified as a skin and eye irritant.[1] While acute toxicity data is limited, its structure as a halogenated aromatic carboxylic acid places it in a category of compounds that require careful management.

The core challenge in its disposal lies in the carbon-chlorine bond. Halogenated organic compounds are not suitable for conventional chemical degradation or sewer disposal. When incinerated improperly, they can form highly toxic and persistent environmental pollutants, such as dioxins and furans. Furthermore, the combustion of chlorinated compounds generates hydrogen chloride (HCl) gas, a corrosive acid that must be neutralized in industrial incinerator exhaust streams.[2]

For these reasons, the universally accepted and regulated disposal method for this compound is high-temperature incineration at a licensed hazardous waste treatment facility.[1][3] This process is mandated by environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which sets strict performance standards for hazardous waste incinerators.[2][3][4]

The Cornerstone of Compliance: Waste Segregation

The single most critical step in the proper management of this compound waste is strict segregation at the point of generation. Mixing halogenated waste with non-halogenated streams leads to cross-contamination, dramatically increasing the volume of waste that requires specialized incineration and driving up disposal costs.[5]

The Causality Behind Segregation:

  • Disposal Method Incompatibility: Non-halogenated solvents can often be recycled or used as fuel, whereas halogenated solvents require specialized incineration with acid gas scrubbers.[3][5]

  • Regulatory Compliance: Environmental regulations mandate the separation of different waste categories to ensure they are routed to the correct treatment facility.[6]

  • Cost Efficiency: The cost to incinerate halogenated waste can be three times or more than that of non-halogenated waste.[5] Diluting a small amount of chlorinated waste into a large drum of non-halogenated solvent forces the entire container to be treated as the more hazardous—and expensive—category.

Waste Stream Classification Table
Waste CategoryDescription & ExamplesDisposal Rationale
Halogenated Organic Waste Any organic solvent, solid, or solution containing a halogen (F, Cl, Br, I). This is the correct stream for this compound. Other examples: Dichloromethane, Chloroform.[1][7]Must be sent for high-temperature incineration in a facility equipped with acid gas scrubbers to neutralize HCl.[2][3]
Non-Halogenated Organic Waste Organic solvents and solids without halogens. Examples: Acetone, Hexanes, Ethanol, Toluene.[1]Often recycled through fuel blending or distillation. Not suitable for compounds containing halogens.
Aqueous Waste (Acidic/Basic) Water-based solutions of acids, bases, and non-hazardous salts.Typically neutralized to an acceptable pH range (e.g., 6-9) and, if free of heavy metals or other toxins, disposed of via the sanitary sewer in accordance with local regulations.[8]
Solid Chemical Waste Non-sharp, contaminated solid materials. Examples: Contaminated filter paper, silica gel, gloves.Segregated based on the type of contamination (halogenated vs. non-halogenated) and disposed of accordingly.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the direct actions required from the moment waste is generated to its final collection.

Step 1: Designate a Satellite Accumulation Area (SAA)

Within your laboratory, identify a specific, secondary-contained area for hazardous waste.[9] This area must be at or near the point of generation and under the control of laboratory personnel.

Step 2: Select and Prepare the Correct Waste Container
  • Obtain a Designated "Halogenated Organic Waste" Container: This container must be made of a chemically compatible material (e.g., high-density polyethylene or glass) and be in good condition with a secure, leak-proof screw cap.[5][10]

  • Label the Container Before Use: Affix a "Hazardous Waste" tag.[5] Before adding any waste, clearly write the following:

    • The words "Halogenated Organic Waste".[10]

    • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[10]

    • List any solvents used to dissolve or rinse the compound. Include the percentage of each component.

    • Indicate the relevant hazards (e.g., Irritant, Toxic).[5]

Step 3: Accumulate Waste Safely
  • Solid Waste: If disposing of the neat (solid) compound, place it directly into a designated solid halogenated waste container. If it is residual powder in a container, triple-rinse the container with a minimal amount of a compatible solvent (e.g., acetone) and pour the rinsate into the liquid halogenated waste stream.

  • Liquid Waste (Solutions): Carefully pour solutions containing this compound into the designated liquid halogenated waste container using a funnel.

  • Keep Containers Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[5][10] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Do Not Overfill: Fill containers to no more than 80-90% capacity to allow for vapor expansion and prevent spills.

Step 4: Arrange for Disposal

Once the container is full, or if the waste has been accumulated for a period approaching your institution's limit (often 6-12 months), contact your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.[10] Do not pour this waste down the drain or place it in the regular trash.

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for segregating laboratory chemical waste, ensuring that halogenated compounds like this compound are managed correctly.

G start Waste Generated: This compound is_organic Is the waste primarily organic? start->is_organic has_halogen Does it contain a halogen (F, Cl, Br, I)? is_organic->has_halogen Yes aqueous Aqueous Waste Stream (Blue Container) is_organic->aqueous No non_halo Non-Halogenated Organic Waste (Black/Red Container) has_halogen->non_halo No halo Halogenated Organic Waste (Green Container) has_halogen->halo Yes neutralize Final Disposal: Neutralization & Sewer (if permitted) aqueous->neutralize recycle Final Disposal: Fuel Blending / Recycling non_halo->recycle incinerate Final Disposal: Licensed High-Temperature Incineration halo->incinerate

Caption: Decision workflow for proper chemical waste segregation in a laboratory setting.

Emergency Procedures for Spills

In the event of a spill during handling or disposal:

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate (if necessary): For large spills, or if you feel unwell, evacuate the area and contact your institution's emergency line.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup information.

  • Cleanup: For small spills, use an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb large quantities of solvent.

  • Dispose of Cleanup Materials: The absorbent material and any contaminated personal protective equipment (PPE) must be collected in a sealed bag or container, labeled as hazardous waste, and disposed of via the halogenated solid waste stream.[5]

By adhering to these scientifically-grounded and procedurally detailed guidelines, you contribute to a robust culture of safety, ensuring that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible.

References

Navigating the Safe Handling of 3-(4-Chlorophenyl)propiolic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the meticulous handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe use of 3-(4-Chlorophenyl)propiolic acid, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile

This compound is a carboxylic acid derivative containing a halogenated aromatic ring. Its primary hazards, as identified in its Safety Data Sheet (SDS), are skin irritation and serious eye irritation[1]. The acidic nature of the compound, combined with the presence of the chlorinated phenyl group, contributes to its irritant properties. It is crucial to handle this compound with the understanding that even seemingly minor exposure can lead to discomfort and injury.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE CategoryItemSpecifications & Rationale
Eye/Face Protection Chemical Splash Goggles or a Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, protecting against dust particles and potential splashes. A face shield should be worn over goggles when there is a significant risk of splashing[1].
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for protection against incidental contact. Always inspect gloves for any signs of degradation or perforation before use. For prolonged handling, consult a glove compatibility chart.
Body Protection Laboratory CoatA buttoned, long-sleeved laboratory coat provides a barrier against accidental spills and contact with contaminated surfaces.
Respiratory Protection Not generally required with adequate ventilationWork should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of any dust particles. If engineering controls are not available or insufficient, a NIOSH-approved respirator may be necessary.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure risk. The following steps provide a procedural guide for the safe handling of this compound.

3.1. Preparation and Engineering Controls

  • Ventilation is Key: Always handle this compound in a certified chemical fume hood to control airborne dust and potential vapors[1].

  • Gather All Materials: Before starting, ensure all necessary equipment, including spatulas, weighing paper, and waste containers, are within the fume hood to avoid unnecessary movement in and out of the containment area.

  • Don PPE Correctly: Put on all required PPE as outlined in the table above before handling the chemical.

3.2. Weighing and Dispensing

  • Minimize Dust Generation: Handle the solid compound gently to avoid creating airborne dust. Use a spatula to carefully transfer the desired amount to weighing paper or a suitable container.

  • Work on a Contained Surface: Perform all manipulations on a disposable bench liner within the fume hood to contain any minor spills.

  • Immediate Sealing: Once the desired amount is weighed, securely seal the stock container and the container with the weighed compound.

3.3. Post-Handling Procedures

  • Decontamination: Thoroughly clean all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by water. Dispose of all cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye and face protection.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact is suspected.

Emergency Protocols: Immediate and Effective Response

In the event of an accidental exposure, a swift and correct response is crucial to mitigate harm.

4.1. Skin Contact

  • Immediate Action: Immediately flush the affected skin with copious amounts of water for at least 15 minutes[1].

  • Remove Contaminated Clothing: While flushing, remove any clothing that has come into contact with the chemical.

  • Seek Medical Attention: If skin irritation develops or persists, seek immediate medical attention[1].

4.2. Eye Contact

  • Immediate and Thorough Flushing: Immediately flush the eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open to ensure complete rinsing of the eye surface and under the eyelids[2][3]. An eyewash station is the preferred method.

  • Remove Contact Lenses: If wearing contact lenses, remove them after the initial flushing has begun[2][3].

  • Seek Immediate Medical Attention: All instances of eye contact with this compound require immediate evaluation by a medical professional[1].

4.3. Chemical Spill

A chemical spill of this compound requires a calm and systematic response to ensure the safety of all laboratory personnel. The following workflow diagram outlines the essential steps.

Spill_Response_Workflow start Spill Occurs alert Alert others in the area start->alert evacuate Evacuate immediate area if necessary alert->evacuate assess Assess the spill size and risk evacuate->assess minor_spill Minor Spill? assess->minor_spill major_spill Major Spill? minor_spill->major_spill No don_ppe Don appropriate PPE (gloves, goggles, lab coat) minor_spill->don_ppe Yes major_spill->evacuate Yes, follow institutional emergency procedures contain Contain the spill with absorbent material don_ppe->contain cleanup Carefully sweep up solid material contain->cleanup decontaminate Decontaminate the area with a suitable solvent cleanup->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose report Report the incident to the supervisor dispose->report end End report->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)propiolic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)propiolic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.